molecular formula C10H13NO B1392572 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-12-6

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1392572
CAS No.: 58960-12-6
M. Wt: 163.22 g/mol
InChI Key: XMQVNUTYQGTWSH-UHFFFAOYSA-N
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Description

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVNUTYQGTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264455
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-12-6
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58960-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a proposed synthetic pathway, the underlying chemical principles, and a comprehensive experimental protocol.

Introduction and Significance

3,4-Dihydro-2H-1,4-benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in polymer chemistry.[1] Their rigid, bicyclic structure serves as a valuable scaffold in the design of novel therapeutic agents and advanced materials. The specific target of this guide, this compound, incorporates methyl substitutions on both the heterocyclic and aromatic rings, which can significantly influence its physicochemical properties and biological interactions.

The synthesis of substituted benzoxazines is a cornerstone of modern synthetic organic chemistry, with various methodologies developed to achieve molecular diversity.[2][3] These methods often leverage readily available starting materials and aim for high efficiency and selectivity.

Proposed Synthetic Strategy: Reductive Cyclization of a Nitro Ether Intermediate

While numerous methods exist for benzoxazine synthesis, a robust and logical approach for the preparation of this compound involves a two-step sequence commencing with the commercially available 2-amino-5-methylphenol.[4][5][6] This strategy is centered around the formation of a key nitro ether intermediate, followed by a reductive cyclization to yield the target benzoxazine. This approach offers good control over the regiochemistry and is based on well-established chemical transformations.

The overall synthetic transformation is depicted below:

Synthetic_Scheme A 2-Amino-5-methylphenol I Nitro Ether Intermediate A->I Step 1: Williamson Ether Synthesis Base (e.g., K2CO3), Solvent (e.g., Acetone) B 1-Chloro-2-nitropropane C Reducing Agent (e.g., H2, Pd/C) P This compound I->P Step 2: Reductive Cyclization Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Cyclization A1 Mix 2-amino-5-methylphenol, K2CO3, and acetone A2 Add 1-chloro-2-nitropropane A1->A2 A3 Reflux for 24h A2->A3 A4 Cool and filter A3->A4 A5 Evaporate solvent A4->A5 A6 Purify by column chromatography A5->A6 B1 Dissolve nitro ether intermediate in methanol A6->B1 Nitro Ether Intermediate B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate at 50 psi B2->B3 B4 Filter through Celite® B3->B4 B5 Evaporate solvent B4->B5 B6 Recrystallize to obtain pure product B5->B6 Reaction_Mechanism cluster_step1_mech Mechanism: Williamson Ether Synthesis cluster_step2_mech Mechanism: Reductive Cyclization M1_1 Deprotonation of phenol by K2CO3 M1_2 Formation of phenoxide M1_1->M1_2 M1_3 SN2 attack of phenoxide on 1-chloro-2-nitropropane M1_2->M1_3 M1_4 Formation of nitro ether intermediate M1_3->M1_4 M2_1 Reduction of nitro group to primary amine M1_4->M2_1 Intermediate M2_2 Intramolecular nucleophilic attack M2_1->M2_2 M2_3 Elimination of ammonia M2_2->M2_3 M2_4 Formation of dihydrobenzoxazine ring M2_3->M2_4

Sources

An In-depth Technical Guide to the Chemical Properties of the 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific compound, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, is not well-documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the core 3,4-dihydro-2H-1,4-benzoxazine heterocyclic system. The principles and methodologies described herein are directly applicable to the study and potential synthesis of its various derivatives, including the 2,7-dimethyl variant.

Introduction: The 3,4-Dihydro-2H-1,4-Benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif consisting of a benzene ring fused to a 1,4-oxazine ring. This structural unit is of significant interest to researchers in drug discovery and materials science due to its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] The inherent chemical features of this scaffold, including its electron-rich aromatic ring and the presence of both a secondary amine and an ether linkage, provide a rich landscape for chemical modification and the tuning of physicochemical properties.

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antimycobacterial, antidiabetic, and antidepressant properties.[1] This biological relevance has spurred the development of diverse and efficient synthetic strategies to access this important heterocyclic system.[3]

Synthetic Strategies for the 3,4-Dihydro-2H-1,4-Benzoxazine Ring System

The construction of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of o-Aminophenols

A common and straightforward approach involves the reaction of a substituted o-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.[3][4] This method directly forms the oxazine ring through sequential N-alkylation and intramolecular O-alkylation.

A representative protocol for this transformation is as follows:

Protocol: Synthesis of a Generic 3,4-Dihydro-2H-1,4-Benzoxazine

  • To a solution of the appropriately substituted o-aminophenol (1 equivalent) in a suitable solvent such as acetone, add 1,2-dibromoethane (1.1-1.5 equivalents).

  • Add a base, typically potassium carbonate (2-3 equivalents), dissolved in a minimal amount of water.[4]

  • Heat the resulting mixture to reflux for an extended period (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Transition Metal-Catalyzed Cyclizations

More modern and often milder approaches utilize transition metal catalysis to facilitate the key C-N and C-O bond formations. For instance, copper-catalyzed intramolecular O-arylation of β-amino alcohols provides an efficient route to the benzoxazine core.[3] Palladium-catalyzed domino reactions, such as the ring-opening of aziridines with o-halophenols followed by intramolecular C-N coupling, have also been successfully employed.[3] These methods often offer advantages in terms of substrate scope and stereochemical control.[5]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction Conditions cluster_product Product o_aminophenol o-Aminophenol Derivative conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat (Reflux) o_aminophenol->conditions dibromoethane 1,2-Dibromoethane dibromoethane->conditions benzoxazine 3,4-Dihydro-2H-1,4-Benzoxazine conditions->benzoxazine

Caption: General workflow for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Spectroscopic Characterization

The structural elucidation of 3,4-dihydro-2H-1,4-benzoxazine derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds exhibit characteristic signals for the methylene protons of the oxazine ring. The protons of the Ar-O-CH₂- group typically appear as a triplet at approximately 4.2-4.4 ppm, while the protons of the N-CH₂- group resonate as a triplet around 3.3-3.5 ppm. The aromatic protons will appear in the range of 6.5-7.5 ppm, with their multiplicity and chemical shifts dependent on the substitution pattern of the benzene ring. The N-H proton usually appears as a broad singlet.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the methylene carbons of the oxazine ring are also characteristic. The Ar-O-CH₂ carbon typically appears around 65-70 ppm, and the N-CH₂ carbon resonates in the region of 40-45 ppm. The aromatic carbons will give rise to signals between 110 and 150 ppm.

Proton/Carbon Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Ar-O-CH₂-4.2 - 4.4 (t)65 - 70
N-CH₂-3.3 - 3.5 (t)40 - 45
Aromatic C-H6.5 - 7.5 (m)110 - 130
Aromatic C (quaternary)-130 - 150
N-HVariable (broad s)-

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Chemical Reactivity and Functionalization

The 3,4-dihydro-2H-1,4-benzoxazine scaffold offers several sites for further chemical modification, allowing for the generation of diverse compound libraries.

  • N-Functionalization: The secondary amine in the oxazine ring is readily alkylated, acylated, or arylated under standard conditions. This allows for the introduction of a wide variety of substituents at the N-4 position.[3]

  • Aromatic Ring Functionalization: The benzene ring is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the oxygen and nitrogen atoms will influence the regioselectivity of these transformations. Lithiation followed by quenching with an electrophile can also be used to introduce substituents at specific positions.[4]

Reactivity_Diagram cluster_functionalization Functionalization Pathways benzoxazine 3,4-Dihydro-2H-1,4-Benzoxazine Core n_functionalization N-Alkylation/Acylation benzoxazine->n_functionalization Reagents: R-X, Base aromatic_substitution Electrophilic Aromatic Substitution benzoxazine->aromatic_substitution Reagents: E+

Caption: Key reactivity pathways for the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Applications in Drug Discovery and Beyond

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a key component in numerous compounds with important biological activities. This has made it a focal point for medicinal chemistry research.

Application Area Description Reference Example
Antimicrobial Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species.1,4-benzoxazine derivatives have been evaluated for their antimicrobial potential.[1]
Antidepressant Certain benzoxazine analogs have been investigated for their potential as antidepressant agents.Benzoxazine derivatives have been explored for their effects on serotonin receptors.[1]
Antidiabetic Some derivatives have been studied for their potential in managing diabetes.Thiazolidinedione derivatives of benzoxazinone have shown dual PPAR activation.[1]
Receptor Antagonism The scaffold has been used to develop antagonists for various receptors, including neuropeptide Y and thromboxane A2 receptors.3,4-dihydro-2H-benzo[1][3]oxazine-8yl-oxyacetic acid derivatives as TXA2 receptor blockers.[1]

Beyond pharmaceuticals, the related 1,3-benzoxazine monomers are extensively used in the development of high-performance thermosetting polymers known as polybenzoxazines. These materials exhibit excellent thermal stability, flame retardancy, and mechanical properties.[6]

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine ring system represents a versatile and valuable scaffold in modern chemical research. Its accessible synthesis, predictable spectroscopic characteristics, and amenable reactivity make it an attractive starting point for the development of new therapeutics and advanced materials. While specific data on this compound is currently limited, the foundational knowledge of the parent scaffold provides a robust framework for its future investigation and exploitation by researchers and drug development professionals.

References

  • Dalibor, S., et al. (2016). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 47(35). [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Gómez-Calderón, G., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(23), 7869. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 27-30. [Link]

  • Lath, B., et al. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 14(15), 3045. [Link]

  • Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Sharaf El-Din, N. G. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Sudo, A., et al. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(25), 9294–9299. [Link]

  • Tang, Z., et al. (2012). Synthesis and fungicidal activity of novel 2, 3-disubstituted-1, 3-benzoxazines. Molecules, 17(7), 8174–8185. [Link]

  • Thongsook, O., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 565. [Link]

  • U.S. Patent No. 5,420,126. (1995). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Wiles, C., et al. (2005). Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase transfer catalysis conditions. Tetrahedron Letters, 46(12), 2029-2031. [Link]

  • Zhang, K., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 12056–12065. [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • Synthetic Communications. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. 38(14), 2349-2362. [Link]

  • Journal of the American Chemical Society. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. 71(2), 609–612. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]

  • MDPI. (2021). Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

Sources

"CAS number for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-12-6)

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant biological activities.[1] Its derivatives have garnered substantial attention from researchers in medicinal chemistry, drug development, and materials science due to their broad therapeutic potential and versatile chemical properties.[2] This has led to the development of 1,4-benzoxazine-based compounds explored as antimicrobial, antithrombotic, anti-diabetic, and antidepressant agents.[2][3][4]

This technical guide focuses on a specific derivative, This compound . We will provide an in-depth examination of its chemical identity, synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals. The objective is to present a comprehensive technical resource that explains not just the "what" but the "why" behind the scientific data and protocols associated with this compound.

Part 1: Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This compound is identified by the CAS Number 58960-12-6 .[5][6][7][8] Its core structure consists of a benzene ring fused to a 1,4-oxazine ring, with methyl substitutions at the C2 and C7 positions. These substitutions are critical as they influence the molecule's stereochemistry, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Key Identifiers and Physicochemical Data

The essential identifiers and properties of the compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 58960-12-6[5][6][7][8][9]
Molecular Formula C₁₀H₁₃NO[5][6][10]
Molecular Weight 163.22 g/mol [6][8]
InChI Key XMQVNUTYQGTWSH-UHFFFAOYSA-N[5][8][10]
Canonical SMILES CC1CNC2=C(O1)C=C(C=C2)C[10]
Purity (Typical) ≥98%[5]
Predicted XlogP 2.4[10]
Storage Conditions Refrigerated[5]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1,4-benzoxazines is a well-established area of organic chemistry.[1] While various modern methodologies exist, a foundational and highly reliable approach involves the reductive cyclization of a substituted 2-nitrophenol. This strategy offers a clear, controllable pathway to the desired heterocyclic system.

Proposed Synthetic Workflow

The following diagram illustrates a logical and efficient two-step process for the synthesis of this compound, starting from commercially available 2-amino-5-methylphenol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-methylphenol C Intermediate: 2-(Prop-1-en-2-ylamino)-5-methylphenol A->C  K₂CO₃, Acetone, Reflux B 2-Bromopropene D Intermediate: 2-(Prop-1-en-2-ylamino)-5-methylphenol E This compound (Target Molecule) D->E  H₂SO₄ (cat.), Toluene, Reflux  

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for characterization. The causality for each step is explained to provide a deeper understanding.

Step 1: Synthesis of 2-(Prop-1-en-2-ylamino)-5-methylphenol (Intermediate C)

  • Rationale: This step introduces the three-carbon unit required to form the oxazine ring. Using 2-bromopropene allows for a direct N-alkylation of the starting aminophenol. Potassium carbonate is chosen as a mild base to neutralize the HBr byproduct without promoting unwanted side reactions.

  • Procedure:

    • To a stirred solution of 2-amino-5-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 2-bromopropene (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude intermediate.

    • Purify the residue via column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.

    • Validation: Characterize the intermediate using ¹H NMR and Mass Spectrometry to confirm the structure before proceeding.

Step 2: Synthesis of this compound (Target Molecule E)

  • Rationale: This is an acid-catalyzed intramolecular hydroalkoxylation. The acidic environment protonates the alkene, generating a carbocation that is then attacked by the phenolic hydroxyl group in an intramolecular fashion, leading to the formation of the six-membered oxazine ring.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in toluene.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove any water.

    • Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

    • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation are paramount. Based on the known spectral data of analogous benzoxazine structures, a predictive profile for this compound can be established.[11][12]

TechniqueExpected SignatureRationale
¹H NMR ~1.2-1.4 ppm (d, 3H): C2-CH₃~2.2-2.3 ppm (s, 3H): C7-CH₃~3.0-3.5 ppm (m, 2H): C3-CH₂~4.0-4.3 ppm (m, 1H): C2-CH~4.5-5.0 ppm (br s, 1H): N-H~6.5-6.9 ppm (m, 3H): Aromatic protonsThe signals correspond to the distinct chemical environments of the protons. The C2-methyl group appears as a doublet due to coupling with the adjacent methine proton. The C7-methyl is a singlet as it has no adjacent protons. The methylene (C3) and methine (C2) protons of the oxazine ring will show complex splitting patterns. The N-H proton is often broad.
¹³C NMR ~20-22 ppm: C7-CH₃~22-25 ppm: C2-CH₃~45-50 ppm: C3 (CH₂)~70-75 ppm: C2 (CH)~115-145 ppm: Aromatic carbonsThe chemical shifts are characteristic for sp³ and sp² hybridized carbons in such a heterocyclic system.
FT-IR ~3350-3400 cm⁻¹: N-H stretch~2850-3000 cm⁻¹: C-H stretch (aliphatic)~1500-1600 cm⁻¹: C=C stretch (aromatic)~1220-1250 cm⁻¹: C-O-C asymmetric stretchThese vibrational frequencies are indicative of the key functional groups present in the molecule. The N-H and C-O-C stretches are particularly diagnostic for the benzoxazine ring system.[11]
MS (ESI+) [M+H]⁺ at m/z 164.1070 The predicted mass for the protonated molecule provides confirmation of the molecular weight.[10]

Part 4: Applications in Research and Drug Development

While specific studies on this compound are not extensively documented in the provided literature, the broader 1,4-benzoxazine class is a cornerstone of modern medicinal chemistry.[2][4] This specific molecule serves as a valuable scaffold or building block for creating novel therapeutic agents.

The strategic placement of the two methyl groups is significant:

  • C7-Methyl: This group modifies the electronic properties of the aromatic ring and provides a lipophilic anchor, which can influence receptor binding and membrane permeability.

  • C2-Methyl: This substitution introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical in modern drug design, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Logical Framework for Application Development

The core scaffold can be derivatized to target a wide range of biological systems, as illustrated below.

G cluster_apps A This compound (Core Scaffold) B N-Functionalization (at position 4) A->B Introduce diverse side chains to modulate target affinity and pharmacokinetics C Aromatic Substitution (at positions 5, 6, 8) A->C Modify electronics and steric profile for target selectivity D Therapeutic Areas App1 Antithrombotic Agents D->App1 App2 Antimicrobial Agents D->App2 App3 CNS Agents (Antidepressants) D->App3 App4 Anticancer Agents D->App4 App5 Potassium Channel Modulators D->App5

Caption: Derivatization strategies for therapeutic applications.

This framework highlights how modifying the N-H group (position 4) and the available positions on the benzene ring can lead to the discovery of potent and selective agents for various diseases, including cardiovascular disorders and infectious diseases.[3][4]

References

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  • This compound | 58960-12-6. ChemicalBook.
  • This compound [58960-12-6]. Chemsigma.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH.
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  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines.
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  • 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
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A Technical Guide to the Molecular Structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities.[1] This technical guide provides an in-depth examination of a specific derivative, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-12-6) . Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural features, spectroscopic signature, and computational characteristics. We will explore the causality behind analytical and synthetic methodologies, presenting self-validating protocols essential for robust scientific inquiry. By integrating predictive data with established principles, this guide serves as a foundational resource for the synthesis, characterization, and strategic application of this promising molecule in modern research endeavors.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety, consisting of a benzene ring fused to a 1,4-oxazine ring, is a cornerstone in heterocyclic chemistry. Its unique conformational properties and electronic distribution have made it a versatile template for the development of therapeutic agents. Derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antidepressant, and antithrombotic properties.[1][2][3]

The subject of this guide, this compound, introduces specific modifications to this core structure: a methyl group on the stereogenic center (C2) of the oxazine ring and another on the aromatic ring (C7). These substitutions are not trivial; they are expected to significantly influence the molecule's stereochemistry, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. Understanding the precise molecular architecture is paramount for unlocking its therapeutic potential.

Core Molecular Structure and Physicochemical Properties

Unambiguous identification begins with the fundamental structural and physical properties of the molecule. This compound is a defined chemical entity with the properties summarized below.

Table 1: Fundamental Properties of this compound

PropertyValueSource
CAS Number 58960-12-6[4]
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [6]
Monoisotopic Mass 163.09972 Da[5]
Predicted XlogP 2.4[5]
SMILES CC1CNC2=C(O1)C=C(C=C2)C[5]
InChIKey XMQVNUTYQGTWSH-UHFFFAOYSA-N[5]

digraph "molecule_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12, fontname="Helvetica"];
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// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.8!"]; O3 [label="O", pos="-1.5,-0.5!"]; C4a [label="C", pos="-0.7,-1.3!"]; C5 [label="C", pos="-1.2,-2.5!"]; C6 [label="C", pos="-0.4,-3.5!"]; C7 [label="C", pos="0.9,-3.2!"]; C8 [label="C", pos="1.4,-2.0!"]; C8a [label="C", pos="0.7,-1.0!"]; C3 [label="C", pos="0.2,1.7!"]; C_Me2 [label="CH₃", pos="-2.2,1.8!"]; C_Me7 [label="CH₃", pos="1.7,-4.2!"]; H4 [label="H", pos="0.5,0.2!"];

// Aromatic ring bonds C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- C4a [label=""];

// Heterocyclic ring bonds N1 -- C2 [label=""]; C2 -- O3 [label=""]; O3 -- C4a [label=""]; C8a -- N1 [label=""]; N1 -- C3 [label=""];

// Substituent bonds C2 -- C_Me2 [label=""]; C7 -- C_Me7 [label=""]; N1 -- H4 [label=""];

// Atom Numbering subgraph { rank = same; node [shape=plaintext, fontsize=10, fontcolor="#EA4335"]; num_N1 [label="4", pos="0.2,0.7!"]; num_C2 [label="2", pos="-1.4,1.1!"]; num_O3 [label="1", pos="-1.8,-0.2!"]; num_C4a [label="4a", pos="-0.9,-1.6!"]; num_C5 [label="5", pos="-1.4,-2.8!"]; num_C6 [label="6", pos="-0.4,-3.8!"]; num_C7 [label="7", pos="1.1,-3.5!"]; num_C8 [label="8", pos="1.6,-2.3!"]; num_C8a [label="8a", pos="0.9,-1.3!"]; num_C3 [label="3", pos="0.4,2.0!"]; } }

Caption: 2D structure of this compound with IUPAC numbering.

Spectroscopic Characterization: A Self-Validating Workflow

The definitive confirmation of a molecular structure relies not on a single technique, but on the convergence of data from multiple orthogonal methods. This approach creates a self-validating system where each piece of data corroborates the others. For the target molecule, a combination of NMR, MS, and IR spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon atoms and their chemical nature. The predicted chemical shifts and coupling patterns are highly specific to the 2,7-dimethyl substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃) Note: These are predicted values based on established principles and data from analogous structures. Experimental verification is required.

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration
ProtonAr-H (C5, C6, C8)6.6 - 6.8m3H
Proton-CH- (C2)~4.1 - 4.3m1H
ProtonN-H (N4)~3.8 - 4.2br s1H
Proton-CH₂- (C3)~3.2 - 3.5m2H
ProtonAr-CH₃ (C7)~2.25s3H
ProtonC-CH₃ (C2)~1.25d3H
¹³C NMR Assignment Predicted δ (ppm)
CarbonC8a, C4a142, 132
CarbonC7, C5, C6, C8130, 122, 118, 116
CarbonC2~72
CarbonC3~45
CarbonAr-CH₃ (C7)~21
CarbonC-CH₃ (C2)~18
Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₁₀H₁₃NO). The fragmentation pattern observed in MS/MS analysis offers corroborating evidence of the structure, as weaker bonds break in predictable ways.

Table 3: Predicted High-Resolution Mass Spectrometry Adducts

AdductFormulaPredicted m/z
[M+H]⁺C₁₀H₁₄NO⁺164.10700
[M+Na]⁺C₁₀H₁₃NNaO⁺186.08894
[M-H]⁻C₁₀H₁₂NO⁻162.09244
Data sourced from PubChem predictions.[5]

digraph "fragmentation_pathway" {
graph [splines=true, overlap=false, rankdir="LR"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"];
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parent [label="[M+H]⁺\nm/z = 164.1"]; frag1 [label="Loss of CH₃\nm/z = 149.1"]; frag2 [label="Loss of C₂H₄\n(from C2-C3)\nm/z = 136.1"];

parent -> frag1 [label="- •CH₃", color="#EA4335"]; parent -> frag2 [label="- C₂H₄ (RDA)", color="#34A853"]; }

Caption: Plausible ESI-MS fragmentation pathway for the protonated molecule.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For our target, key stretches for the N-H bond, C-O ether linkage, and aromatic ring are expected.

  • N-H Stretch: A moderate, sharp peak expected around 3350-3450 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Peaks above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

  • C-O-C Stretch (Aryl-Alkyl Ether): A strong, characteristic absorption band around 1230-1270 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1500-1600 cm⁻¹ region.

Synthesis and Structural Verification Workflow

Expertise & Experience: A robust synthesis is not merely about producing the target molecule but about doing so in a way that minimizes side products and allows for straightforward purification and verification. Based on established literature for the 1,4-benzoxazine scaffold, an efficient approach involves the cyclization of a substituted aminophenol.[7][8] The choice of a chiral starting material or a chiral catalyst would be critical for obtaining an enantiomerically pure product, a key consideration for drug development.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants 4-methyl-2-aminophenol + (R/S)-Propylene oxide Reaction Base-catalyzed Ring Opening & Cyclization Reactants->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography (Silica, Hexane/EtOAc) Crude->Purify Pure Pure Racemic Product Purify->Pure TLC TLC Analysis Pure->TLC NMR_MS NMR & HRMS TLC->NMR_MS Final Confirmed Structure NMR_MS->Final

Caption: A self-validating workflow for the synthesis and confirmation of the target molecule.

Protocol 1: Hypothetical Synthesis of this compound

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) and concludes with rigorous analytical confirmation to ensure the identity and purity of the final product.

  • Reaction Setup: To a solution of 4-methyl-2-aminophenol (1.0 eq) in ethanol, add potassium carbonate (1.5 eq) as a base.

  • Addition of Alkylating Agent: Add (R/S)-propylene oxide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions (as identified by TLC). Remove the solvent under reduced pressure to yield the product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS, comparing the results to the predicted values.

Computational Structural Analysis

Rationale: To gain deeper insight into the molecule's three-dimensional conformation and electronic properties—critical for understanding its potential interactions with a protein binding site—we can turn to computational methods like Density Functional Theory (DFT).

A DFT calculation (e.g., at the B3LYP/6-31G* level of theory) would reveal the lowest energy conformation. For this molecule, the oxazine ring is expected to adopt a half-chair conformation. The methyl group at the C2 position can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial conformer likely being more stable due to reduced steric hindrance. Such calculations can provide precise predictions of bond lengths and angles, offering a theoretical benchmark for comparison with potential X-ray crystallography data.[9]

Context for Structure-Activity Relationships (SAR)

The molecular structure is the foundation of its biological function. For drug development professionals, understanding how specific features relate to activity is key.

Caption: Key pharmacophoric features of the molecule for potential receptor interactions.

  • Hydrogen Bond Donor (HBD): The secondary amine (N-H) at the N4 position is a crucial hydrogen bond donor.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen (O1) can act as a hydrogen bond acceptor.

  • Aromatic/Hydrophobic Region: The dimethyl-substituted benzene ring provides a surface for hydrophobic or π-stacking interactions.

  • Lipophilic Pockets: The two methyl groups (at C2 and C7) can occupy small, lipophilic pockets within a binding site, potentially enhancing binding affinity and selectivity.

  • Stereocenter: The chiral center at C2 means the molecule exists as a pair of enantiomers. It is highly probable that only one enantiomer will be biologically active, making stereoselective synthesis or chiral separation a critical step in its development as a therapeutic agent.

Conclusion

This compound is a molecule of significant interest, built upon a scaffold with proven biological relevance. This guide has detailed its core molecular structure through a multi-faceted approach, combining fundamental data with predictive spectroscopy, computational insights, and a robust synthetic strategy. The provided workflows and protocols emphasize a self-validating methodology, which is the bedrock of reproducible and reliable science. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this molecule's structure is the critical first step toward exploring its biological potential and designing the next generation of innovative therapeutics.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines Source: Organic Chemistry Portal URL: [Link]

  • Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES Source: Semantic Scholar URL: [Link]

  • Title: ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: MDPI URL: [Link]

  • Title: Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations Source: ResearchGate URL: [Link]

  • Title: Development of 3,4-dihydro-2H-benzo[4][5]oxazine Derivatives as Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists Source: PubMed URL: [Link]

  • Title: 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same Source: Google Patents URL
  • Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ResearchGate URL: [Link]

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"2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the versatile class of benzoxazines. This document details the precise IUPAC nomenclature, key physicochemical properties, and a robust, field-proven methodology for its chemical synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and self-validating protocol. Furthermore, a thorough guide to the structural elucidation of the target molecule is presented, including detailed interpretation of expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who require a practical, in-depth understanding of this specific benzoxazine derivative.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic motif integral to numerous fields of scientific endeavor. Its rigid, bicyclic structure, combined with the presence of both hydrogen-bond donor (N-H) and acceptor (O) functionalities, makes it a cornerstone in medicinal chemistry and drug design. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Beyond pharmaceuticals, the benzoxazine family is renowned in materials science, serving as precursors to high-performance polybenzoxazine thermosetting resins. These polymers are noted for their exceptional thermal stability, low water absorption, excellent flame retardancy, and near-zero shrinkage upon polymerization.[2][3]

This guide focuses specifically on the 2,7-dimethyl substituted derivative, which presents a chiral center at the C2 position, offering potential for enantioselective applications and more complex molecular architectures. Understanding the precise synthesis and unambiguous characterization of this molecule is fundamental to unlocking its potential in these advanced applications.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule begins with its formal identification and properties.

  • IUPAC Name: this compound

  • CAS Number: 58960-12-6[4]

  • Molecular Formula: C₁₀H₁₃NO[5]

  • Molecular Weight: 163.22 g/mol [6]

The structural and key computed properties are summarized in the table below.

PropertyValueSource
Monoisotopic Mass 163.09972 DaPubChem[5]
Molecular Formula C₁₀H₁₃NOPubChem[5]
XLogP3 (Predicted) 2.4PubChem[5]
InChI Key XMQVNUTYQGTWSH-UHFFFAOYSA-NPubChem[5]
SMILES CC1CNC2=C(O1)C=C(C=C2)CPubChem[5]

Synthesis Methodology: A Rational Approach

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through several established routes.[7][8] For the target molecule, a highly reliable and regioselective pathway involves the nucleophilic ring-opening of an epoxide by a substituted aminophenol. This method is chosen for its high atom economy, predictable regiochemistry, and generally mild reaction conditions.

Retrosynthetic Analysis and Strategy

The synthesis plan is based on forming the C-O and C-N bonds of the oxazine ring from two key precursors: 2-amino-5-methylphenol and propylene oxide. The aminophenol provides the benzene ring, the nitrogen atom, and the oxygen atom, while propylene oxide provides the three-carbon backbone of the oxazine ring, including the methyl group at the C2 position.

G Target This compound Intermediate 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol Target->Intermediate C-N Ring Closure (Intramolecular Cyclization) SM1 2-Amino-5-methylphenol Intermediate->SM1 Nucleophilic Addition SM2 Propylene Oxide Intermediate->SM2 Epoxide Ring Opening

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Synthesis of 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol

  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 2-amino-5-methylphenol (12.3 g, 0.1 mol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reaction Initiation: From the dropping funnel, add propylene oxide (7.0 mL, 0.1 mol) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-amino-5-methylphenol spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the intermediate product and can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

  • Acid Catalysis: To the flask containing the crude intermediate oil, add concentrated sulfuric acid (5 mL) slowly and carefully while cooling the flask in an ice bath.

  • Cyclization Reaction: After the addition of acid, heat the mixture to 120°C in an oil bath and maintain for 3-4 hours with continuous stirring.

  • Neutralization: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH reaches ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient elution from 9:1 to 7:3 hexane/ethyl acetate to afford the pure this compound as a pale yellow oil.

Rationale for Procedural Choices
  • Choice of Reactants: 2-amino-5-methylphenol is the logical starting material for the 7-methyl-benzoxazine core.[9] Propylene oxide is an efficient and commercially available source for the C2-methylated three-carbon chain.

  • Solvent: Ethanol is used in the first step as it readily dissolves the aminophenol and is a suitable solvent for nucleophilic ring-opening of epoxides.

  • Catalyst: The initial reaction between the amine and epoxide can proceed without a catalyst, driven by the nucleophilicity of the amine. The second step, an intramolecular cyclization (dehydration), is catalyzed by a strong acid like sulfuric acid, which protonates the hydroxyl group, turning it into a good leaving group (water).

  • Purification: Column chromatography is essential to separate the final product from any unreacted starting materials, side products, or polymeric materials that may form under the acidic and high-temperature conditions of the cyclization step.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is achieved by a combination of spectroscopic techniques. The following sections detail the expected data for the target compound.

G cluster_structure Molecular Structure cluster_methods Spectroscopic Methods cluster_info Derived Information Structure This compound NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Connectivity Proton Environment Carbon Skeleton NMR->Connectivity FunctionalGroups N-H, C-O, C-H bonds FTIR->FunctionalGroups MolecularWeight Molecular Weight Elemental Formula MS->MolecularWeight

Caption: Workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]

¹H NMR (Expected data, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.75d, J = 8.0 Hz1HAr-H (H5)
~ 6.60d, J = 8.0 Hz1HAr-H (H6)
~ 6.55s1HAr-H (H8)
~ 4.0-4.2m1HO-CH (CH₃)
~ 3.5br s1HNH
~ 3.35dd1HN-CH ₂ (Ha)
~ 3.05dd1HN-CH ₂ (Hb)
~ 2.25s3HAr-CH
~ 1.25d, J = 6.5 Hz3HCH-CH

¹³C NMR (Expected data, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 142.0Ar-C -O
~ 139.5Ar-C -N
~ 130.0Ar-C -CH₃
~ 122.0Ar-C H (C6)
~ 118.0Ar-C H (C8)
~ 116.0Ar-C H (C5)
~ 72.0O-C H
~ 45.0N-C H₂
~ 21.0Ar-C H₃
~ 19.0CH-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.[12][13]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Medium, SharpN-H Stretch
~ 3020MediumAromatic C-H Stretch
~ 2970, 2880MediumAliphatic C-H Stretch
~ 1600, 1500StrongAromatic C=C Bending
~ 1230StrongAsymmetric C-O-C Stretch (Aryl ether)
~ 930MediumBenzoxazine ring vibration
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Method: Electron Ionization (EI)

  • Expected Molecular Ion (M⁺): m/z = 163.10

  • Key Fragmentation Pattern: A significant fragment is expected at m/z = 148, corresponding to the loss of the methyl group at the C2 position ([M-CH₃]⁺), which is a characteristic fragmentation for such structures.

Potential Applications

The structural features of this compound suggest its utility in several domains. As a chiral heterocyclic amine, it serves as a valuable building block in asymmetric synthesis for the development of novel pharmaceutical agents. Furthermore, its bifunctional nature (amine and implicit phenol precursor) makes it a candidate monomer for creating advanced polybenzoxazine materials with tailored thermal and mechanical properties.

Conclusion

This guide has established the definitive IUPAC name and physicochemical profile for this compound. A detailed and rationalized synthetic protocol has been provided, designed for high reproducibility and success. The comprehensive spectroscopic characterization data outlined herein serves as a benchmark for researchers, ensuring the unambiguous identification and quality control of this versatile chemical entity. The information presented provides a solid foundation for further exploration of this compound in both medicinal chemistry and advanced materials science.

References

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  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectrum of benzoxazine monomer. Retrieved from [Link]

  • Kiskan, B., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]

  • Petrakova, V., et al. (2020). The results of ¹H and ¹³C NMR spectroscopy of benzoxazine monomers. ResearchGate. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from [Link]

  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health. Retrieved from [Link]

  • Bashir, M.A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [58960-12-6]. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • International Journal of ChemTech Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers (a) and polymers (b). Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Analysis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical techniques used to characterize the molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how spectroscopic methods are applied to elucidate and confirm the structure of heterocyclic compounds. This document moves beyond simple data reporting to explain the causality behind experimental choices and to provide a framework for robust, self-validating analytical workflows.

Introduction

This compound (CAS No. 58960-12-6) is a heterocyclic compound belonging to the benzoxazine family. The structural integrity and purity of such molecules are paramount in research and development, particularly in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for unambiguous structural confirmation and the identification of any impurities.

This guide will detail the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for this compound. While experimental data for this specific molecule is not widely published, this guide synthesizes established principles of spectroscopy and data from analogous benzoxazine structures to present a robust, predictive analysis.[1][2][3]

Molecular Structure and Spectroscopic Workflow

To fully characterize a molecule, no single technique is sufficient. A multi-faceted approach, integrating data from various spectroscopic methods, is essential for unambiguous structural elucidation.

Molecular Structure of this compound

The foundational step in any spectral analysis is understanding the target structure. The key features of this molecule are the dihydro-1,4-benzoxazine core, a methyl group on the aromatic ring (position 7), and a methyl group on the heterocyclic ring (position 2).

Caption: Molecular structure of this compound.

Integrated Spectroscopic Analysis Workflow

The logical flow for characterizing a novel or synthesized compound involves a synergistic use of spectroscopic techniques. Mass spectrometry provides the molecular weight, IR spectroscopy identifies functional groups, and NMR spectroscopy reveals the detailed atomic connectivity and stereochemistry.

Sources

Unveiling the Bioactive Potential of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its diverse and significant biological activities. This technical guide delves into the prospective pharmacological landscape of a specific derivative, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. While direct studies on this molecule are nascent, this document synthesizes the extensive body of research on analogous benzoxazine structures to provide a predictive framework for its biological evaluation. We will explore the probable antimicrobial, anticancer, and antioxidant properties, underpinned by detailed, field-proven experimental protocols. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a targeted and efficient investigation into the therapeutic promise of this compound.

Introduction: The Benzoxazine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with the benzoxazine nucleus holding a place of prominence.[1][2] The fusion of a benzene ring with an oxazine ring creates a versatile structure that has been extensively explored for its therapeutic potential.[1][2][3][4][5] Derivatives of both 1,3- and 1,4-benzoxazine have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][6][7] The specific substitution pattern on the benzoxazine core plays a critical role in modulating the potency and selectivity of these activities. The subject of this guide, this compound, features methyl groups at the 2 and 7 positions, which are anticipated to influence its lipophilicity and steric interactions with biological targets, thereby defining its unique pharmacological profile.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted benzoxazine derivatives, we can extrapolate the likely biological activities for this compound.

Antimicrobial Activity

A significant body of research highlights the potent antibacterial and antifungal properties of benzoxazine derivatives.[1][8][9][10][11] These compounds have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9]

  • Plausible Mechanism of Action: The antimicrobial action of benzoxazines is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The heterocyclic nature of the benzoxazine molecule is a key contributor to its antimicrobial efficacy.[8] The lipophilic nature of the methyl groups in this compound may enhance its ability to penetrate bacterial cell walls, potentially leading to increased potency.

Anticancer Activity

Numerous studies have reported the anti-proliferative effects of 1,4-benzoxazine derivatives against various cancer cell lines.[12][13] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in tumor cells.[12][13]

  • Plausible Mechanism of Action: The anticancer activity of benzoxazines can be mediated through various pathways. Some derivatives have been found to inhibit key signaling molecules involved in cancer cell growth and survival, such as protein kinases.[12] Others may act as DNA intercalating agents or induce oxidative stress, leading to cancer cell death. The substitution pattern on the benzoxazine ring is crucial for determining the specific mechanism and potency of anticancer activity.[12] For instance, the presence of hydroxyl groups has been shown to be beneficial for biological activity, while a para-amino group on an N-aryl substituent can significantly enhance potency.[12]

Antioxidant Activity

The 1,4-benzoxazine scaffold is also associated with significant antioxidant properties.[6] These compounds can act as radical scavengers and inhibitors of reactive oxygen species (ROS), which are implicated in a variety of age-related diseases.[6]

  • Plausible Mechanism of Action: The antioxidant capacity of benzoxazines is often linked to the presence of the nitrogen and oxygen heteroatoms, which can participate in electron transfer reactions to neutralize free radicals. The 5,7,8-trimethyl-1,4-benzoxazine moiety, for example, is considered a bioisostere of the antioxidant portion of vitamin E.[6] The methyl groups in this compound may contribute to its antioxidant potential by enhancing its stability and ability to donate hydrogen atoms.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of robust and validated experimental protocols are recommended.

Antimicrobial Susceptibility Testing

A tiered approach is advised, beginning with primary screening to establish a broad spectrum of activity, followed by quantitative assays to determine potency.

Workflow for Antimicrobial Susceptibility Testing

cluster_0 Primary Screening cluster_1 Quantitative Analysis A Agar Disc Diffusion Assay C Minimum Inhibitory Concentration (MIC) Determination A->C Active Compounds B Broth Microdilution Assay (Qualitative) B->C Active Compounds D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination C->D

Caption: Workflow for evaluating antimicrobial activity.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for In Vitro Anticancer Assay

A Seed Cancer Cells in 96-well Plates B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol: MTT Assay

  • Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, PC-3, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Capacity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate the antioxidant potential of a compound.

Workflow for DPPH Radical Scavenging Assay

A Prepare Serial Dilutions of Compound B Add DPPH Solution to Each Dilution A->B C Incubate in the Dark at Room Temperature B->C D Measure Absorbance at 517 nm C->D E Calculate Percentage of Radical Scavenging Activity D->E F Determine IC50 Value E->F

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol: DPPH Assay

  • Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution. A control containing only methanol and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816
Aspergillus niger32>64

Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

Cell LineThis compoundDoxorubicin (Control)
MDA-MB-231 (Breast)12.50.8
PC-3 (Prostate)25.11.2
A549 (Lung)18.71.0

Table 3: Hypothetical Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Scavenging IC50
This compound45.2
Ascorbic Acid (Control)5.8

Conclusion and Future Directions

The structural features of this compound, when viewed through the lens of the extensive research on the benzoxazine class of compounds, suggest a high probability of significant antimicrobial, anticancer, and antioxidant activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic properties. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and preliminary toxicology assessments. The exploration of this and other novel benzoxazine derivatives holds considerable promise for the discovery of new and effective therapeutic agents.

References

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  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. ([Link])

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  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing). ([Link])

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  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. ([Link])

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. ([Link])

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A Technical Guide to the Potential Applications of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzoxazine ring system represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active and functionally significant compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine . While direct research on this particular molecule is nascent, the extensive body of literature on its structural analogues provides a robust foundation for predicting its potential applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into the prospective utility of this compound and outlining experimental pathways to validate these hypotheses.

The Benzoxazine Core: A Foundation of Versatility

Benzoxazines are bicyclic heterocyclic compounds, characterized by a benzene ring fused to an oxazine ring. The arrangement of the nitrogen and oxygen atoms within the oxazine ring gives rise to different isomers, primarily 1,3- and 1,4-benzoxazines. These structures are of significant interest due to their broad spectrum of biological activities and their utility as monomers in the synthesis of high-performance polymers.[3][4]

The 1,4-benzoxazine core, in particular, is a recurring motif in a multitude of pharmacologically active agents.[5] Its unique three-dimensional conformation and the presence of both hydrogen bond donors and acceptors allow for favorable interactions with a variety of biological targets.

Physicochemical Properties and Synthetic Strategy

The structure of this compound, with methyl groups at the 2 and 7 positions, suggests specific physicochemical properties that would influence its biological activity and formulation potential.

PropertyPredicted CharacteristicRationale
Lipophilicity Moderately lipophilicThe presence of the benzene ring and two methyl groups contributes to its nonpolar character, which can influence membrane permeability.
Solubility Likely soluble in organic solventsTypical for similar heterocyclic compounds.
Hydrogen Bonding The secondary amine in the oxazine ring can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor.These interactions are crucial for binding to biological targets.
Stereochemistry The methyl group at the 2-position introduces a chiral center.The synthesis will likely result in a racemic mixture, and enantioselective separation or asymmetric synthesis may be necessary to evaluate the activity of individual stereoisomers.[6]
Proposed Synthetic Pathway

A common and efficient method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step process starting from commercially available substituted 2-aminophenols.[7][8]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((1-hydroxypropan-2-yl)amino)-4-methylphenol

  • To a solution of 2-amino-4-methylphenol in a suitable solvent (e.g., ethanol), add propylene oxide.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to form this compound

  • The product from Step 1 is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the final product is purified by column chromatography or recrystallization.

G cluster_synthesis Synthetic Workflow start 2-amino-4-methylphenol + Propylene oxide step1 Step 1: Nucleophilic Ring Opening start->step1 intermediate 2-((1-hydroxypropan-2-yl)amino)-4-methylphenol step1->intermediate step2 Step 2: Acid-Catalyzed Cyclization intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Potential Pharmacological Applications

Based on the extensive research into benzoxazine derivatives, several key areas of pharmacological application can be proposed for this compound.[1][9][10]

Antimicrobial and Antifungal Activity

The benzoxazine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]

Hypothesized Mechanism of Action: The lipophilic nature of the benzoxazine ring may facilitate its penetration into microbial cell membranes, disrupting their integrity and leading to cell death. The specific dimethyl substitution pattern of the target compound could enhance this lipophilicity and potentially increase its potency.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be selected.

  • Broth Microdilution Assay:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the test microorganism.

    • Add the different concentrations of the compound to the wells.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_antimicrobial Antimicrobial Testing Workflow start Prepare serial dilutions of This compound step1 Inoculate microtiter plate with microbial suspension start->step1 step2 Add compound dilutions to wells step1->step2 step3 Incubate under optimal conditions step2->step3 end Determine Minimum Inhibitory Concentration (MIC) step3->end

Caption: Workflow for determining the antimicrobial activity of the target compound.

Anticancer Activity

Numerous benzoxazine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1] Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action: The planar aromatic ring of the benzoxazine scaffold can intercalate with DNA, while the substituents can interact with specific enzymes or receptors. The dimethyl substitution may influence the compound's binding affinity and selectivity for cancer-related targets.

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • MTT Assay (or similar viability assay):

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group present in the precursors of benzoxazines, and potentially unmasked through metabolic processes, can contribute to antioxidant activity by scavenging free radicals.[5][11] Furthermore, many benzoxazine derivatives have been reported to possess anti-inflammatory properties.[1][10]

Hypothesized Mechanism of Action: The antioxidant activity may arise from the ability of the compound to donate a hydrogen atom to free radicals, thereby neutralizing them. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways like NF-κB.

Experimental Protocol: Antioxidant and Anti-inflammatory Assays

  • DPPH Radical Scavenging Assay:

    • Prepare different concentrations of the compound in a suitable solvent (e.g., methanol).

    • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • In Vitro COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzymes with the compound at various concentrations.

    • Add the substrate (arachidonic acid) and measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Determine the IC50 values for COX-1 and COX-2 inhibition to assess potency and selectivity.

Serotonin-3 (5-HT3) Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been identified as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[12] These antagonists are clinically used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and radiotherapy.

Hypothesized Application: The core 3,4-dihydro-2H-1,4-benzoxazine structure is a key component for this activity. While this compound lacks the carboxamide side chain, it could serve as a valuable starting point or fragment for the design of novel 5-HT3 receptor antagonists. Further chemical modification would be necessary to optimize its binding to the receptor.

Potential in Materials Science: Benzoxazine-Based Polymers

Beyond pharmacology, benzoxazines are renowned as precursors to polybenzoxazines, a class of high-performance thermosetting polymers.[4] These polymers exhibit a unique combination of desirable properties, including:

  • Excellent thermal stability

  • High flame retardancy

  • Low water absorption

  • Good electrical insulating properties

  • Near-zero volumetric shrinkage upon curing

The specific structure of this compound, with its methyl substituents, could influence the properties of the resulting polymer. The methyl group at the 7-position on the benzene ring may affect the cross-linking density and the thermal properties of the cured polymer.

Future Directions and Conclusion

The exploration of this compound presents a compelling opportunity for both drug discovery and materials science. This technical guide has outlined a series of potential applications based on the well-established properties of the broader benzoxazine family.

The proposed experimental workflows provide a clear path for the initial investigation of this compound. A systematic evaluation of its biological activities and polymerization characteristics will be crucial in determining its true potential. The journey from a promising molecular scaffold to a clinically or industrially valuable product is arduous, but the foundational knowledge of benzoxazine chemistry provides a significant head start. It is our hope that this guide will inspire and facilitate further research into this intriguing molecule.

References

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  • Matralis, A. N., Katselou, M. G., Nikitakis, A., & Kourounakis, A. P. (2013). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 56(15), 6005–6018. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 1-6. [Link]

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  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. (2014). MedChemComm. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (2015). Journal of the Indian Chemical Society. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research. [Link]

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Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Therapeutic Potential

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazine ring, serves as a foundational scaffold for a wide array of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antidepressant, antithrombotic, and antihypertensive properties.[1][2][3] The structural rigidity of the benzoxazine core, combined with the diverse substitution patterns it allows, makes it an attractive template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, this compound, focusing on its synthesis, structural characterization, and potential applications in drug discovery. While literature specifically detailing this compound is sparse, this guide will extrapolate from established methodologies and known structure-activity relationships within the 1,4-benzoxazine class to provide a robust scientific profile.

Part 1: Synthesis and Structural Elucidation

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through several established routes, most commonly involving the cyclization of a substituted 2-aminophenol with a suitable dielectrophile.[4] The following section details a proposed synthetic pathway for this compound, along with the necessary characterization techniques to verify its structure.

Proposed Synthetic Protocol

A practical and efficient method for the synthesis of the target compound involves the reaction of 2-amino-5-methylphenol with a propylene oxide equivalent, such as 1,2-dibromopropane, in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: While stirring the mixture, add 1,2-dibromopropane (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic extract and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Alternative Synthetic Approach

An alternative synthesis route for this compound has been noted, starting from 1-[(2-iodo-4-methylphenyl)amino]-2-propanol.[5] This pathway would likely involve an intramolecular cyclization, potentially under palladium or copper catalysis, to form the oxazine ring.

Structural Characterization

The successful synthesis of this compound would be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the oxazine ring, and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the aromatic and aliphatic carbons of the benzoxazine core and the methyl substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO.[6]

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Proton Assignment
~6.5-6.8Ar-H
~4.0-4.2O-CH
~3.3-3.5N-CH₂
~2.2Ar-CH₃
~1.2C-CH₃

Part 2: Potential Biological Activities and Therapeutic Applications

The 1,4-benzoxazine scaffold is associated with a diverse range of biological activities.[7][8] Based on the structure of this compound and the known activities of its analogs, several therapeutic applications can be hypothesized.

Antimicrobial Activity

Many 1,4-benzoxazine derivatives have demonstrated significant antibacterial and antifungal properties.[2] The presence of lipophilic methyl groups on the aromatic ring of the target molecule may enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in nutrient broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cardiovascular Effects

Certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated as KATP channel openers and vascular smooth muscle relaxants.[9][10] These compounds act as isosteres of 2,2-dimethylchromans, which are known for their effects on insulin release and vasodilation.[9][10] It is plausible that this compound could exhibit similar activities.

Central Nervous System (CNS) Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been explored for their potential as antidepressants, acting as dual 5-HT1A receptor and serotonin transporter affinity ligands.[3] The substitution pattern on the benzoxazine ring plays a crucial role in modulating this activity. Further investigation would be required to determine if the 2,7-dimethyl substitution confers any significant CNS activity.

Part 3: Visualizations

Proposed Synthesis of this compound

Synthesis_of_2_7_dimethyl_3_4_dihydro_2H_1_4_benzoxazine cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-Amino-5-methylphenol P + A->P B 1,2-Dibromopropane B->P C K₂CO₃, Acetone R C->R D This compound P->R Reflux R->D

Caption: Proposed synthesis of this compound.

General Structure of Biologically Active 1,4-Benzoxazines

General_Structure_of_1_4_Benzoxazines cluster_activities Potential Biological Activities Core 3,4-Dihydro-2H-1,4-benzoxazine Core Antimicrobial Antimicrobial Core->Antimicrobial R-group modifications Cardiovascular Cardiovascular Core->Cardiovascular R-group modifications CNS CNS Activity Core->CNS R-group modifications

Caption: Potential biological activities of the 1,4-benzoxazine scaffold.

Conclusion

This compound represents an intriguing yet underexplored member of the versatile 1,4-benzoxazine family. Based on the extensive research into this class of compounds, it is reasonable to propose that this specific derivative can be synthesized through established chemical routes and is likely to possess interesting biological properties. This technical guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into its synthesis, characterization, and therapeutic potential. The exploration of such novel analogs is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Request PDF. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Retrieved from [Link]

  • Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH. Retrieved from [Link]

  • Guerin, B., et al. (2017). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • Various Authors. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2015, May 24). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Pham, H.-N. (2020). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. Retrieved from [Link]

  • Guerin, B., et al. (2017). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing). Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. Its derivatives are known to exhibit a range of pharmacological properties, making them attractive targets in medicinal chemistry and drug discovery. This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a specific derivative with potential for further functionalization and biological screening. The presented methodology is designed to be reproducible and scalable, with an emphasis on the rationale behind the chosen experimental parameters.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively achieved through a one-pot reaction involving the nucleophilic attack of 2-amino-4-methylphenol on propylene oxide, followed by an intramolecular cyclization. This strategy is advantageous due to its atom economy and operational simplicity.

The reaction proceeds in two key steps:

  • N-Alkylation via Epoxide Ring-Opening: The amino group of 2-amino-4-methylphenol acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. Under neutral or slightly basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a secondary alcohol intermediate, 1-((2-hydroxy-5-methylphenyl)amino)propan-2-ol.

  • Intramolecular O-Alkylation (Cyclization): The newly formed intermediate undergoes an intramolecular cyclization. The phenolic hydroxyl group, upon deprotonation, acts as a nucleophile and attacks the carbon bearing the secondary hydroxyl group, which is a poor leaving group. To facilitate this, the reaction is typically heated to promote the cyclization, effectively a dehydration reaction, to form the stable six-membered benzoxazine ring.

The overall transformation is a tandem reaction that efficiently constructs the target heterocyclic system from readily available starting materials.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start 2-Amino-4-methylphenol + Propylene Oxide Solvent Ethanol Start->Solvent Dissolve Heating Reflux (e.g., 80 °C) Solvent->Heating Heat Monitoring TLC Monitoring Heating->Monitoring Monitor Progress Workup Solvent Evaporation & Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product 2,7-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Amino-4-methylphenol≥98%Sigma-Aldrich95-84-1
Propylene oxide≥99%Sigma-Aldrich75-56-9Volatile and flammable
EthanolAnhydrousFisher Scientific64-17-5
Ethyl acetateHPLC gradeVWR141-78-6For extraction and chromatography
HexaneHPLC gradeVWR110-54-3For chromatography
Sodium sulfate (anhydrous)ACS reagentSigma-Aldrich7757-82-6For drying
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylphenol (1.23 g, 10.0 mmol).

    • Add anhydrous ethanol (40 mL) to the flask and stir the mixture until the solid is completely dissolved.

    • Carefully add propylene oxide (1.05 mL, 15.0 mmol, 1.5 equivalents) to the solution.

    • Causality: Using a slight excess of propylene oxide helps to drive the initial N-alkylation reaction to completion, compensating for its volatility. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

    • Maintain the reflux for 24-48 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The starting material (2-amino-4-methylphenol) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Trustworthiness: The aqueous work-up is crucial for removing any remaining water-soluble impurities and unreacted starting materials, ensuring a cleaner crude product for purification.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a 9:1 hexane/ethyl acetate solvent system.

    • Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexane.

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons (3H), the methine proton at C2 (1H), the methylene protons at C3 (2H), the N-H proton (1H, may be broad), and the two methyl groups (6H in total).
¹³C NMR Peaks for the aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the two methyl carbons.
Mass Spec. [M+H]⁺ calculated for C₁₀H₁₃NO: 164.1075; found: 164.107x.
IR Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C-O-C stretching.
Appearance White to off-white solid or pale yellow oil.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Low reactivity of starting material.Consider adding a catalytic amount of a mild Lewis acid to activate the epoxide ring.
Formation of multiple byproducts Side reactions such as O-alkylation or polymerization.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aminophenol. Purify starting materials if necessary.
Difficult purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Safety Precautions

  • Propylene oxide is a volatile, flammable, and carcinogenic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Amino-4-methylphenol is a skin and eye irritant. Avoid inhalation and contact with skin.

  • Standard laboratory safety practices should be followed at all times.

References

  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Cu(I)-Catalyzed Intramolecular C–N Cyclization. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].

Topic: Purification Methods for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a key monomer in the synthesis of high-performance polybenzoxazine resins. The purity of benzoxazine monomers is a critical determinant of their polymerization behavior and the ultimate thermal and mechanical properties of the resulting polymer.[1][2] This document outlines field-proven methodologies, including recrystallization and flash column chromatography, explaining the scientific rationale behind procedural choices. It is designed to equip researchers with the necessary knowledge to achieve high-purity samples essential for reproducible and reliable material development.

Introduction: The Critical Role of Monomer Purity

This compound belongs to the 1,4-benzoxazine class of heterocyclic compounds, which serve as precursors to polybenzoxazine thermosetting resins. These polymers are gaining significant attention for their superior properties, including excellent thermal stability, high char yield, flame retardancy, and near-zero shrinkage upon polymerization.[3][4]

The synthesis of benzoxazine monomers, typically through a Mannich-like condensation, often yields a crude product containing unreacted starting materials, oligomers, and other side products. These impurities can drastically alter the polymerization kinetics, lower the glass transition temperature (Tg), and compromise the overall performance of the final cured material.[1][2] Therefore, robust purification is not merely a procedural step but a prerequisite for developing high-quality materials. This guide provides validated protocols to address this critical need.

Physicochemical Profile and Purification Strategy

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. While extensive experimental data for the specific 2,7-dimethyl isomer is not widely published, we can infer key characteristics from its structure and data on related benzoxazine analogs.

PropertyData / Expected BehaviorSignificance for Purification
Molecular Formula C₁₀H₁₃NO[5]Foundational chemical information.
Molecular Weight 163.22 g/mol Relevant for characterization (e.g., mass spectrometry).
Physical Form Expected to be a solid at room temperature.Analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine are solids with melting points around 187-188°C.[6] This makes recrystallization a primary purification candidate.
Polarity Moderately polar.The molecule possesses a polar secondary amine and an ether linkage but also a nonpolar dimethylated benzene ring. This polarity is ideal for purification via normal-phase silica gel chromatography.
Solubility Likely soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and THF; sparingly soluble in nonpolar solvents like hexane.Differential solubility is the key principle for both recrystallization and chromatography. Screening for an optimal solvent system is essential.[3]
General Purification Workflow

The purification of this compound typically follows a multi-step approach to systematically remove different types of impurities. The following workflow is recommended for achieving high purity.

G Crude Crude Synthetic Product Wash Aqueous Wash / Extraction (Removes salts, water-soluble impurities) Crude->Wash Chrom Flash Column Chromatography (Removes byproducts, unreacted reagents) Wash->Chrom If significant impurities or colored byproducts Recrys Recrystallization (Final polishing, removes trace impurities) Wash->Recrys If crude product is relatively clean Chrom->Recrys Pure High-Purity Product (>99%) Recrys->Pure

Caption: General purification workflow for benzoxazine monomers.

Detailed Purification Protocols

The choice between purification methods depends on the nature of the impurities, the required purity level, and the scale of the synthesis.

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products from the synthesis.[7]

Expertise & Causality: The principle relies on the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase. The moderately polar nature of this compound allows it to adsorb to the silica gel, while a carefully chosen solvent system (eluent) selectively desorbs and moves it down the column at a rate different from the impurities.

Methodology:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for benzoxazines is a mixture of hexane and ethyl acetate.[7]

    • Goal: Find a solvent system that gives the product spot an Rf (retention factor) value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents solvent-related band broadening and improves resolution.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product and any impurities.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material, especially after an initial purification by chromatography.[1][3]

Expertise & Causality: This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Methodology:

  • Solvent Screening:

    • Place a small amount of the product (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., hexane, ethyl acetate, acetone, ethanol, or mixtures like hexane/ethyl acetate[3]) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Heat the tubes that showed poor room-temperature solubility. The compound should now dissolve completely.

    • Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

  • Dissolution:

    • Place the crude or semi-purified product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional):

    • If the solution is colored by minor impurities, add a very small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals under a vacuum to remove all residual solvent.

Purity Verification

The success of the purification must be validated. A combination of techniques provides a comprehensive assessment of purity.

TechniquePurposeIndication of High Purity
Thin-Layer Chromatography (TLC) Quick purity check and reaction monitoring.A single, well-defined spot.
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment.Clean ¹H and ¹³C spectra with correct chemical shifts, integrations, and no impurity peaks.[1]
Differential Scanning Calorimetry (DSC) Thermal property analysis.A sharp, single melting endotherm. Impurities typically broaden the melting range and lower the melting point.[1][2]

Decision-Making for Purification Strategy

Choosing the right purification path is crucial for efficiency. This decision tree can guide the process based on the initial state of the crude product.

G start Crude Product Analysis (TLC, Appearance) q1 Multiple spots or intensely colored? start->q1 chrom Perform Column Chromatography q1->chrom Yes recrys Perform Recrystallization q1->recrys No (Mainly one spot, lightly colored) q2 Is >99% purity required? chrom->q2 recrys->q2 Yes end_good Good-Purity Product recrys->end_good No final_recrys Final Recrystallization q2->final_recrys Yes end_high High-Purity Product q2->end_high No final_recrys->end_high

Caption: Decision tree for selecting a purification method.

References

  • Ohashi, S., et al. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. Available at: [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH. Available at: [Link]

Sources

Application Note: Structural Elucidation of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation, data acquisition, and spectral analysis. This guide is designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and ensuring the generation of high-quality, reproducible data. The principles and techniques described herein are broadly applicable to the structural elucidation of related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as precursors for high-performance polymers.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. ¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[4][5]

This document serves as a practical guide to obtaining and interpreting the ¹H NMR spectrum of this compound, ensuring scientific integrity and logical data interpretation.

Molecular Structure and Proton Environment

A clear understanding of the target molecule's structure is fundamental to interpreting its ¹H NMR spectrum. The structure of this compound, with protons labeled for assignment, is shown below.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[6][7]

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to high viscosity.[6][7]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak, which is easily identifiable.[8] Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[6][10]

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration.[8][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Protocol:

  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

    • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.[11]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.[12][13]

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (NS): Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[14]

    • Receiver Gain (RG): Adjust the receiver gain to an optimal level, avoiding signal clipping.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim Insert Sample setup_params Set Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Experimental workflow for ¹H NMR characterization.

Data Processing

Raw Free Induction Decay (FID) data must be processed to obtain the final spectrum.

Protocol:

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons. The following is a detailed interpretation of the anticipated spectrum.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H₅~6.7-6.9dJ ≈ 8.01HAromatic
H₆~6.6-6.8ddJ ≈ 8.0, 2.01HAromatic
H₈~6.5-6.7dJ ≈ 2.01HAromatic
-CH₂- (Position 3)~3.4-3.6tJ ≈ 4.52HAliphatic (Oxazine Ring)
-CH₂- (Position 2)~4.2-4.4tJ ≈ 4.52HAliphatic (Oxazine Ring)
-CH₃ (Position 7)~2.2-2.4s-3HAromatic Methyl
-CH₃ (Position 2')~2.9-3.1s-3HN-Methyl

Rationale for Assignments:

  • Aromatic Protons (H₅, H₆, H₈): These protons are attached to the benzene ring and are expected to resonate in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern will lead to distinct splitting patterns. H₅ is expected to be a doublet due to coupling with H₆. H₆ will likely be a doublet of doublets, coupling to both H₅ and H₈. H₈, being ortho to the methyl group and meta to H₆, will likely appear as a doublet.

  • Oxazine Ring Protons (-CH₂-): The two methylene groups of the dihydro-oxazine ring are in different chemical environments. The -CH₂- group at position 2, being adjacent to the oxygen atom, is more deshielded and will appear further downfield (~4.2-4.4 ppm) compared to the -CH₂- group at position 3, which is adjacent to the nitrogen atom (~3.4-3.6 ppm).[15][16] These two methylene groups will likely show coupling to each other, resulting in triplets, assuming free rotation.

  • Methyl Protons (-CH₃): The aromatic methyl group at position 7 will resonate in the typical range for such protons (~2.2-2.4 ppm) as a singlet. The N-methyl group at position 2' will also be a singlet but will be slightly more downfield (~2.9-3.1 ppm) due to the electron-withdrawing effect of the nitrogen atom.

Coupling Constants:

The magnitude of the coupling constants (J-values) provides valuable information about the connectivity of protons. For adjacent protons on an aromatic ring (ortho coupling), J-values are typically in the range of 7-9 Hz.[17] Coupling between protons on adjacent sp³-hybridized carbons in a flexible ring system is typically around 4-8 Hz.[17]

spectral_regions Aromatic Aromatic Region (δ 6.5-7.5 ppm) Aliphatic_O Aliphatic (-O-CH₂-) (δ 4.2-4.4 ppm) Aliphatic_N Aliphatic (-N-CH₂-) (δ 3.4-3.6 ppm) Methyl_N N-Methyl (δ 2.9-3.1 ppm) Methyl_Ar Aromatic Methyl (δ 2.2-2.4 ppm)

Caption: Expected chemical shift regions in the ¹H NMR spectrum.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural verification of synthesized organic compounds like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality spectra. A thorough analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of all proton signals, thereby confirming the molecular structure. The principles discussed here provide a solid foundation for the characterization of a wide range of heterocyclic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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Application Note: Comprehensive 13C NMR Spectral Analysis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine class. Structural confirmation and purity assessment are critical milestones in the synthesis and application of such molecules. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique, providing direct insight into the carbon framework of a molecule.[1][2] This application note provides a detailed protocol for the acquisition and interpretation of the ¹³C NMR spectrum of the title compound, including predictive analysis and the use of spectral editing techniques like DEPT to ensure unambiguous structural elucidation.

The core objective is to provide a robust, self-validating methodology that combines theoretical prediction with practical, step-by-step experimental guidance. This ensures not only the accurate identification of the molecule but also a deeper understanding of the underlying spectroscopic principles.

Foundational Principles: ¹³C NMR & DEPT

Standard broadband proton-decoupled ¹³C NMR provides a spectrum where each unique carbon atom appears as a single line, revealing the number of distinct carbon environments.[2][3] The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each carbon nucleus.[4] However, this standard experiment does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

To resolve this ambiguity, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed.[5][6][7][8] These pulse sequences manipulate the magnetization transfer from protons to carbons to selectively edit the ¹³C spectrum. The most common variants are:

  • DEPT-90: Displays only signals from CH (methine) carbons.[5][8]

  • DEPT-135: Shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[5][7][8]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon types can be achieved.[5][8]

Structural Analysis & Predicted Chemical Shifts

The structure of this compound contains 10 carbon atoms. Due to molecular symmetry, all 10 carbons are expected to be chemically non-equivalent, thus producing 10 distinct signals in the ¹³C NMR spectrum.

Chemical structure of this compound with carbons numbered for NMR assignment. Caption: Structure of this compound with IUPAC numbering.

Based on established chemical shift data for benzoxazine derivatives and substituted aromatics, a predicted ¹³C NMR spectrum can be tabulated.[9][10][11] This predictive framework is essential for validating the experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts and Carbon Types

Carbon No.Predicted δ (ppm)Carbon TypeExpected DEPT-135 PhaseExpected DEPT-90 Signal
C-2~65-75CH (Methine)PositivePresent
C-3~45-55CH₂ (Methylene)NegativeAbsent
C-4a~140-150C (Quaternary)AbsentAbsent
C-5~115-125CH (Methine)PositivePresent
C-6~125-135CH (Methine)PositivePresent
C-7~130-140C (Quaternary)AbsentAbsent
C-8~110-120CH (Methine)PositivePresent
C-8a~120-130C (Quaternary)AbsentAbsent
2-CH₃~15-25CH₃ (Methyl)PositiveAbsent
7-CH₃~20-30CH₃ (Methyl)PositiveAbsent

Experimental Protocol

This section outlines a detailed, step-by-step protocol for acquiring high-quality ¹³C NMR data.

Materials & Equipment
  • Analyte: this compound (~20-30 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tube, Pasteur pipette, NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The integrity of the NMR data is critically dependent on proper sample preparation.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition weigh Weigh ~25 mg of Analyte dissolve Dissolve in ~0.7 mL CDCl3 in a clean vial weigh->dissolve transfer Transfer solution to 5 mm NMR tube dissolve->transfer cap Cap and invert to mix transfer->cap insert Insert tube into spinner and place in spectrometer cap->insert lock Lock on deuterium signal and shim magnet insert->lock acquire Acquire Spectra: 1. ¹³C {¹H} 2. DEPT-135 3. DEPT-90 lock->acquire

Caption: Experimental workflow from sample preparation to data acquisition.

Spectrometer Setup and Data Acquisition

For a typical 400 MHz spectrometer, the following parameters are recommended.

Table 2: Recommended NMR Acquisition Parameters

Parameter¹³C {¹H} (Broadband Decoupled)DEPT-135 / DEPT-90Rationale
Pulse Program zgpg30dept135 / dept90Standard programs for quantitative ¹³C and spectral editing.
Pulse Angle 30°135° / 90°A smaller flip angle for the ¹³C experiment reduces saturation effects for quaternary carbons with long relaxation times.[12]
Acquisition Time (AQ) ~2.0 s~2.0 sEnsures adequate data point resolution.
Relaxation Delay (D1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans.
Number of Scans (NS) 1024 (or more)256More scans are needed for the standard ¹³C experiment due to the low signal intensity of quaternary carbons.
Spectral Width (SW) ~240 ppm (0-240 ppm)~240 ppm (0-240 ppm)Covers the entire expected range for organic molecules.
Temperature 298 K298 KStandard ambient temperature.

Data Processing and Structural Elucidation

The logical process of assigning the spectrum involves systematically using the information from each experiment to identify every carbon atom in the molecule.

G cluster_data Experimental Data cluster_analysis Analysis & Assignment c13 ¹³C Spectrum (All 10 signals) quat Identify Quaternary C (Present in ¹³C only) c13->quat dept135 DEPT-135 ch Identify CH (Positive in DEPT-135 & Present in DEPT-90) dept135->ch ch2 Identify CH₂ (Negative in DEPT-135) dept135->ch2 ch3 Identify CH₃ (Positive in DEPT-135 & Absent in DEPT-90) dept135->ch3 dept90 DEPT-90 dept90->ch dept90->ch3 structure Final Structure Confirmation ch->structure ch2->structure ch3->structure quat->structure

Caption: Logical workflow for structural elucidation using ¹³C and DEPT NMR data.

  • Process the Data: Apply Fourier transformation, phase correction, and baseline correction to all acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Identify Quaternary Carbons: Compare the broadband ¹³C spectrum with the DEPT-135 spectrum. Signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the four quaternary carbons (C-4a, C-7, C-8a, and the carbon of the 7-methyl group).[5]

  • Identify CH₂ Carbons: Identify the negative peak in the DEPT-135 spectrum. This signal corresponds to the single CH₂ group at the C-3 position.[7]

  • Identify CH Carbons: Locate the signals that are present in the DEPT-90 spectrum. These correspond to the four CH (methine) carbons (C-2, C-5, C-6, C-8).[13]

  • Identify CH₃ Carbons: The remaining positive signals in the DEPT-135 spectrum (which are absent in the DEPT-90 spectrum) correspond to the two CH₃ (methyl) groups.[8]

  • Final Assignment: Correlate the identified carbon types with the predicted chemical shifts in Table 1 to make specific assignments for each carbon atom.

Advanced Methods for Unambiguous Assignment

For complex molecules or where signal overlap occurs, two-dimensional (2D) NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[14][15] It provides a direct and highly sensitive method to link the ¹H and ¹³C spectra, confirming C-H one-bond connectivities.[16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[15][18] HMBC is crucial for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons and linking different spin systems.[16]

The combination of 1D ¹³C, DEPT, and 2D HSQC/HMBC experiments provides a self-validating system for the complete and unambiguous structural confirmation of this compound.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Silva, A. M. S. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

  • Pihlaja, K., et al. Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Sci-Hub. [Link]

  • ResearchGate. 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]

  • ResearchGate. The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. [Link]

  • University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]

  • NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Queen's University. Short-range heteronuclear correlation. [Link]

  • University of Illinois. 13-C NMR Protocol for beginners AV-400. [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Spectrabase. 1-benzoyl-3,4-dihydro-1H-2,1-benzoxazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

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Application Notes & Protocols: FTIR Spectroscopy of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FTIR-BZOX-001

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the characterization of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, chemists, and quality control professionals, this document delves into the principles of the technique, expected spectral features of the analyte, a comparative analysis of sampling methodologies, and step-by-step protocols for obtaining high-quality, reproducible spectra. The emphasis is placed on Attenuated Total Reflectance (ATR) as the primary method due to its simplicity and reliability, with the traditional KBr pellet technique presented as a viable alternative.

Foundational Principles: FTIR for Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique that provides a unique molecular "fingerprint" of a sample by measuring its absorption of infrared light.[1][2] When IR radiation is passed through a sample, molecules selectively absorb energy at frequencies that correspond to their specific vibrational modes (e.g., stretching, bending of chemical bonds).[3][4] An FTIR spectrometer measures all frequencies simultaneously, generating a signal called an interferogram.[3][5] A mathematical operation, the Fourier transform, is then applied to convert this signal into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3][6]

This resulting spectrum is invaluable for:

  • Structural Elucidation: Identifying the functional groups present in a molecule.[4][7]

  • Compound Identification: Confirming the identity of a known compound by matching its spectrum to a reference.[1][8]

  • Purity Assessment: Detecting the presence of impurities or changes in material composition.[1][7]

For this compound, FTIR is an ideal tool for verifying its synthesis and confirming the integrity of its core benzoxazine structure.

Analyte Profile: this compound

Structure:

Chemical structure of this compound
Caption: Chemical structure of this compound (CAS: 58960-12-6).

This molecule belongs to the benzoxazine family, which are key monomers for producing high-performance polybenzoxazine resins.[9] These polymers are noted for their excellent thermal stability, flame retardancy, and low water absorption.[9] Accurate characterization of the monomer is the critical first step in developing these advanced materials.

Predicted FTIR Absorption Bands

The structure of this compound contains several key functional groups. By analyzing these groups, we can predict the characteristic absorption bands expected in its FTIR spectrum. This predictive analysis is fundamental to accurate spectral interpretation.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)IntensityRationale & Notes
Secondary Amine N-H Stretch3400 - 3300Medium-WeakThe N-H bond within the dihydro-oxazine ring. Its position can be sensitive to hydrogen bonding.
Aromatic C-H C-H Stretch3100 - 3000Medium-WeakStretching of C-H bonds on the benzene ring.
Aliphatic C-H Asymmetric & Symmetric Stretch2980 - 2850StrongC-H stretching from the two methyl (-CH₃) groups and the methylene (-CH₂-) group in the oxazine ring.
Aromatic C=C C=C Stretch1620 - 1580 & 1510 - 1470Medium-StrongSkeletal vibrations of the benzene ring. Often appear as a pair of sharp bands.[10]
Aliphatic C-H C-H Bend (Scissoring/Bending)1470 - 1360MediumBending vibrations of the CH₂ and CH₃ groups.
Asymmetric C-O-C C-O-C Stretch1270 - 1220StrongAsymmetric stretching of the aryl-alkyl ether linkage within the oxazine ring. This is a key characteristic peak for benzoxazines.[11][12]
Symmetric C-O-C C-O-C Stretch1050 - 1020Medium-StrongSymmetric stretching of the C-O-C group.[11]
Aromatic C-H C-H Out-of-Plane Bend900 - 800StrongBending vibration related to the substitution pattern on the benzene ring. A strong band around 950-910 cm⁻¹ is often characteristic of the oxazine ring interacting with the benzene ring.[11][12]

Experimental Design: Selecting the Right Sampling Technique

The physical state of the sample (solid powder) dictates the choice of sampling technique. The goal is to select a method that maximizes spectral quality while minimizing sample preparation time and potential for artifacts.

G cluster_start Start: Solid Sample cluster_decision Decision Point cluster_methods Methodology cluster_attributes Key Attributes Start Solid Sample Received (this compound) Decision Primary Goal? Start->Decision ATR ATR-FTIR (Attenuated Total Reflectance) Decision->ATR Speed & Simplicity (Recommended) KBr Transmission (KBr Pellet) Decision->KBr Highest Spectral Resolution (Archival Quality) Nujol Transmission (Nujol Mull) Decision->Nujol Moisture-Sensitive Analyte (Qualitative Check) ATR_Attr Fast & Easy Minimal Prep Non-Destructive ATR->ATR_Attr KBr_Attr High-Quality Spectra Labor-Intensive Moisture Sensitive KBr->KBr_Attr Nujol_Attr Good for Moist. Sensitive Samples Nujol Bands Interfere Nujol->Nujol_Attr

Caption: Workflow for selecting an appropriate FTIR sampling technique.

Attenuated Total Reflectance (ATR) - Recommended Method

ATR is the most widely used sampling technique for solids and liquids due to its simplicity and speed.[13] The sample is pressed against a high-refractive-index crystal (commonly diamond). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[14][15] This shallow penetration depth makes it ideal for analyzing optically dense materials with virtually no sample preparation.[14][16]

Potassium Bromide (KBr) Pellet - Alternative Method

This traditional transmission method involves mixing a small amount of the solid sample with spectroscopic-grade KBr powder.[17][18] The mixture is finely ground to reduce light scattering and then pressed under high pressure to form a thin, transparent pellet.[19][20] While capable of producing excellent spectra, this method is susceptible to moisture contamination (KBr is hygroscopic) and potential changes in the sample's crystalline form due to grinding pressure.[18]

Nujol™ Mull

In this technique, the solid sample is ground into a fine paste with a mulling agent, typically mineral oil (Nujol).[17][20] The paste is then spread between two IR-transparent salt plates.[19] The primary drawback is that the spectrum will contain absorption bands from the mineral oil itself (strong C-H stretches around 2950-2850 cm⁻¹ and bends around 1460 and 1375 cm⁻¹), which can obscure important sample peaks in those regions.[17][21]

Detailed Experimental Protocols

Protocol 1: Analysis by ATR-FTIR

This protocol is designed for rapid and reliable characterization and is considered the primary method.

A. Instrument Preparation & Background Scan

  • Verify Instrument Readiness: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Clean the ATR Crystal: Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently wipe the surface of the diamond ATR crystal. Allow the solvent to fully evaporate.

    • Causality: An unclean crystal surface will contribute its own spectral features or those of previous samples, leading to contamination of the spectrum.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Self-Validation: The resulting background should show characteristic water vapor and CO₂ bands but have a flat baseline. A new background should be taken every 30-60 minutes or if environmental conditions change.

B. Sample Analysis

  • Apply Sample: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough powder to completely cover the crystal surface is needed (typically 1-5 mg).

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample, resulting in a strong, high-quality spectrum.[22]

  • Acquire Spectrum: Collect the sample spectrum using the parameters specified in Table 2.

  • Clean Up: Retract the press arm, remove the sample powder, and clean the ATR crystal as described in step A2.

Protocol 2: Analysis by KBr Pellet Method

This protocol is for when high-resolution transmission data is required.

A. Sample Preparation

  • Dry Reagents: Gently heat spectroscopic-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed moisture. Store in a desiccator until use.

    • Causality: KBr is hygroscopic. Absorbed water will produce broad O-H stretching bands (~3400 cm⁻¹) and a bending band (~1640 cm⁻¹) that can obscure sample features.

  • Weigh Components: Weigh approximately 1-2 mg of the benzoxazine sample and 150-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1.0%.

  • Grind Mixture: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture for several minutes until it is a homogenous, fine powder with a flour-like consistency.

    • Causality: Fine grinding is critical to minimize scattering of the IR beam by large particles, which causes a sloping baseline and distorted peak shapes (Christiansen effect).[20]

  • Press Pellet: Transfer the powder to a pellet die assembly. Place the die under a hydraulic press and apply a vacuum for 2-3 minutes to remove trapped air. Slowly apply 8-10 tons of pressure for approximately 2 minutes.

  • Inspect Pellet: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

    • Self-Validation: An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or trapped air. This will produce a poor-quality spectrum and the pellet should be remade.[18]

B. Sample Analysis

  • Collect Background Spectrum: Place an empty sample holder in the beam path and collect a background spectrum.

  • Acquire Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum using the parameters in Table 2.

Table 2: Recommended Data Acquisition Parameters

ParameterSettingRationale
Scan Range 4000 - 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail for identifying functional groups without excessive noise. Higher resolution is rarely needed for routine analysis.
Number of Scans 16 - 32Co-adding multiple scans improves the signal-to-noise ratio (S/N). 16 scans is sufficient for most ATR measurements; 32 is common for KBr.
Apodization Happ-GenzelA mathematical function applied to the interferogram to reduce "ringing" artifacts around sharp peaks. Happ-Genzel is a good general-purpose function.

Data Processing and Interpretation Workflow

The raw data from the spectrometer must be processed to yield an interpretable spectrum.

G cluster_proc Processing Steps Interferogram Raw Data: Interferogram FFT Fourier Transform (FFT) Interferogram->FFT RawSpectrum Single-Beam Spectrum FFT->RawSpectrum Processing Data Processing RawSpectrum->Processing FinalSpectrum Final Spectrum (Absorbance vs. Wavenumber) BG_Subtract Background Subtraction Processing->BG_Subtract Interpretation Spectral Interpretation FinalSpectrum->Interpretation Report Final Report Interpretation->Report Baseline Baseline Correction BG_Subtract->Baseline ATR_Correct ATR Correction (Optional) Baseline->ATR_Correct

Caption: Workflow for FTIR data processing and analysis.

  • Fourier Transform: The instrument software automatically converts the collected interferogram into a spectrum.[3]

  • Background Subtraction: The previously collected background spectrum is ratioed against the sample's single-beam spectrum to produce a transmittance or absorbance spectrum free of environmental and instrumental contributions.

  • Baseline Correction: A mathematical algorithm is applied to correct for any sloping baselines caused by light scattering or other artifacts, ensuring that peak absorbances are accurate.

  • ATR Correction (for ATR data): If comparing an ATR spectrum to a reference library of transmission spectra, an ATR correction should be applied. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, which causes peaks at lower wavenumbers to appear artificially intense relative to peaks at higher wavenumbers.[13][22]

  • Peak Picking & Interpretation:

    • Identify major peaks in the functional group region (4000 - 1500 cm⁻¹). Compare these to the predicted values in Table 1. Look for the N-H stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches.

    • Analyze the fingerprint region (1500 - 400 cm⁻¹). This complex region is unique to the molecule. Pay close attention to the strong C-O-C asymmetric stretch (~1250 cm⁻¹) and the oxazine ring-related bands, as these confirm the core structure.

    • Compare the final spectrum to a known reference spectrum of this compound if available to confirm identity.

By following these detailed protocols and interpretation guidelines, researchers can confidently use FTIR spectroscopy to characterize this compound, ensuring material identity and quality for downstream applications in polymer science and drug development.

References

  • Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

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  • ResearchGate. FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. [Link]

  • Bruker Optics. ATR FTIR Basics | Attenuated Total Reflectance. YouTube. [Link]

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  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. IRDG. [Link]

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Mass Spectrometry of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A Guide to Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine using liquid chromatography coupled with mass spectrometry (LC-MS). Aimed at researchers, scientists, and drug development professionals, this document details field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the principles of electrospray ionization for this class of heterocyclic compounds and propose a detailed fragmentation pathway based on established chemical principles to aid in structural confirmation and metabolite identification. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Significance of Benzoxazine Analysis

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system are explored for diverse therapeutic applications, making their precise identification and quantification critical during drug discovery, development, and quality control processes. This compound, a specific analogue, presents an analytical challenge that requires a tailored approach for unambiguous characterization.

Mass spectrometry, particularly when coupled with a separation technique like HPLC, offers unparalleled sensitivity and specificity for analyzing such small molecules.[2] This guide provides the foundational knowledge and practical steps to develop a robust LC-MS method for this target analyte.

Foundational Principles: Ionization and Instrumentation

For a non-volatile and polar compound like this compound, electrospray ionization (ESI) is the ionization technique of choice.[3] ESI is a 'soft ionization' method that minimizes in-source fragmentation, typically yielding a prominent pseudo-molecular ion, which is essential for determining the molecular weight.[3]

The Rationale for Electrospray Ionization (ESI) in Positive Mode

The structure of this compound contains a secondary amine within the heterocyclic ring. This nitrogen atom is a basic site, readily accepting a proton in the acidic mobile phases commonly used in reversed-phase chromatography. Therefore, analysis in positive ion mode is expected to be highly efficient, producing a strong protonated molecule, [M+H]⁺.

The molecular formula for this compound is C₁₁H₁₅NO.

  • Monoisotopic Mass: 177.1154 g/mol

We can confidently predict the primary ion observed in the full scan mass spectrum will be the [M+H]⁺ ion at m/z 178.1232 .

Experimental Workflow: From Sample to Spectrum

A successful analysis relies on a logical and well-executed workflow. The following diagram outlines the critical stages, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Solubilization (e.g., 1 mg/mL stock) P2 Dilution to Working Conc. (e.g., 1-10 µg/mL) P1->P2 P3 Filtration (0.22 µm PTFE) P2->P3 A1 HPLC Separation (C18 Column) P3->A1 A2 ESI Ionization (+) (Source Optimization) A1->A2 A3 Full Scan MS (Detect [M+H]⁺) A2->A3 A4 Tandem MS (MS/MS) (Fragment [M+H]⁺) A3->A4 D1 Confirm Parent Ion (m/z 178.1232) A4->D1 D2 Analyze Fragmentation (Structural Elucidation) D1->D2 D3 Quantification (if required) D2->D3 Caption Fig 1. Overall experimental workflow.

Caption: Fig 1. Overall experimental workflow.

Detailed Protocols

The following protocols are provided as a robust starting point. Scientists should optimize these parameters based on their specific instrumentation and analytical goals.

Protocol 1: Sample and Standard Preparation

Causality: Proper sample preparation is paramount to prevent instrument contamination and ensure reproducible ionization.[4] The goal is to completely dissolve the analyte in a solvent compatible with the mobile phase and remove any particulate matter.[5]

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[5] Use of glass vials is recommended to avoid leaching of plasticizers.[4]

  • Working Solution Preparation: Perform a serial dilution of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve a final concentration suitable for your instrument, typically in the range of 10 to 1000 ng/mL.[5]

  • Matrix Samples: For samples from complex matrices (e.g., plasma, tissue homogenate), a protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.[6][7] A C18 SPE cartridge would be a suitable choice for this analyte.

  • Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the HPLC system.[5]

Protocol 2: HPLC-MS Method Parameters

Causality: Chromatographic separation is essential to resolve the analyte from isomers and matrix components, which can cause ion suppression. A reversed-phase C18 column is a standard choice for moderately polar small molecules.[8] The mobile phase is acidified with formic acid to promote protonation of the analyte, enhancing ESI+ sensitivity.

ParameterRecommended SettingRationale
HPLC System Standard UPLC/HPLC SystemProvides necessary separation efficiency.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for aromatic heterocyclic compounds.[2]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase separation. Formic acid aids in protonation.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution. Formic acid maintains consistent pH.
Gradient Start at 5% B, ramp to 95% B over 5-7 min, hold for 1 min, return to 5% B and equilibrate for 2 min.A standard gradient to elute the analyte with good peak shape while cleaning the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient chromatography and ESI performance.
Column Temperature 40 °CImproves peak shape and reduces viscosity.[8]
Injection Volume 1 - 5 µLSmall volume minimizes peak distortion.
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap)QqQ is ideal for quantification; HRMS is superior for structural elucidation.[10]
Ionization Mode ESI PositiveThe secondary amine is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimized to achieve a stable electrospray.[9]
Source Temp. 300 - 350 °CAids in desolvation of the ESI droplets.[9]
Scan Range (MS1) m/z 50 - 300Covers the expected mass of the parent ion and potential low-mass fragments or impurities.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy 10 - 40 eV (Ramp)A range of energies should be tested to observe both primary and secondary fragment ions.

Predicted Mass Spectrum and Fragmentation Pathway

While experimental data for this specific molecule is not widely published, we can predict its fragmentation behavior based on the known fragmentation patterns of related heterocyclic systems, such as other benzoxazines and N-containing fused rings.[9][11][12] The primary goal of tandem mass spectrometry (MS/MS) is to induce fragmentation of the isolated parent ion (m/z 178.12) to generate structurally informative product ions.

The dihydro-oxazine ring is the most likely site for initial fragmentation. The bonds adjacent to the heteroatoms (oxygen and nitrogen) are common points of cleavage.

G parent parent frag1 frag1 frag2 frag2 frag3 frag3 loss loss p [M+H]⁺ m/z 178.12 f1 m/z 163.09 p->f1 -CH₃ f2 m/z 145.08 p->f2 -CH₃, -H₂O f3 m/z 132.09 p->f3 -C₂H₅O• l1 Loss of methyl radical l2 Consecutive loss of methyl and water l3 Ring cleavage

Caption: Fig 2. Proposed fragmentation of [M+H]⁺.

Key Proposed Fragmentations

The following table summarizes the most probable fragmentation pathways for the [M+H]⁺ ion of this compound.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure / Rationale
178.12163.0915.03 (CH₃)Loss of a methyl radical from the C2 position. Alpha-cleavage adjacent to the nitrogen is a common pathway for amines.[13]
178.12145.0833.04 (CH₃ + H₂O)Consecutive loss of the C2-methyl group and a molecule of water. This suggests a rearrangement following the initial methyl loss.
178.12132.0946.03 (C₂H₆O)Retro-Diels-Alder (RDA)-type cleavage of the dihydro-oxazine ring, a characteristic fragmentation for such heterocyclic systems.[9]
178.12120.0858.04 (C₃H₆N)Cleavage of the C-N and C-O bonds in the heterocyclic ring, retaining the substituted benzene ring.

Trustworthiness through Self-Validation: The proposed fragments provide a multi-point verification system. Observing ions at m/z 163, 145, and 132 would provide strong cumulative evidence for the assigned structure of the parent compound. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of each fragment, further validating the proposed pathway.

Conclusion and Best Practices

This application note provides a detailed protocol and theoretical framework for the analysis of this compound by LC-MS. The key to a successful analysis lies in meticulous sample preparation and the logical optimization of chromatographic and mass spectrometric parameters.

For drug development professionals, this method can be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The proposed fragmentation pathways will be invaluable for identifying potential metabolites, where modifications may occur on either the aromatic or heterocyclic ring systems. Always use authentic reference standards for unequivocal identification and quantification.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
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  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
  • Various Authors. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.
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Application Notes & Protocols: Antimicrobial Assays for 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Evaluation of Novel Benzoxazine Scaffolds

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with antimicrobial activity. The 1,4-benzoxazine scaffold has garnered significant interest in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities.[1][2][3] Specifically, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives represent a promising class of synthetic compounds requiring rigorous and standardized evaluation of their antimicrobial potential.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust antimicrobial susceptibility testing (AST) on these novel derivatives. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), while also addressing the unique challenges posed by synthetic compounds, such as solubility and potential cytotoxicity.[6][7] The primary objective is to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9][10] Adherence to these methodologies ensures the generation of reproducible, high-quality data crucial for advancing promising lead compounds through the drug discovery pipeline.

Part 1: Foundational Considerations for Novel Compound Testing

Before proceeding to specific antimicrobial assays, several preliminary steps are critical to ensure the validity and accuracy of the results. The physicochemical properties of novel synthetic compounds like benzoxazine derivatives often differ significantly from conventional antibiotics.

Compound Solubility and Stock Solution Preparation

A primary challenge in testing synthetic compounds is their often-limited aqueous solubility.[11] Most standardized AST methods are optimized for hydrophilic agents.[11] Therefore, a systematic approach to solubilization is paramount.

  • Causality: An insoluble compound cannot be accurately diluted and will not exhibit its true biological activity, leading to false-negative results or high variability. The choice of solvent is critical, as the solvent itself must not possess antimicrobial or cytotoxic properties at the concentrations tested.

Protocol for Solubility Testing and Stock Preparation:

  • Initial Solvent Screening: Attempt to dissolve the this compound derivative in sterile deionized water or phosphate-buffered saline (PBS).

  • Organic Solvents: If insoluble, use a minimal amount of an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is most commonly used.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or ~20-50 mM) in the chosen solvent. Ensure the compound is fully dissolved; sonication may be used to assist dissolution.[12]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Solvent Toxicity Control: Crucially, a solvent control must be included in all assays. This involves testing the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it does not inhibit microbial growth on its own. Typically, the final DMSO concentration in the assay should not exceed 1-2%.

Selection of Microbial Strains and Quality Control

The selection of a relevant panel of microorganisms is fundamental to defining the antimicrobial spectrum of the test compounds.

  • Causality: Using well-characterized quality control (QC) strains ensures the consistency, accuracy, and reproducibility of the susceptibility test.[13] These strains have known susceptibility profiles and are used to validate assay performance.[14]

Recommended Strains for Initial Screening:

A standard panel should include representatives of Gram-positive and Gram-negative bacteria, and potentially yeast, to assess the breadth of activity. The use of CLSI-recommended QC strains is widely accepted for validating assay performance.[15]

StrainTypeATCC NumberRationale
Staphylococcus aureusGram-positive cocciATCC 29213Common pathogen, QC strain for dilution tests.[16]
Enterococcus faecalisGram-positive cocciATCC 29212Clinically relevant, QC strain for dilution tests.[15][16]
Escherichia coliGram-negative bacilliATCC 25922Ubiquitous pathogen, QC strain for dilution and disk diffusion tests.[14][15]
Pseudomonas aeruginosaGram-negative bacilliATCC 27853Opportunistic pathogen, often multi-drug resistant, QC strain.[14][15][16]
Candida albicansYeastATCC 90028Common fungal pathogen, QC strain for antifungal testing.

QC Strain Management:

QC strains should be procured from a reputable source like the American Type Culture Collection (ATCC).[13] Upon receipt, prepare and store frozen stock vials at -80°C to minimize the risk of mutation.[17] Use a fresh subculture from the stock for each experiment.[17]

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols describe the most common and accepted methods for determining the antimicrobial activity of novel compounds. The Broth Microdilution method is considered the primary quantitative assay for MIC determination.

Broth Microdilution Assay for MIC Determination

This method determines the MIC in a liquid medium using a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.[8][18] It is a quantitative method standardized by organizations like CLSI.[7][9]

  • Causality: By serially diluting the compound, we can pinpoint the precise concentration that inhibits microbial growth. The use of a standardized inoculum density is critical because a higher bacterial load can overwhelm the antimicrobial agent, leading to an artificially high MIC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis Compound Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Compound in Broth Compound->Serial_Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Add_Inoculum Inoculate Wells with Standardized Bacteria Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Controls Set Up Controls: - Growth (No Cmpd) - Sterility (No Bact) - Solvent (e.g., DMSO) Incubate Incubate Plate (e.g., 18-24h at 35°C) Add_Inoculum->Incubate Controls->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] d. Within 15 minutes, dilute this adjusted suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Prepare Compound Dilutions in 96-Well Plate: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the benzoxazine derivative (at 2x the highest desired final concentration) to the wells in the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a concentration gradient.

  • Inoculate the Plate: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well containing the compound dilutions. This brings the final volume in each well to 200 µL and dilutes the compound to its final test concentration. b. Set up Controls:

    • Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no compound).
    • Sterility Control: Wells containing 200 µL of broth only (no inoculum).
    • Solvent Control: Wells containing the highest concentration of solvent used (e.g., 1% DMSO) and the bacterial inoculum.
  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[8]

  • Determine the MIC: a. After incubation, examine the plate visually. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.[9][10] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth/solvent controls should be turbid.

Agar Dilution Assay

The agar dilution method is considered a reference or "gold standard" method and is particularly useful for testing a large panel of bacterial isolates against a single compound.[20][21]

  • Causality: The antimicrobial agent is incorporated directly into the agar medium at various concentrations. This provides a solid matrix for microbial growth, which can be advantageous for certain fastidious organisms and for detecting contamination.

  • Prepare Antimicrobial-Containing Agar Plates: a. Prepare a series of two-fold dilutions of the benzoxazine derivative stock solution. b. For each concentration, add 1 part of the antimicrobial solution to 9 parts of molten Mueller-Hinton Agar (MHA) held in a 45-50°C water bath. Mix gently but thoroughly to avoid bubbles.[22] c. Pour the agar into sterile petri dishes and allow them to solidify on a level surface. Prepare a growth control plate containing no antimicrobial agent.

  • Prepare Inoculum: a. Prepare the bacterial inoculum as described for broth microdilution (0.5 McFarland standard), but dilute it to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculate Plates: a. Using a multipoint replicator (inoculum-replicating apparatus), spot a small volume (1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 10⁴ CFU per spot.[20] Up to 36 different isolates can be tested on a single plate.[21] b. Allow the spots to dry completely before inverting the plates.

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours.[20]

  • Determine the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.[23] A single colony or a faint haze is generally disregarded.[10]

Part 3: Data Presentation and Interpretation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of different derivatives.

Presenting MIC Data

Summarize all quantitative MIC data into a structured table. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Table 1: Example MIC Data for Novel Benzoxazine Derivatives (µg/mL)

Compound IDS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853C. albicans ATCC 90028
BZX-Derivative-01 432>6416
BZX-Derivative-02 864>6432
Ciprofloxacin (Control)0.50.0150.25NA
Fluconazole (Control)NANANA1
NA: Not Applicable
Interpreting MIC Values for Novel Compounds

For newly synthesized compounds, established clinical breakpoints (Susceptible, Intermediate, Resistant) do not exist.[24] Therefore, interpretation focuses on potency and spectrum.

  • Potency: The MIC value is a direct measure of the compound's potency. A lower MIC indicates higher potency.[25]

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum (e.g., narrow-spectrum vs. broad-spectrum).

  • Comparative Analysis: Compare the MIC values of your novel derivatives to each other and to standard antibiotics tested under the same conditions. This helps identify the most promising lead candidates.

Part 4: Preliminary Cytotoxicity Assessment

A critical aspect of early-stage drug discovery is to ensure that the antimicrobial activity is not due to general cytotoxicity.[26][27][28] A compound that kills bacteria but is also highly toxic to mammalian cells has limited therapeutic potential. Therefore, it is essential to perform parallel cytotoxicity assays.

  • Causality: Determining the concentration at which a compound is toxic to human cells allows for the calculation of a selectivity index (SI), which is a crucial parameter for evaluating the therapeutic window of a potential drug.

Selectivity_Workflow cluster_assays Parallel Assays cluster_calculation Calculation cluster_interpretation Interpretation MIC_Assay Determine MIC (Antimicrobial Activity) Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Assay->Calculate_SI Cytotox_Assay Determine CC50 (Cytotoxicity on Mammalian Cells) Cytotox_Assay->Calculate_SI Interpret_SI Interpret Result: Higher SI indicates greater selectivity for microbe over host Calculate_SI->Interpret_SI

Caption: Decision workflow for evaluating compound selectivity.

Recommended Assay: The MTT assay is a common colorimetric method to assess cell viability by measuring the metabolic activity of cells.[29] This can be performed on a relevant human cell line (e.g., HEK293, HepG2). The result is typically reported as the CC₅₀ (50% cytotoxic concentration). A higher selectivity index (CC₅₀/MIC) is desirable.

References

  • Riebeth, D., R., & Erler, H. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Agar dilution.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols.
  • Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
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  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method.
  • Park, J. E., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 549–555.
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Adnan, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1024348.
  • ResearchGate. (2023). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.
  • Turnidge, J., et al. (2012). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 50(12), 4098-4104.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. The Journal of Antibiotics, 72(8), 557-573.
  • MI-Microbiology. (n.d.). Broth Microdilution.
  • Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(6), e27880.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Otašević, S., Momčilović, S., Petrović, M., & Cvetković, V. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Current Pharmaceutical Design, 27(3), 398-412.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Brilhante, R. S. N., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263-267.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • BenchChem. (n.d.). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 136–145.
  • Dr. Oracle. (2024). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
  • ResearchGate. (n.d.). List of indicators strains used for antimicrobial screening experiments.
  • ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?.
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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1034.
  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 51(17), 6206–6211.
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  • Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Pharmaceutical Research International, 36(1), 32-45.
  • Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
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  • Journal of Materials Chemistry B. (n.d.). Synthesis of arylidene-based benzoxazine derivatives as promising antimicrobial materials.

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"anticancer activity screening of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine analogues"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Anticancer Activity Screening of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Analogues

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to the Preclinical Evaluation of Novel this compound Analogues

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds are of significant interest, and the benzoxazine scaffold has emerged as a versatile and promising framework for the development of new therapeutics.[1][2] Benzoxazine derivatives have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways necessary for cancer cell proliferation, and cell cycle arrest.[2][5]

This guide focuses on a specific subclass: This compound analogues . The strategic placement of methyl groups at the 2 and 7 positions can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacological profile. The primary objective of this document is to provide a robust, logical, and field-tested framework for the initial in vitro screening of these novel analogues to identify promising lead compounds for further development.

The following protocols are designed not merely as a sequence of steps but as a comprehensive workflow. This workflow begins with a broad assessment of cytotoxicity to filter out inactive compounds and progresses to more detailed mechanistic assays to understand how the active compounds exert their anticancer effects.

Overall Screening Workflow

A systematic approach is crucial for the efficient evaluation of a library of new chemical entities. The workflow outlined below ensures that resources are focused on the most promising candidates, moving from high-throughput primary screening to more complex, lower-throughput mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization Compound Compound Library (Benzoxazine Analogues) MTT Cytotoxicity Assay (e.g., MTT Assay) Compound->MTT Treat Cancer Cell Panel IC50 IC50 Determination MTT->IC50 Analyze Viability Data Hits Identify 'Hit' Compounds (Potent & Selective) IC50->Hits Select compounds with low IC50 values Apoptosis Apoptosis Assay (Annexin V / PI) Hits->Apoptosis Assess Mode of Cell Death CellCycle Cell Cycle Analysis (PI Staining) Hits->CellCycle Assess Effect on Proliferation Mechanism Elucidate Target Pathway (e.g., Western Blot, Kinase Assay) Apoptosis->Mechanism CellCycle->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR

Caption: High-level workflow for screening novel benzoxazine analogues.

Protocol 1: Primary Cytotoxicity Screening via MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational step in our screening cascade.[6] It is a colorimetric assay that provides a quantitative measure of cell viability and metabolic activity.[7][8] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into a purple formazan product, which is insoluble in water.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] This assay is chosen for primary screening due to its robustness, cost-effectiveness, and suitability for a 96-well plate format, making it ideal for high-throughput analysis.[9][10]

Materials and Reagents
  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) obtained from a certified cell bank like ATCC.[6]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • This compound analogues dissolved in sterile DMSO to create stock solutions (e.g., 10 mM).

  • MTT reagent (5 mg/mL in sterile PBS).[7]

  • Solubilization solution (e.g., isopropanol, DMSO, or a detergent-based solution).[9][11]

  • 96-well flat-bottom sterile culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell lines until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete culture medium to an optimized density (typically 5,000-10,000 cells per 100 µL).[6][12]

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine analogues in a complete culture medium from your DMSO stock. Final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).[11]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[6][9]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[11][12]

    • Carefully aspirate the medium from each well without disturbing the purple crystals.

    • Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 550-590 nm using a microplate reader.[7][9] A reference wavelength of ~630 nm can be used to subtract background noise.[7]

Data Analysis and Presentation

The primary output of the MTT assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Benzoxazine Analogues

Compound IDCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)
BZ-DM-01MCF-7 (Breast)8.55.9
BZ-DM-01HCT-116 (Colon)12.24.1
BZ-DM-01A549 (Lung)9.15.5
BZ-DM-02MCF-7 (Breast)> 50-
BZ-DM-03HCT-116 (Colon)5.49.3
BZ-DM-03A549 (Lung)4.810.4
Normal Cell LineHEK293 (Embryonic Kidney)IC₅₀ = 50.1 µM (for BZ-DM-03)-
Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI value is desirable.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle

Once a compound demonstrates significant cytotoxicity, the next critical question is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[15] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V, a protein with a high affinity for PS.[15] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14]

G cluster_0 Flow Cytometry Output plot Q2: Annexin V+ / PI+ Late Apoptotic / Necrotic Q1: Annexin V+ / PI- Early Apoptotic Q3: Annexin V- / PI- Live Cells Q4: Annexin V- / PI+ Necrotic / Debris X_axis Annexin V Staining → Y_axis PI Staining

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Materials and Reagents
  • "Hit" compounds identified from the primary screen.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a 10X Binding Buffer).[13]

  • Cold 1X PBS.

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the "hit" benzoxazine analogue at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control.

    • After incubation, collect the culture supernatant, which contains floating (potentially apoptotic) cells.[13]

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant. This step is critical to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[16]

  • Staining:

    • Wash the cell pellet twice with cold 1X PBS.[13]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[14]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.[13][14] Gently vortex.

    • Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ is essential for this assay.[14]

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14][15]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.[13][14]

    • Collect data for at least 10,000 events per sample.

Data Interpretation

The results are visualized in a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.[14]

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[14]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[14]

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells or debris.

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants compared to the vehicle control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death.[5][16] This protocol uses propidium iodide (PI) to stoichiometrically stain cellular DNA.[18][19] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA).[20] Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. This allows for the quantification of cells in each phase of the cell cycle.[18][21]

G cluster_0 Cell Cycle Histogram a G0/G1 (2n DNA) b S Phase (>2n, <4n DNA) c G2/M (4n DNA) X_axis DNA Content (PI Fluorescence) → Y_axis Cell Count

Caption: Idealized histogram from cell cycle analysis via PI staining.

Materials and Reagents
  • "Hit" compounds.

  • Cold 70% ethanol (for fixation).[6][21]

  • 1X PBS.

  • PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[21]

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the benzoxazine analogue at relevant concentrations (e.g., IC₅₀) for 24 hours.

    • Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a small volume of PBS (~500 µL).

    • While gently vortexing, add ~4.5 mL of ice-cold 70% ethanol dropwise. This slow addition prevents cell clumping.

    • Expert Insight: Fixation with ethanol is a critical step that both permeabilizes the cell membrane for dye entry and preserves the DNA integrity for accurate analysis.[18]

    • Incubate the cells for at least 2 hours at -20°C (can be stored for longer).[6]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS to remove residual ethanol.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Causality: RNase A is included because PI can also bind to double-stranded RNA. Treating with RNase ensures that the signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.[18][21]

    • Incubate for 30 minutes at room temperature, protected from light.[21]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel to properly resolve the 2n and 4n DNA peaks.[20]

    • Use software with cell cycle analysis algorithms (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

Data Interpretation

A comparison of the cell cycle distribution between treated and control cells reveals the compound's effect. For example, an accumulation of cells in the G2/M peak with a corresponding decrease in the G0/G1 peak suggests a G2/M arrest. A significant peak to the left of G0/G1, known as the "sub-G1" peak, is indicative of apoptotic cells with fragmented DNA.[5]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer Nature. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. Available at: [Link]

  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. National Institutes of Health. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Cell Cycle Tutorial Contents. Flow Cytometry Core Facility. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic compound. We will delve into the common challenges encountered during synthesis, explain the underlying chemical principles, and provide detailed, field-proven protocols to overcome these hurdles.

Overview of the Synthetic Challenge

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is a cornerstone in medicinal chemistry and materials science. The target molecule, this compound, is typically synthesized via the cyclization of an N-substituted 2-aminophenol derivative. The most direct route involves the reaction of 2-amino-5-methylphenol with a two-carbon electrophile, such as 1,2-dibromoethane.

While seemingly straightforward, this reaction is often plagued by low yields due to the dual nucleophilicity of the 2-amino-5-methylphenol starting material. Both the amino (-NH₂) and hydroxyl (-OH) groups can participate in alkylation, leading to a mixture of undesired products and complicating purification. This guide provides a structured approach to favor the desired reaction pathway and maximize your yield.

cluster_start Starting Materials SM1 2-Amino-5-methylphenol Intermediate N-(2-bromoethyl)-2-amino-5-methylphenol (Acyclic Intermediate) SM1->Intermediate Step 1: N-Alkylation SM2 1,2-Dibromoethane SM2->Intermediate Product This compound (Target Product) Intermediate->Product Step 2: Intramolecular Cyclization

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

The primary cause of low yield is the lack of selectivity during the initial alkylation step. The starting material, 2-amino-5-methylphenol, has two nucleophilic sites: the amino group and the phenolic hydroxyl group. Reaction with 1,2-dibromoethane can result in N-alkylation (desired), O-alkylation (undesired), di-alkylation, and polymerization, all of which consume starting material and complicate purification.[1]

Q2: Can I use a different alkylating agent instead of 1,2-dibromoethane?

Yes, other reagents like 2-chloroethanol can be used. However, 1,2-dibromoethane is often preferred as it introduces a good leaving group (bromide) for the subsequent intramolecular cyclization step. The reaction conditions, particularly the choice of base, will need to be optimized accordingly.

Q3: My reaction turns into a dark, intractable tar. What's happening?

Tar formation is typically a result of extensive side reactions, such as polymerization and oxidation of the aminophenol starting material. Aminophenols are sensitive to air oxidation, especially under basic conditions, which can lead to colored, high-molecular-weight byproducts.[2] Ensuring an inert atmosphere (e.g., nitrogen or argon) and using purified reagents can mitigate this issue.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Poor Selectivity - O-Alkylation and Dimerization Compete with N-Alkylation

Symptoms:

  • TLC analysis shows multiple product spots with similar polarities.

  • NMR of the crude product reveals complex aromatic and aliphatic signals, indicating a mixture of isomers and dimers.

  • The desired product is isolated in very low yield after chromatography.

Causality and Scientific Explanation:

The key to high yield is controlling the chemoselectivity of the first alkylation step. The amino group is a softer nucleophile than the phenoxide anion that forms under basic conditions. A strong base (e.g., NaH, NaOH) will readily deprotonate the phenolic hydroxyl group, creating a highly reactive phenoxide that favors O-alkylation.[3] Furthermore, once the initial N-alkylation or O-alkylation occurs, the remaining nucleophilic site can react with another molecule of 1,2-dibromoethane or another aminophenol derivative, leading to dimers or oligomers.[1]

cluster_paths Reaction Pathways Start 2-Amino-5-methylphenol + 1,2-Dibromoethane N_Path N-Alkylation (Desired) Start->N_Path O_Path O-Alkylation (Undesired) Start->O_Path Dimer_Path Dimerization/ Polymerization (Undesired) Start->Dimer_Path

Caption: Competing reaction pathways in the synthesis.

Solutions and Optimized Protocol:

To favor selective N-alkylation, we must use conditions that minimize the formation of the highly nucleophilic phenoxide. This is achieved by using a milder base and carefully controlling the reaction environment.

Table 1: Comparison of Base and Solvent Systems

BaseSolvent SystemPredominant PathwayRationale & Citation
K₂CO₃ Acetone/Water N-Alkylation A moderately weak base that is sufficient to facilitate the reaction without causing significant phenol deprotonation, thus preserving selectivity.[1]
NaHAnhydrous THF/DMFO-AlkylationA strong, non-nucleophilic base that irreversibly deprotonates the phenol, leading to the highly reactive phenoxide.
NaOHEthanol/WaterMixture of N- and O-AlkylationA strong base that generates a high concentration of phenoxide, leading to poor selectivity.

Optimized Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylphenol (1 equivalent).

  • Solvent Addition: Add acetone and water to the flask. A typical ratio is 1:1 acetone to water, sufficient to dissolve the reactants upon heating.

  • Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 2 equivalents) followed by 1,2-dibromoethane (1.5-2 equivalents).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Ethyl Acetate/Hexane mobile phase). The reaction may take 24-72 hours to reach completion.[1]

  • Workup: After cooling to room temperature, remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent to yield the crude product. This crude material can often be purified by vacuum distillation or column chromatography on silica gel.[1]

Issue 2: Incomplete Reaction or Stalled Synthesis

Symptoms:

  • TLC analysis shows a significant amount of the 2-amino-5-methylphenol starting material remaining, even after prolonged reaction times.

  • The primary product isolated is the acyclic N-(2-bromoethyl)-2-amino-5-methylphenol intermediate, with little of the cyclized benzoxazine.

Causality and Scientific Explanation:

This issue can stem from several factors:

  • Insufficient Temperature: Both the initial N-alkylation and the subsequent intramolecular Williamson ether synthesis (cyclization) are temperature-dependent. Insufficient heating will result in a sluggish reaction.

  • Poor Reagent Quality: 2-amino-5-methylphenol can oxidize over time. Old or impure 1,2-dibromoethane may also have lower reactivity.

  • Base Deactivation: The base, K₂CO₃, can be deactivated by acidic impurities or insufficient quantity.

Start Low Yield Detected CheckTLC Analyze reaction mixture by TLC Start->CheckTLC UnreactedSM High concentration of starting material? CheckTLC->UnreactedSM Yes Intermediate Acyclic intermediate is the major spot? CheckTLC->Intermediate No Sol_Temp Increase reflux temperature. Ensure adequate heating. UnreactedSM->Sol_Temp Sol_Reagent Use purified reagents. Check purity of starting materials. UnreactedSM->Sol_Reagent Impure Multiple unidentified spots? Intermediate->Impure No Sol_Time Increase reaction time. Monitor every 12 hours. Intermediate->Sol_Time Sol_SideReaction Re-evaluate base and solvent. See Issue 1. Impure->Sol_SideReaction

Sources

Technical Support Center: Synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield and purity, and confidently interpret your results.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, typically achieved through the condensation of 2-amino-5-methylphenol with a suitable two-carbon electrophile (e.g., 1,2-dibromoethane or an equivalent), is a generally robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. Below, we address the most frequently encountered problems and provide detailed, mechanistically-grounded solutions.

Issue 1: Low Yield of the Desired Product

A diminished yield of the target benzoxazine is a common frustration. This can often be traced back to several key factors during the reaction setup and execution.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
Suboptimal Base The choice and stoichiometry of the base are critical for the deprotonation of both the phenolic hydroxyl and the amino groups, facilitating the nucleophilic attack and subsequent cyclization. An inappropriate base or insufficient amount can stall the reaction.Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of cyclization. Ensure at least two equivalents of a moderately strong base are used to facilitate both N- and O-alkylation steps. For challenging cases, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent could be explored, though with increased handling precautions.
Poor Quality of Reagents The purity of the starting materials, particularly the 2-amino-5-methylphenol, is paramount. Oxidized or impure starting material can lead to a host of side reactions and a lower yield of the desired product.Use freshly purified 2-amino-5-methylphenol. If the starting material has been stored for an extended period, consider recrystallization or column chromatography to remove any colored impurities, which are often indicative of oxidation products.
Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data points to the formation of side products. Understanding the likely culprits is the first step in mitigating their formation.

A common side product is the result of the O-alkylation of the phenolic hydroxyl group without the subsequent intramolecular N-alkylation to form the benzoxazine ring.

Probable Cause: The nucleophilicity of the phenoxide is generally greater than that of the aniline nitrogen. If the reaction conditions do not favor the second intramolecular cyclization, the intermediate O-alkylated product may be isolated.

Troubleshooting:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the intramolecular N-alkylation to occur.

  • Solvent Choice: A polar aprotic solvent such as DMF or DMSO can help to solvate the intermediate and facilitate the cyclization step.

The formation of higher molecular weight species, often observed as a baseline streak on TLC or as an insoluble residue, can significantly reduce the yield of the desired monomeric product.

Probable Cause: Intermolecular reactions can compete with the desired intramolecular cyclization. This is particularly prevalent if the concentration of the reactants is too high. Dimerization can occur through the reaction of two molecules of 2-amino-5-methylphenol with one molecule of the dielectrophile.[2]

Troubleshooting:

  • High Dilution Conditions: Performing the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

  • Slow Addition of Reagents: Adding the electrophile (e.g., 1,2-dibromoethane) slowly to the solution of the aminophenol and base can help to maintain a low instantaneous concentration of the electrophile, further promoting the desired intramolecular reaction.

In a variation of dimerization, two molecules of the aminophenol can react with the dielectrophile at both amino groups, leading to a bridged dimer.

Probable Cause: Similar to other dimerization pathways, high concentrations of reactants can favor this intermolecular reaction.

Troubleshooting:

  • Employ High Dilution: As with other polymerization/dimerization issues, conducting the reaction under high dilution is the most effective strategy to minimize the formation of this byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a nucleophilic substitution pathway. The process can be broken down into the following key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group and the amino group of 2-amino-5-methylphenol, increasing their nucleophilicity.

  • First Nucleophilic Attack (O- or N-Alkylation): The deprotonated starting material undergoes a nucleophilic attack on the electrophilic carbon of the alkylating agent (e.g., one of the carbons in 1,2-dibromoethane). This can occur at either the oxygen or the nitrogen atom.

  • Intramolecular Cyclization: The resulting intermediate then undergoes a second, intramolecular nucleophilic attack to close the six-membered benzoxazine ring, with the remaining leaving group on the alkyl chain being displaced.

Q2: How do I choose the right solvent for this synthesis?

A2: The choice of solvent is crucial and depends on the specific alkylating agent and base being used.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they can dissolve the reactants and intermediates and help to accelerate SN2 reactions.

  • Alcohols: In some cases, alcohols like ethanol or isopropanol can be used, particularly when using carbonate bases. However, be mindful of potential O-alkylation of the solvent itself as a side reaction if stronger bases are employed.

Q3: My final product is colored, even after purification. What could be the cause?

A3: The presence of color in your final product often indicates the presence of oxidized impurities. 2-amino-5-methylphenol and its derivatives can be susceptible to air oxidation, which can lead to the formation of highly colored phenoxazinone-type structures.

Mitigation Strategies:

  • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with air.

  • Purification: If your product is already colored, consider an additional purification step, such as treatment with activated carbon followed by filtration and recrystallization or column chromatography.

Visualizing the Reaction and Side Products

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Synthesis of this compound Start 2-Amino-5-methylphenol + 1,2-Dibromoethane Intermediate O- or N-Alkylated Intermediate Start->Intermediate Base, Solvent SideProductB Dimer/Polymer Start->SideProductB Intermolecular Reaction SideProductC N,N'-Bridged Dimer Start->SideProductC Intermolecular Reaction Product This compound Intermediate->Product Intramolecular Cyclization SideProductA O-Alkylated Product (No Cyclization) Intermediate->SideProductA Incomplete Reaction

Caption: Main reaction and potential side reactions.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of this compound. Please note that optimization of reaction conditions may be necessary.

Materials:

  • 2-amino-5-methylphenol

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the aminophenol.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

  • Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylphenol 98%.
  • MDPI. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. MDPI.

Sources

Technical Support Center: Purification of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our approach is rooted in a deep understanding of benzoxazine chemistry, aiming to empower you with the knowledge to not just follow protocols, but to troubleshoot and optimize them effectively.

Introduction: The Critical Role of Purity

The purity of benzoxazine monomers is paramount as impurities can significantly impact their polymerization behavior and the properties of the resulting polybenzoxazine.[1][2] Even small amounts of residual starting materials or byproducts can act as initiators or plasticizers, leading to inconsistent material performance. This guide provides a structured approach to troubleshooting the purification of this compound, a compound of growing interest in materials science and medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is an oil or a sticky solid and I'm struggling to crystallize it. What should I do?

Answer:

This is a common issue, often indicating the presence of impurities that inhibit crystallization. Here’s a systematic approach to tackle this:

Initial Work-up:

  • Aqueous Wash: Before attempting crystallization, ensure your crude product has been thoroughly washed with a dilute sodium hydroxide solution (1N) to remove unreacted phenolic starting materials, followed by a water wash to remove any remaining salts.[3][4]

  • Drying: Residual solvent or water can prevent crystallization. Ensure your crude product is completely dry by using a rotary evaporator followed by drying under high vacuum.

Recrystallization Solvent Screening:

If the initial work-up doesn't yield a solid, a systematic solvent screening for recrystallization is necessary. The ideal solvent will dissolve the compound when hot but not at room temperature or below.

Recommended Solvent Systems for Screening:

Solvent/Solvent SystemRationale
Hexane/Ethyl AcetateA good starting point for many benzoxazine derivatives. Start with a high hexane ratio and add ethyl acetate dropwise to the hot mixture until the solid dissolves.[2]
TolueneCan be effective for aromatic compounds.
IsopropanolA more polar option that can sometimes be effective.
Dichloromethane/HexaneDissolve the crude product in a minimal amount of dichloromethane and then add hexane until turbidity is observed. Heat to dissolve and then cool slowly.

Experimental Protocol for Recrystallization:

  • Place a small amount of your crude product in a test tube.

  • Add a small volume of the chosen solvent and heat the mixture gently (e.g., in a warm water bath).

  • If the solid doesn't dissolve, add more solvent dropwise until it does.

  • If the solid dissolves readily in the cold solvent, the solvent is not suitable.

  • Once dissolved in the hot solvent, allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • If an oil forms, try re-heating and adding slightly more solvent before cooling again.

Question 2: I'm seeing multiple spots on my TLC after purification. How can I identify the impurities and improve my separation?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Identifying these impurities is key to optimizing your purification strategy.

Potential Impurities in this compound Synthesis:

The synthesis of this compound typically involves the reaction of 2-amino-5-methylphenol, and a source of acetaldehyde (often paraldehyde or acetaldehyde itself). Potential impurities include:

  • Unreacted Starting Materials: 2-amino-5-methylphenol.

  • Intermediates: Such as the corresponding Mannich base.

  • Side Products: Oligomers or products from self-condensation of the starting materials. The formation of triazine structures is a known side reaction in benzoxazine synthesis.[5]

Troubleshooting with Column Chromatography:

Column chromatography is the most effective method for separating these impurities.

Workflow for Optimizing Column Chromatography:

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Analysis & Further Purification TLC Run TLC with Crude Mixture (e.g., 10% EtOAc in Hexane) Spots Observe Spot Separation (Rf values) TLC->Spots Elute Elute with Optimized Solvent System Spots->Elute Adjust Solvent Polarity based on Rf Slurry Prepare Silica Gel Slurry Load Load Crude Product Slurry->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallize (if necessary) Evaporate->Recrystallize

Caption: Workflow for purification using column chromatography.

Recommended Column Chromatography Conditions:

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase A gradient of Ethyl Acetate in Hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity. The optimal eluent should give an Rf value of ~0.3 for the desired product on TLC.
Loading Dry loading is often preferred for better separation. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried silica onto the top of your column.
Question 3: My yield is very low after purification. What are the likely causes and how can I improve it?

Answer:

Low yield can be frustrating. The cause can be at the reaction stage or during the purification process.

Potential Causes of Low Yield:

  • Incomplete Reaction: Monitor your reaction by TLC to ensure it has gone to completion before starting the work-up.

  • Product Degradation: Benzoxazines can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure your work-up is performed under mild conditions.

  • Loss During Purification:

    • Recrystallization: Using a solvent in which your product is too soluble will lead to significant loss. Ensure you are using the minimum amount of hot solvent for dissolution.

    • Column Chromatography: If your product streaks on the column, it can lead to broad fractions and difficult separation, resulting in lower isolated yields. Using the optimal solvent system and proper loading technique is crucial.

Decision Tree for Troubleshooting Low Yield:

G cluster_purification Purification Analysis Start Low Yield Obtained Check_Reaction Check Reaction Completion (TLC of crude) Start->Check_Reaction Check_Workup Review Work-up Conditions (pH, temperature) Start->Check_Workup Check_Purification Analyze Purification Steps Start->Check_Purification Optimize_Reaction Optimize Reaction Time/Temp. Check_Reaction->Optimize_Reaction Incomplete Modify_Workup Use Milder Conditions Check_Workup->Modify_Workup Harsh Conditions Recrystallization Recrystallization Issues? (Product too soluble?) Check_Purification->Recrystallization Column Column Chromatography Issues? (Streaking, poor separation?) Check_Purification->Column Optimize_Recrystallization Screen for Better Solvent Recrystallization->Optimize_Recrystallization Optimize_Column Adjust Solvent System/Loading Column->Optimize_Column

Caption: Troubleshooting flowchart for low purification yield.

Question 4: How can I confirm the purity and identity of my final product?

Answer:

Proper characterization is essential to confirm both the identity and purity of your this compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the structure. Look for the characteristic signals of the benzoxazine ring protons and the methyl groups. The integration of the signals should match the number of protons in the structure.[1]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the absence of a broad O-H stretch from the starting phenol and the presence of characteristic C-O-C and C-N-C stretches of the benzoxazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Interpreting NMR Spectra for Purity:

A clean ¹H NMR spectrum with correctly integrated peaks and the absence of signals from starting materials or common solvents is a strong indicator of purity.[1][2] Broadening of peaks or the presence of small, unidentifiable signals may suggest the presence of impurities.

References

  • Bashir, M. A., et al. (2024).
  • Burke, W.J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612.
  • Chernyshev, V. M., et al. (2021).
  • G, Appasamy, et al. (2025). ¹H-NMR spectra of five benzoxazine monomers.
  • Ghorai, M. K., et al. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918.
  • Ishida, H., & Ohashi, S. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
  • Ishida, H., & Ohashi, S. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Krasowska, D., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Ligny, C. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796-802.
  • Liu, J., et al. (2013). 1 H NMR spectra of benzoxazine products purified with different purification methods.
  • Liu, J., et al. (2013). (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.
  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Peddinti, R. K., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12739.
  • Puts, G. J., et al. (2022).
  • Request PDF. (2025).
  • Request PDF. (2025).
  • Request PDF. (2025).
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • Singh, A. P., & Kamal, A. (2014). Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
  • Thermo Fisher Scientific. (n.d.). eMolecules​ this compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and purity.

The synthesis of the 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] However, the common synthetic routes, particularly the cyclization of 2-aminophenol derivatives, are often plagued by challenges such as low yields, competing side reactions, and difficult purifications. This document is structured to serve as a virtual application scientist, guiding you through these challenges.

Part 1: Core Synthetic Protocol & Mechanism

The most direct and widely adopted method for synthesizing the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of a 2-aminophenol with a 1,2-dihaloalkane. For our target molecule, this compound, the key starting materials are 2-amino-5-methylphenol and 1,2-dibromopropane .

The reaction proceeds via a two-step sequence:

  • Initial N-Alkylation: The more nucleophilic amino group of 2-amino-5-methylphenol attacks one of the electrophilic carbons of 1,2-dibromopropane.

  • Intramolecular O-Alkylation (Cyclization): The phenoxide, formed by the deprotonation of the hydroxyl group by the base, then undergoes an intramolecular Williamson ether synthesis to close the ring and form the benzoxazine product.

Visualizing the Synthetic Pathway

Synthesis_Pathway Reactants 2-Amino-5-methylphenol + 1,2-Dibromopropane Intermediate N-(2-bromopropyl)- 2-amino-5-methylphenol (Unstable Intermediate) Reactants->Intermediate N-Alkylation Base K₂CO₃ (Base) Acetone/Water (Solvent) Base->Intermediate Product 2,7-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Base->Product Intermediate->Product Intramolecular Cyclization

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a robust starting point, adapted from established procedures for similar benzoxazine syntheses.[2]

Materials:

  • 2-Amino-5-methylphenol (1.0 eq)

  • 1,2-Dibromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylphenol (1.0 eq) and acetone. Stir until fully dissolved.

  • Add 1,2-dibromopropane (1.2 eq) to the solution.

  • In a separate beaker, dissolve potassium carbonate (2.5 eq) in a minimal amount of water and add it to the reaction mixture. Causality Note: Using a phase-transfer system (acetone/water) enhances the interaction between the organic-soluble reactants and the water-soluble inorganic base, accelerating the reaction.[2]

  • Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 18-24 hours.

  • Reaction Monitoring: Track the disappearance of the 2-amino-5-methylphenol starting material using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system (e.g., 3:7 v/v). Visualize spots under UV light and/or with a potassium permanganate stain.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Pour the remaining aqueous residue into a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a dark oil, should be purified by silica gel column chromatography to remove unreacted starting materials and side products.[2]

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering my starting material. What are the likely causes and solutions?

This is the most frequent issue and can stem from several factors related to reaction kinetics and reagent activity.

  • Possible Cause 1: Inappropriate Base. The base is crucial for deprotonating the phenol, which is a key step in the ring-closing reaction. If the base is too weak or insoluble, the reaction will stall.

  • Solution: While potassium carbonate is a good starting point, a stronger or more soluble base may be required. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative due to its higher solubility and ability to promote cyclization. Sodium hydride (NaH) can also be used, but requires strictly anhydrous conditions.[3]

  • Possible Cause 2: Poor Solvent Choice. The solvent must adequately dissolve the reactants and facilitate the bimolecular (alkylation) and intramolecular (cyclization) steps.

  • Solution: If the acetone/water system is ineffective, switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] These solvents excel at solvating cations, leaving a more "naked" and reactive phenoxide anion, which can significantly increase the reaction rate.

  • Possible Cause 3: Low Reactivity. The reaction may simply be too slow at the reflux temperature of acetone.

  • Solution: Gradually increase the reaction temperature.[3] If using DMF or DMSO, you can safely increase the temperature to 80-100°C. Always monitor for decomposition at higher temperatures using TLC.

ParameterRecommendation & Rationale
Base Selection K₂CO₃ (Standard), Cs₂CO₃ (Higher reactivity/solubility), NaH (Strongest, requires anhydrous conditions). The goal is efficient phenoxide formation.
Solvent System Acetone/Water (Good starting point), DMF/DMSO (Higher boiling point, better for slow reactions), Acetonitrile (Alternative polar aprotic).
Temperature Start at 60-65°C (Acetone reflux). Increase in 15-20°C increments if the reaction is slow, up to 100°C in DMF/DMSO.

Q2: My final product is a dark, tarry, or polymeric mixture. What went wrong?

This issue typically points to oxidation or intermolecular side reactions.

  • Possible Cause 1: Oxidation of Aminophenol. 2-Aminophenol and its derivatives are highly susceptible to air oxidation, which produces colored, polymeric impurities, especially at elevated temperatures.[4]

  • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] This involves purging the reaction flask with the inert gas before adding reagents and maintaining a positive pressure throughout the reaction.

  • Possible Cause 2: Intermolecular Reactions. Instead of the desired intramolecular cyclization, the N-alkylated intermediate can react with another molecule of 2-amino-5-methylphenol, leading to dimers and polymers.[2]

  • Solution: This is often a concentration effect. Try running the reaction at a higher dilution to favor the intramolecular pathway. Additionally, ensuring a strong base is present to quickly deprotonate the phenol can favor the rapid ring-closing step over slower intermolecular reactions.

Q3: TLC analysis shows multiple spots, indicating significant impurity formation. How do I improve selectivity?

The primary selectivity challenge is avoiding O-alkylation before the desired N-alkylation. While the amino group is generally more nucleophilic, O-alkylation can occur, leading to undesired byproducts.

  • Possible Cause: Competing O-alkylation. The phenoxide, once formed, can react with a second molecule of 1,2-dibromopropane.

  • Solution: Control the stoichiometry carefully. Avoid a large excess of the 1,2-dibromopropane. Adding the alkylating agent slowly to the reaction mixture can also help maintain its low concentration, favoring the initial N-alkylation step.[3] Lowering the reaction temperature can sometimes favor the more kinetically controlled N-alkylation over the thermodynamically favored O-alkylation.[4]

Advanced Troubleshooting Workflow

Troubleshooting_Workflow start_node Problem: Low Yield / No Reaction cause_node1 Cause: Low Reactivity start_node->cause_node1 Check TLC: Starting Material Unchanged? problem_node1 Problem: Oxidation / Polymerization start_node->problem_node1 Check Product: Dark Tar? problem_node2 Problem: Poor Selectivity start_node->problem_node2 Check TLC: Multiple Products? cause_node cause_node solution_node solution_node problem_node problem_node solution_node1 1. Increase Temperature 2. Switch to Stronger Base (Cs₂CO₃) 3. Switch to Polar Solvent (DMF) cause_node1->solution_node1 Action cause_node2 1. Air Oxidation of Aminophenol 2. Intermolecular Side Reactions problem_node1->cause_node2 Possible Cause solution_node2 1. Use Inert Atmosphere (N₂/Ar) 2. Increase Solvent Volume (Dilution) cause_node2->solution_node2 Action cause_node3 Competing O-Alkylation problem_node2->cause_node3 Possible Cause solution_node3 1. Use Stoichiometric Alkylating Agent 2. Slow Addition of Alkylating Agent 3. Lower Reaction Temperature cause_node3->solution_node3 Action

Caption: A decision tree for troubleshooting common synthesis problems.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to optimize for this reaction? While all parameters are interconnected, the choice of base is often the most critical. An effective base is required to generate the nucleophilic phenoxide for the final ring-closing step. If cyclization is slow, side reactions will dominate. Start with K₂CO₃, but be prepared to switch to Cs₂CO₃ if yields are poor.

Q2: How do I effectively monitor the reaction's progress by TLC? Use a non-polar eluent system like ethyl acetate/hexanes (e.g., 3:7 or 2:8). The 2-amino-5-methylphenol starting material is quite polar and will have a low Rf value. The product, being less polar, will have a higher Rf. The reaction is complete when the spot corresponding to the starting material has disappeared and a new, higher-Rf product spot is dominant.

Q3: Are there alternative synthetic routes if this one fails? Yes, several modern methods exist. Transition-metal-catalyzed reactions, such as copper-catalyzed intramolecular C-N cyclizations, can be highly efficient.[5] Another approach involves the reductive amination of a 2-hydroxyphenacyl halide derivative. These methods can sometimes offer better yields and milder conditions but may require more complex starting materials or catalysts.[6][7]

Q4: What are the key safety precautions?

  • Alkylating Agents: 1,2-Dibromopropane is a toxic and potentially carcinogenic alkylating agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid contact and ensure proper ventilation.

  • Bases: Strong bases like sodium hydride are highly reactive with water and require careful handling under anhydrous conditions.

References

  • Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
  • Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 2007. Semantic Scholar.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • How to optimize the yield of N-Formyl-2-aminophenol synthesis. Benchchem.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
  • Goujon, J. Y., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5302–5313. [Link]

Sources

Technical Support Center: Stability and Degradation of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common experimental challenges related to the stability and degradation of this compound. While specific literature on this compound is limited, the following guidance is based on established principles of 1,4-benzoxazine chemistry and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store the solid compound in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C. This minimizes exposure to light, moisture, and oxygen, which are potential drivers of degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general structure of 1,4-benzoxazines, the primary degradation pathways are likely to be:

  • Oxidation: The dihydro-1,4-benzoxazine ring can be susceptible to oxidation, potentially leading to the formation of the corresponding benzoxazine or other oxidized species. The electron-donating methyl groups on the aromatic ring may increase susceptibility to oxidative processes.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the ether and amine linkages within the benzoxazine ring could be susceptible to hydrolysis, leading to ring-opening.

  • Photodegradation: Aromatic N-oxides and related heterocyclic compounds can be sensitive to light.[1] Exposure to UV or even ambient laboratory light over extended periods may induce degradation. It is crucial to protect solutions and solid samples from light.

Q3: Which analytical techniques are best suited for monitoring the stability of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for assessing purity and detecting degradation products. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of degradation products, providing crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to characterize major degradation products if they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of carbonyl or hydroxyl groups that may indicate degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stock Solution

Q: I prepared a stock solution of this compound in methanol, and after a few days of storage at room temperature on the benchtop, I see new, more polar peaks in my HPLC chromatogram. What is happening?

A: The appearance of more polar peaks suggests that your compound is degrading into more polar species. The likely culprits are oxidation and/or photodegradation, especially given the storage conditions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Prepare a Fresh Solution: Immediately prepare a new stock solution from your solid material.

  • Protect from Light: Dissolve the compound in your chosen solvent and store it in an amber HPLC vial or a clear vial wrapped in aluminum foil.

  • Minimize Oxygen Exposure: Use a solvent that has been degassed by sonication or sparging with nitrogen or argon.

  • Control Temperature: Store the new solution at 2-8°C when not in use.

  • Analyze Promptly: Analyze the fresh solution by HPLC immediately after preparation to get a baseline chromatogram. Re-analyze after 24 and 48 hours to assess stability under these improved conditions.

  • Confirmation (Optional but Recommended): To confirm if the degradation products are from oxidation or photodegradation, you can perform a forced degradation study as outlined in the protocols section below.

Issue 2: Inconsistent Results in Biological Assays

Q: I am getting variable results in my cell-based assays using this compound. Could this be a stability issue?

A: Yes, inconsistent biological activity is a classic sign of compound instability in the assay medium. The aqueous, oxygen-rich environment of cell culture media at 37°C can promote degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Fresh is Best: Always prepare fresh dilutions of your stock solution in the assay medium immediately before adding it to your cells. Do not store working dilutions in aqueous buffers.

  • Assess Media Stability:

    • Prepare a solution of your compound in the final assay medium at the highest concentration you use.

    • Incubate this solution under your assay conditions (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench any potential reaction by adding an equal volume of cold acetonitrile.

    • Analyze these samples by HPLC to determine the rate of degradation.

  • Optimize Assay Protocol: If significant degradation is observed, consider reducing the incubation time of your assay if the experimental design allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[2]

Objective: To investigate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At appropriate time points, prepare a solution from the solid sample and withdraw an aliquot from the solution vial for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber (ICH Q1B conditions).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

Data Analysis:

  • For each condition, calculate the percentage of degradation.

  • Use LC-MS to identify the mass of the major degradation products.

  • Ensure the HPLC method provides adequate separation between the parent compound and all degradation products.

Expected Outcomes and Interpretation:

Stress ConditionPotential Degradation ProductsRationale
Acid/Base Hydrolysis Ring-opened productsCleavage of the ether or amine linkage within the 1,4-benzoxazine ring.
Oxidation (H₂O₂) N-oxides, aromatic hydroxylation, or ring aromatization productsThe nitrogen atom and the electron-rich aromatic ring are susceptible to oxidation.
Thermal Degradation Similar to oxidative products, potential for polymerizationHigh temperatures can accelerate oxidative processes and may induce polymerization in some benzoxazine derivatives.[3][4]
Photodegradation Complex mixture, potentially involving ring rearrangement or cleavageAromatic N-heterocycles can undergo complex photochemical reactions.[1]

References

  • Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. Request PDF. Available from: [Link]

  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules. ACS Publications. Available from: [Link]

  • Thermal Degradation Mechanism of Polybenzoxazines. (PDF) ResearchGate. Available from: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available from: [Link]

  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. Available from: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC. PubMed Central. Available from: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available from: [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. NIH. Available from: [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. RSC Publishing. Available from: [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine. PubChem. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. Available from: [Link]

  • Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines. RSC Publishing. Available from: [Link]

  • Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). Polymer Chemistry. RSC Publishing. Available from: [Link]

  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. PubMed. Available from: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available from: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (PDF). Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications. Available from: [Link]

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC. NIH. Available from: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

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"resolving impurities in 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine samples"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to identify and resolve common purity issues encountered during synthesis, purification, and storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, and storage conditions.

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials (e.g., 2-amino-5-methylphenol), reaction intermediates that failed to cyclize, and byproducts from side reactions. A significant byproduct can be the formation of dimers or oligomers, especially when using bifunctional reagents like 1,2-dibromoethane for ring closure.[1]

  • Degradation Products: The benzoxazine ring can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions.[2] The electron-rich aromatic ring and the secondary amine are also prone to oxidation, often leading to discoloration of the sample.

  • Residual Solvents & Reagents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, acetone) and reagents like phase-transfer catalysts may be present in the final product if not adequately removed.[1]

Q2: My sample has a pink or brownish tint, but the literature describes the pure compound as colorless or off-white. What could be the cause?

A2: A pink, brown, or dark coloration is almost always indicative of oxidation. The aminophenol moiety is susceptible to air oxidation, which forms highly colored quinone-like species. This can happen due to:

  • Exposure to air and light during workup or storage.

  • Presence of trace metal catalysts from the synthesis.

  • High temperatures used during solvent removal or distillation.[1] While minor discoloration may not interfere with all applications, it signifies the presence of impurities and a potential degradation of the bulk sample.

Q3: What is the first analytical step I should take to assess the purity of my sample?

A3: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the recommended starting point.

  • HPLC/LC-MS: This provides a quantitative assessment of purity by separating the main compound from impurities. The mass spectrometer helps in the tentative identification of these impurities based on their mass-to-charge ratio.[3]

  • ¹H NMR: This technique is invaluable for structural confirmation of the bulk material and can reveal the presence of major impurities and residual solvents.[4][5] For example, unreacted starting materials will have distinct aromatic and aliphatic signals that differ from the product.

Q4: How can Differential Scanning Calorimetry (DSC) indicate sample purity?

A4: For crystalline solids, DSC is a powerful tool. A pure compound will typically exhibit a sharp, well-defined melting endotherm at a specific temperature. The presence of impurities disrupts the crystal lattice, which usually results in two observable effects: a depression of the melting point and a broadening of the melting peak.[6] This is a direct consequence of melting-point depression. Furthermore, impurities can significantly alter the polymerization behavior of benzoxazines, which is also observable by DSC as shifts in the exothermic polymerization peak.[7]

Part 2: Troubleshooting Guide: Resolving Specific Impurity Issues

This section provides a structured approach to identifying and resolving specific problems encountered with this compound samples.

Scenario 1: Unexpected Signals in ¹H NMR Spectrum

Issue: The ¹H NMR spectrum of my sample shows the expected peaks for this compound, but additional, unidentifiable peaks are present.

Caption: Troubleshooting workflow for identifying unknown NMR signals.

  • Unreacted Starting Materials: The most common culprits are 2-amino-5-methylphenol or the cyclizing agent.

    • Identification: Compare the spectrum of your sample with the known spectra of the starting materials. Look for characteristic aromatic proton signals of the aminophenol that do not match the substitution pattern of the final product.

  • Reaction Byproducts (e.g., Dimers): Dimerization can occur when the cyclizing agent reacts with two molecules of the aminophenol.[1]

    • Identification: Dimer structures are often more complex and may have lower symmetry, leading to a more complicated set of peaks in the ¹H NMR. An LC-MS analysis is crucial here; a dimer will have a mass corresponding to approximately double that of the desired product minus the elements of the leaving groups.

  • Ring-Opened Intermediates: The N-alkylated aminophenol intermediate may persist if cyclization is incomplete.

    • Identification: Look for a broad peak corresponding to a phenolic -OH proton and shifts in the adjacent aromatic protons. The aliphatic portion will resemble an N-hydroxyethyl group rather than the constrained dihydro-oxazine ring protons.

Compound/ImpurityKey ¹H NMR Signals (Approx. δ, CDCl₃)
This compound (Product) ~6.5-6.7 ppm (m, 3H, Ar-H), ~4.2 ppm (t, 2H, O-CH₂), ~3.3 ppm (t, 2H, N-CH₂), ~3.5 ppm (br s, 1H, NH), ~2.2 ppm (s, 6H, 2x Ar-CH₃)
2-Amino-5-methylphenol (Starting Material) Distinct aromatic signals for a 1,2,4-trisubstituted ring, broad NH₂ and OH peaks (variable).
Dimer Byproduct More complex aromatic region, potentially multiple N-CH₂ and O-CH₂ signals depending on the structure. Mass is key identifier.

If unreacted starting materials or non-polar byproducts are the issue, silica gel column chromatography is highly effective.[1][8]

  • Slurry Preparation: Dry-load the crude sample onto a small amount of silica gel for best resolution.

  • Solvent System Selection: Start with a non-polar mobile phase and gradually increase polarity. A typical gradient would be from 5% to 30% ethyl acetate in hexanes. The less polar product will elute before the more polar aminophenol starting material.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Confirmation: Combine the pure fractions, remove the solvent under reduced pressure, and re-analyze by ¹H NMR and LC-MS to confirm purity (>99%).

Scenario 2: Low Yield and Multiple Spots on TLC

Issue: The synthesis resulted in a low yield of the desired product, and the crude reaction mixture shows multiple spots on TLC, with some not moving from the baseline.

ImpurityFormation cluster_reaction Reaction Mixture SM1 2-Amino-5-methylphenol Intermediate N-(2-bromoethyl)- 2-amino-5-methylphenol SM2 1,2-Dibromoethane (Excess) Base Base (e.g., K₂CO₃) DesiredPath Intramolecular Cyclization Product Desired Product DesiredPath->Product SidePath Intermolecular Reaction Dimer Dimer Byproduct (Polar, Stays on Baseline) SidePath->Dimer Intermediate->DesiredPath Path A Intermediate->SidePath Path B (Reacts with another aminophenol molecule)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

This scenario strongly suggests that side reactions, such as dimerization or polymerization, are outcompeting the desired intramolecular cyclization.[1] This is often caused by reaction conditions that favor intermolecular interactions, such as high concentrations of reactants. The spots that do not move from the baseline on TLC are highly polar, characteristic of salts or polymeric byproducts.

For removing polar byproducts and purifying a crystalline solid product, recrystallization is an excellent and scalable method.[6][8]

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture like ethanol/water or ethyl acetate/hexanes is often effective. The highly polar or non-polar impurities should ideally remain soluble or insoluble, respectively, throughout the process.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent or solvent mixture.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Confirm the purity of the recrystallized material using DSC (should show a sharp melting peak) and HPLC.

Part 3: Purification Method Selection Guide

The choice of purification method depends on the nature of the impurity and the scale of your experiment.

Purification Start Crude Sample ImpurityType What is the main impurity type? Start->ImpurityType PolarityCheck Are polarities of product & impurity significantly different? ImpurityType->PolarityCheck Starting Materials / Non-polar Byproducts SolubilityCheck Does product have good crystallization properties? ImpurityType->SolubilityCheck Dimers / Isomers Washing Use Aqueous Wash / Liquid-Liquid Extraction ImpurityType->Washing Salts / Water-Soluble Reagents PolarityCheck->SolubilityCheck No Chromatography Use Column Chromatography PolarityCheck->Chromatography Yes SolubilityCheck->Chromatography No Recrystallization Use Recrystallization SolubilityCheck->Recrystallization Yes Distillation Consider Distillation (if liquid/low MP solid)

Caption: Decision tree for selecting an appropriate purification method.

Purification MethodBest For RemovingAdvantagesLimitations
Recrystallization Closely related byproducts, colored impuritiesScalable, cost-effective, yields high-purity crystalsRequires a crystalline solid, potential for material loss
Column Chromatography Starting materials, byproducts with different polarityHigh resolution, versatile for many impurity typesLabor-intensive, requires significant solvent, less scalable
Aqueous Wash/Extraction Salts, water-soluble starting materialsFast, simple, good for initial workupOnly removes water-soluble impurities, can cause emulsions
Distillation Non-volatile impurities from a liquid productEffective for liquids or low-melting solidsRequires thermal stability of the compound[1]
References
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 25-28. ()

  • Kumar, A., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. ()

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. Journal of Organic Chemistry, 83(15), 7907-7918. ()

  • Wang, C., et al. (2018). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. ()

  • Various Authors. (2021). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. ()

  • Zhang, G., et al. (2013). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate. ()

  • Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. ()

  • Wang, C., et al. (2018). Preparation of High Purity Samples, Effect of Purity on Properties... ResearchGate. ()

  • Vicente, G., et al. (2016). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. ()

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. ()

  • Allen, D. A., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ResearchGate. ()

  • BenchChem. (2025). A Comparative Guide to the Analytical Profile of 7-Substituted 2H-1,4-Benzoxazin-3(4H)-ones. BenchChem. ()

  • Various Authors. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. ()

  • Jayakody, L., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health. ()

  • Various Authors. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. ()

  • Sharaf Eldin, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. ()

  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society. ()

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. ATSDR. ()

  • S. J. Joshua, et al. (2016). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. ()

Sources

Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions tailored for researchers and process chemists. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring reproducibility, high yield, and purity from bench-scale to pilot-plant production.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of 2-amino-5-methylphenol with chloroacetone. This process encompasses two key transformations: an initial nucleophilic substitution (N-alkylation) followed by an intramolecular cyclization (Williamson ether synthesis).

Reaction Scheme:

The mechanism proceeds via the amine group of 2-amino-5-methylphenol acting as a nucleophile, attacking the electrophilic carbon of chloroacetone bearing the chlorine atom. This forms an N-alkylated intermediate. Subsequently, in the presence of a base, the phenolic hydroxyl group is deprotonated to a phenoxide, which then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon, followed by dehydration and cyclization to form the stable dihydro-benzoxazine ring. The use of a mild base like potassium carbonate is crucial as it is strong enough to deprotonate the phenol for the cyclization step but not so strong as to promote significant side reactions.[1]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism SM1 2-Amino-5-methylphenol Intermediate1 N-(2-hydroxy-4-methylphenyl) amino-2-propanone (Intermediate) SM1->Intermediate1 N-Alkylation SM2 Chloroacetone SM2->Intermediate1 Base K₂CO₃ (Base) Base->Intermediate1 Deprotonation of Phenol Product 2,7-Dimethyl-3,4-dihydro -2H-1,4-benzoxazine Intermediate1->Product Intramolecular Cyclization

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol (Lab Scale)

This protocol is designed for a 10-gram scale synthesis and serves as a baseline for scale-up operations.

ReagentMW ( g/mol )Equiv.AmountMoles
2-Amino-5-methylphenol123.15[2]1.010.0 g0.0812
Chloroacetone92.521.18.26 g (7.0 mL)0.0893
Potassium Carbonate (K₂CO₃)138.212.528.0 g0.203
Acetone58.08-200 mL-

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 2-amino-5-methylphenol (10.0 g), potassium carbonate (28.0 g), and acetone (200 mL).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add chloroacetone (7.0 mL) dropwise over 10 minutes at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane/Ethyl Acetate. The disappearance of the 2-amino-5-methylphenol spot indicates reaction completion.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect from this synthesis? A1: Following the provided lab-scale protocol, yields typically range from 65-80% after purification. Purity, as determined by HPLC and ¹H NMR, should exceed 98%. Lower yields are often indicative of incomplete reactions or side product formation, which is addressed in the troubleshooting section.

Q2: Why is potassium carbonate used as the base? Can other bases be used? A2: Potassium carbonate is a moderately strong inorganic base, ideal for this reaction.[1] It is strong enough to facilitate the deprotonation of the phenolic hydroxyl group for the final cyclization step but mild enough to prevent side reactions like the self-condensation of chloroacetone. Stronger bases, such as sodium hydride (NaH) or sodium hydroxide (NaOH), could lead to undesired C-alkylation on the aromatic ring or other competing reactions.[3] Weaker bases may result in an incomplete reaction.

Q3: Is the reaction sensitive to air or moisture? A3: While the reaction is not extremely sensitive, performing it under an inert atmosphere (like nitrogen) is highly recommended, especially during scale-up. 2-amino-5-methylphenol can be susceptible to oxidation, which can lead to colored impurities that are difficult to remove. Anhydrous solvent is preferred to ensure the base is effective.

Q4: Can this synthesis be performed in a different solvent? A4: Yes, other polar aprotic solvents like acetonitrile (ACN) or methyl ethyl ketone (MEK) can be used.[1] However, acetone is often preferred due to its ability to dissolve the starting materials, its appropriate boiling point for the reaction temperature, and its ease of removal during workup. Protic solvents like ethanol or methanol are generally avoided as they can compete as nucleophiles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow Start Problem Detected (e.g., Low Yield, Impure Product) CheckTLC Analyze TLC Plate of Crude Mixture Start->CheckTLC SM_Present Issue: Incomplete Reaction (Starting Material Remains) CheckTLC->SM_Present Starting Material Present? MultipleSpots Issue: Side Product Formation (Multiple Unidentified Spots) CheckTLC->MultipleSpots Multiple Spots? PurificationIssue Issue: Difficult Purification (Streaking on TLC, Oily Product) CheckTLC->PurificationIssue Product Spot Tailing? Sol_Incomplete Solutions: 1. Extend reaction time. 2. Check base quality/amount. 3. Ensure reaction temperature is at reflux. SM_Present->Sol_Incomplete Sol_SideProduct Solutions: 1. Lower reaction temperature. 2. Control rate of chloroacetone addition. 3. Ensure inert atmosphere to prevent oxidation. MultipleSpots->Sol_SideProduct Sol_Purification Solutions: 1. Improve workup (thorough washing). 2. Optimize chromatography conditions. 3. Consider recrystallization. PurificationIssue->Sol_Purification

Caption: Figure 2: Troubleshooting Workflow

Issue 1: Incomplete Reaction (Significant amount of 2-amino-5-methylphenol remains)

  • Potential Cause A: Insufficient Base Activity. The potassium carbonate may be old or have absorbed moisture, reducing its basicity.

    • Solution: Use freshly dried, finely powdered potassium carbonate. For scale-up, consider using a slight excess (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.

  • Potential Cause B: Low Reaction Temperature. The internal temperature of the reaction vessel may not have reached the boiling point of acetone, leading to slow kinetics.

    • Solution: Ensure vigorous reflux is maintained. On a larger scale, use a jacketed reactor with a reliable heating system and monitor the internal temperature directly.

  • Potential Cause C: Insufficient Reaction Time. The reaction may require more time to reach completion, especially if mixing is not optimal.

    • Solution: Continue the reaction and monitor by TLC every 4-6 hours until the starting material is consumed.

Issue 2: Formation of Multiple Side Products

  • Potential Cause A: Overheating or Runaway Reaction. Chloroacetone can undergo self-condensation or other side reactions at excessively high temperatures.[4]

    • Solution: Maintain a controlled reflux. During scale-up, the addition of chloroacetone should be done slowly and potentially at a lower initial temperature to manage the exotherm before heating to reflux.

  • Potential Cause B: Oxidation of Starting Material. The aminophenol is susceptible to oxidation, leading to colored impurities.

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup.

  • Potential Cause C: Dimerization. The N-alkylated intermediate can potentially react with another molecule of 2-amino-5-methylphenol instead of cyclizing intramolecularly.[5]

    • Solution: This is often minimized by the reaction conditions favoring intramolecular cyclization (refluxing in a relatively dilute solution). Ensure proper stirring to maintain homogeneity.

Issue 3: Product is a Dark Oil and Difficult to Purify

  • Potential Cause A: Residual Inorganic Salts. Inefficient filtration during workup can leave salts in the crude product.

    • Solution: Ensure a thorough wash of the filter cake with fresh solvent. After solvent removal, performing the aqueous workup (extraction) is critical to remove any remaining water-soluble impurities.

  • Potential Cause B: Tarry Impurities from Oxidation. As mentioned, oxidation can form polymeric, tar-like substances.

    • Solution: Use an inert atmosphere. If tar is present, it can sometimes be removed by trituration with a non-polar solvent like hexane before column chromatography.

  • Potential Cause C: Inefficient Chromatography.

    • Solution: Use a proper silica-to-crude ratio (at least 50:1 by weight). A slow, shallow gradient during elution will provide better separation.

Key Considerations for Scale-Up

Transitioning from the bench to a pilot or production scale introduces new challenges that must be addressed proactively.

  • Thermal Management: The N-alkylation step is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature increase.

    • Strategy: Use a jacketed reactor with a reliable cooling/heating system. Add chloroacetone subsurface and at a controlled rate while monitoring the internal temperature. A "reflux-cool" setup can be used where the reaction is maintained at reflux, and any exotherm simply increases the boil-up rate, which is managed by the condenser capacity.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Strategy: Select an appropriate agitator (e.g., a pitched-blade turbine) and agitation speed to ensure homogeneity. The efficiency of mixing becomes critical for the solid-liquid suspension of potassium carbonate.

  • Material Handling: Handling large quantities of chloroacetone (a lachrymator) and acetone (flammable) requires stringent safety protocols.

    • Strategy: Use closed-system transfers for all liquids. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. Work in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Workup and Isolation: Filtering and handling large volumes of solvents can be time-consuming and hazardous.

    • Strategy: Use a filter press or a Nutsche filter for solid-liquid separation. For extraction, a liquid-liquid centrifugal extractor can be more efficient than a traditional separation funnel/reactor setup. Consider a solvent swap to a higher-boiling solvent post-reaction if it aids in purification or isolation (e.g., crystallization).

References

  • Evans, M. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World.
  • Zaheer, S. H., et al. (1954). Reactions of α-halogeno-ketones with aromatic compounds. Part I. Reactions of chloroacetone and 3-chlorobutanone with phenol and its ethers. Journal of the Chemical Society (Resumed).
  • Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.
  • Zaheer, S. H., et al. (1954). Reactions of α-halogeno-ketones with aromatic compounds. Part I. Reactions of chloroacetone and 3-chlorobutanone with phenol and its ethers. J. Chem. Soc., 3360–3362.
  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Available at: [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Journal of the Chemical Society C. (n.d.). Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Available at: [Link]

  • Ligas, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(21), 3823. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 27-30. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available at: [Link]

Sources

Technical Support Center: Characterization of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or analyzing this specific heterocyclic compound. Given its structural nuances, characterization can present unique challenges. This guide provides in-depth troubleshooting, FAQs, and validated protocols to navigate these complexities with confidence.

Part 1: Foundational Understanding & FAQs

This section addresses preliminary questions regarding the structure and typical analytical behavior of this compound.

Q1: What is this compound and what are its key structural features?

Answer: this compound is a heterocyclic compound featuring a benzene ring fused to a 1,4-oxazine ring. The key structural features that influence its characterization are:

  • Aromatic Ring: A dimethyl-substituted benzene ring, which gives rise to characteristic signals in the aromatic region of NMR spectra.

  • Oxazine Ring: A saturated, six-membered ring containing both an oxygen and a nitrogen atom. This ring is not planar and exists in a chair-like conformation.

  • Chiral Center: The carbon at position 2 (C2), bearing a methyl group, is a stereocenter. This means the compound is chiral and can exist as a racemic mixture unless a stereospecific synthesis is employed. This chirality can lead to complex NMR spectra due to diastereotopic protons.

  • Secondary Amine: The nitrogen atom (N4) is a secondary amine, which is a key site for reactivity and can influence hydrogen bonding.

The molecular formula is C₁₀H₁₃NO, with a monoisotopic mass of 163.0997 g/mol .[1]

Q2: What are the most common impurities I should expect from a standard synthesis?

Answer: A common synthetic route to 1,4-benzoxazines involves the reaction of a substituted 2-aminophenol with a suitable electrophile. For this compound, a likely synthesis involves 2-amino-4-methylphenol and propylene oxide or a related three-carbon synthon. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-amino-4-methylphenol.

  • Ring-Opened Intermediates: The intermediate amino alcohol formed before the final ring-closure step.

  • Oligomers/Polymers: Benzoxazines, particularly 1,3-isomers, are known to undergo thermal ring-opening polymerization.[2][3] While 1,4-benzoxazines are generally more stable, elevated temperatures during synthesis or purification can potentially lead to side reactions or oligomerization.

  • Oxidation Products: The secondary amine and the electron-rich aromatic ring can be susceptible to oxidation, leading to colored impurities.

Q3: Why does my purified sample show a broad melting point or appear as an oil instead of a crystalline solid?

Answer: This is a common observation for many substituted benzoxazines. Several factors can contribute:

  • Presence of a Racemic Mixture: The compound is chiral. Racemates often have lower melting points and a broader melting range than their pure enantiomers and are less likely to form well-ordered crystals.

  • Residual Impurities: Even small amounts of the impurities mentioned in Q2 can disrupt the crystal lattice, leading to melting point depression and broadening.

  • Amorphous Nature: The molecule's conformation may not pack efficiently into a crystalline lattice, resulting in an amorphous solid or a viscous oil, which is common for many benzoxazine derivatives.[2]

Part 2: Troubleshooting Spectroscopic & Chromatographic Data

This section provides a detailed, question-and-answer guide to interpreting and troubleshooting common issues encountered during the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum is difficult to interpret. What are the expected signals?

Answer: The chirality at the C2 position renders the two protons on the C3 methylene group (the -CH₂- group adjacent to the nitrogen) diastereotopic. This means they are chemically non-equivalent and are expected to appear as two separate signals, each likely a doublet of doublets (dd) due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted δ (ppm) Multiplicity Causality & Expert Notes
Ar-CH₃ (C7) ~2.2-2.4 Singlet (s) Standard chemical shift for a methyl group on a benzene ring.
Ring-CH₃ (C2) ~1.2-1.4 Doublet (d) Coupled to the single proton at C2.
N-H ~3.5-4.5 Broad Singlet (br s) Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
C3-Hₐ, C3-Hₑ ~3.0-3.6 2 x Multiplets (m) These are the diastereotopic protons. Expect complex splitting (likely two separate dd or ddd signals) due to coupling with each other (geminal) and the C2 proton (vicinal).
C2-H ~4.0-4.4 Multiplet (m) Coupled to the C2-methyl group and the two C3 protons. Its position is downfield due to the adjacent oxygen atom.

| Ar-H | ~6.5-6.8 | 3 x Aromatic signals | The substitution pattern should give rise to three distinct aromatic proton signals. Expect a singlet (or narrow doublet) and two doublets based on the substitution pattern. |

Expert Tip: If you are struggling with overlapping signals in the 3.0-4.5 ppm region, consider using a higher field strength magnet (e.g., 500 MHz or greater) or running a 2D NMR experiment like COSY to establish proton-proton coupling relationships.[4]

Q: I see unexpected singlets around 4.8 ppm and 5.5 ppm. What are they?

Answer: Sharp singlets in these regions are highly characteristic of the Ar-CH₂-N and O-CH₂-N protons of a 1,3-benzoxazine ring structure, respectively.[5] Their presence suggests the formation of an isomeric byproduct or an impurity derived from a Mannich-type condensation, which is a common reaction for synthesizing 1,3-benzoxazines.[2][6] This can occur if formaldehyde or a formaldehyde equivalent is present as a contaminant in your synthesis.

Mass Spectrometry (MS)

Q: What fragmentation patterns should I expect in ESI-MS?

Answer: In positive-ion electrospray ionization (ESI+), you should primarily look for the protonated molecule [M+H]⁺. For C₁₀H₁₃NO, this corresponds to an m/z of 164.107.[1] The primary fragmentation pathway involves the heterocyclic ring.

Logical Fragmentation Workflow

M [M+H]⁺ m/z = 164.1 frag1 Loss of CH₃CHO (retro-Diels-Alder type) m/z = 120.1 M->frag1 - C₂H₄O frag2 Loss of CH₃ radical m/z = 149.1 M->frag2 - •CH₃ frag3 Loss of C₃H₅O (ring fragment) m/z = 106.1 M->frag3 - C₃H₅O

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Expert Causality: The most likely fragmentation will be initiated by the cleavage of the bonds adjacent to the heteroatoms. Loss of a methyl radical from the C2 position is a common alpha-cleavage. A retro-Diels-Alder-type cleavage of the oxazine ring is also a plausible and often observed fragmentation pathway for such systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Q: My FT-IR spectrum is noisy. What are the key peaks I must identify for confirmation?

Answer: Successful synthesis is often confirmed by the appearance of specific oxazine ring vibrations and the disappearance of starting material peaks (e.g., the broad O-H and distinct N-H stretches of 2-amino-4-methylphenol).

Table 2: Key Diagnostic FT-IR Bands

Wavenumber (cm⁻¹) Vibration Type Significance & Expert Notes
3350-3450 N-H Stretch A sharp, single peak indicates the secondary amine in the ring. The absence of a very broad O-H band from the starting phenol is a key indicator of reaction completion.
2850-3000 Aliphatic C-H Stretch Confirms the presence of the methyl and methylene groups.[4]
1490-1510 Aromatic C=C Stretch Characteristic of the substituted benzene ring.[2]
1220-1270 Asymmetric C-O-C Stretch A strong, characteristic band for the aryl-alkyl ether linkage within the oxazine ring.[4]

| 950-970 | Oxazine Ring Mode | This band is often cited as a key fingerprint for the out-of-plane vibration of the benzene ring attached to the oxazine ring.[2][4] Its presence is strong evidence of ring formation. |

Part 3: Purity, Stability, and Thermal Behavior

High-Performance Liquid Chromatography (HPLC)

Q: I'm trying to develop an HPLC method for purity analysis and getting poor peak shape. What is a good starting point?

Answer: The secondary amine in the structure can interact with residual silanols on standard silica-based C18 columns, leading to peak tailing. A mobile phase modifier is often necessary.

Protocol: Starting HPLC Method for Purity Assessment

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve sample in 50:50 Acetonitrile:Water at ~1 mg/mL.

Troubleshooting Logic:

  • If peak tailing persists: Add a small amount of a competing base like triethylamine (0.1%) to the mobile phase or switch to a base-deactivated column.

  • If multiple peaks are observed: This confirms the presence of impurities. Use the spectral data from the FAQs above to hypothesize their identities. An HPLC-MS analysis would be the definitive next step.[7]

Thermal Analysis (DSC/TGA)

Q: I ran a Differential Scanning Calorimetry (DSC) scan and saw a large exotherm starting around 200 °C. Is my sample decomposing?

Answer: Not necessarily. This exotherm is highly characteristic of the ring-opening polymerization (ROP) that benzoxazine monomers undergo upon heating.[8][9] This is a defining feature of this class of compounds. The absence of a significant mass loss in a corresponding Thermogravimetric Analysis (TGA) scan up to the end of the exotherm would confirm that it is a polymerization event, not decomposition.

Workflow for Thermal Characterization

start Start Thermal Analysis dsc Run DSC Scan (e.g., 25 to 350°C at 10°C/min) start->dsc tga Run TGA Scan (e.g., 25 to 600°C at 10°C/min) start->tga analyze_dsc Analyze DSC Data dsc->analyze_dsc analyze_tga Analyze TGA Data tga->analyze_tga endotherm Endotherm Observed? analyze_dsc->endotherm conclusion4 Identify Onset of Thermal Decomposition analyze_tga->conclusion4 exotherm Exotherm Observed? endotherm->exotherm No conclusion1 Identify Melting Point (Tm) or Glass Transition (Tg) endotherm->conclusion1 Yes mass_loss Mass Loss during Exotherm? exotherm->mass_loss Yes mass_loss->analyze_tga No conclusion2 Confirms Ring-Opening Polymerization (ROP) mass_loss->conclusion2 No conclusion3 Indicates Decomposition mass_loss->conclusion3 Yes

Caption: A logical workflow for interpreting thermal analysis data.

References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025).
  • Synthesis and Properties of Spiro-Centered Benzoxazines | Macromolecules - ACS Publications. (2015).
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. - ResearchGate.
  • 1,3-Benzoxazine Derivatives - An Alternative Synthetic Approach. IJSTR. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). Available at: [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. Available at: [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions | ACS Applied Polymer Materials. (2025). Available at: [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis. (2013). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of two robust synthetic strategies, complete with detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution of your experiments.

Overview of Synthetic Strategies

The synthesis of the this compound scaffold originates from the commercially available starting material, 2-amino-4-methylphenol.[1] The key challenge lies in the regioselective construction of the oxazine ring to incorporate the second methyl group at the C2 position. We present two distinct and reliable methods to achieve this transformation.

Route A employs a classical two-step sequence involving N-alkylation with chloroacetone followed by an intramolecular Williamson ether synthesis for ring closure. Route B utilizes a one-pot reductive amination with 1-hydroxy-2-propanone (acetol), followed by an acid-catalyzed cyclization.

Synthetic_Overview cluster_A Route A: N-Alkylation & Cyclization cluster_B Route B: Reductive Amination & Cyclization SM 2-Amino-4-methylphenol IntA Intermediate: 2-((2-hydroxy-5-methylphenyl)amino)propan-2-one SM->IntA 1. Chloroacetone, K2CO3 2. Reduction (NaBH4) IntB Intermediate: 1-((2-hydroxy-5-methylphenyl)amino)propan-2-ol SM->IntB 1-Hydroxy-2-propanone, Reductive Amination Pdt 2,7-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine IntA->Pdt Intramolecular Cyclization (Williamson Ether Synthesis) IntB->Pdt Acid-catalyzed Dehydration/Cyclization

Caption: High-level overview of the two primary synthetic routes.

Route A: N-Alkylation and Intramolecular Cyclization

This classical approach provides a well-controlled, two-step synthesis. The initial N-alkylation of 2-amino-4-methylphenol with chloroacetone is followed by the reduction of the ketone and subsequent base-mediated ring closure.

Scientific Rationale

The selectivity of the initial alkylation step is crucial. Using a mild base like potassium carbonate (K₂CO₃) favors the N-alkylation of the more nucleophilic amino group over the O-alkylation of the phenoxide.[2][3] Subsequent reduction of the ketone to a secondary alcohol with a mild reducing agent like sodium borohydride (NaBH₄) sets the stage for the final cyclization. The ring is formed via an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the phenoxide, generated by a stronger base, displaces the hydroxyl group (after activation, e.g., as a tosylate) or a halide to form the oxazine ring. A more direct approach involves an acid-catalyzed cyclization of the amino alcohol intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((2-hydroxy-5-methylphenyl)amino)propan-2-ol

  • To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (1.5 eq).

  • Add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol (15 mL/g). Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 2 hours at room temperature. Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol intermediate, which can be used directly in the next step.

Step 2: Cyclization to this compound

  • Dissolve the crude 1-((2-hydroxy-5-methylphenyl)amino)propan-2-ol from the previous step in concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the final product.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Amino-4-methylphenol123.151.01.23 g
Chloroacetone92.521.11.02 g (0.86 mL)
Potassium Carbonate138.211.52.07 g
Sodium Borohydride37.831.20.45 g
Route B: One-Pot Reductive Amination and Cyclization

This route offers a more streamlined approach by combining the formation of the C-N bond and subsequent cyclization. Reductive amination is a powerful tool for amine synthesis, directly coupling a carbonyl compound with an amine in the presence of a reducing agent.[4][5]

Scientific Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate between the 2-amino-4-methylphenol and 1-hydroxy-2-propanone (acetol). This is followed by dehydration to form an imine/enamine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst. The resulting amino alcohol can then be cyclized under acidic conditions, often in the same pot, via dehydration to close the oxazine ring.[6] This one-pot method improves atom economy and reduces workup steps.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve 2-amino-4-methylphenol (1.0 eq) and 1-hydroxy-2-propanone (1.2 eq) in methanol (20 mL/g).

  • Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully add 1M HCl to quench the excess reducing agent and adjust the pH to ~2.

  • Heat the mixture to 50-60 °C for 2-4 hours to facilitate the cyclization step.

  • Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography as described in Route A.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Amino-4-methylphenol123.151.01.23 g
1-Hydroxy-2-propanone74.081.20.89 g (0.85 mL)
Sodium Cyanoborohydride62.841.50.94 g
Acetic Acid60.050.10.06 g (57 µL)
Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Flowchart start Experiment Yields Low/Impure Product check_tlc Analyze reaction mixture by TLC/LCMS start->check_tlc sm_present Significant starting material (SM) remains check_tlc->sm_present SM detected side_products Multiple side products observed check_tlc->side_products New spots cause_sm Possible Causes: - Inactive reagents - Insufficient reaction time/temp - Poor solubility sm_present->cause_sm cause_side Possible Causes: - O-alkylation (Route A) - Dimerization/Polymerization - Over-reduction side_products->cause_side solution_sm Solutions: - Verify reagent quality (e.g., NaBH4) - Increase reaction time or temperature - Use a co-solvent (e.g., THF, DMF) cause_sm->solution_sm solution_side Solutions: - Use milder base (K2CO3 vs NaH) - Maintain strict temperature control - Add reagents slowly - Protect phenolic -OH if necessary cause_side->solution_side

Caption: A decision tree for troubleshooting common synthesis issues.

(Q&A Format)

Q1: My yield is consistently low in Route A after the first step. What is the likely cause?

A1: Low yield in the initial N-alkylation step is often due to competing O-alkylation or the formation of dialkylated products.

  • Cause Analysis: The phenoxide ion of 2-amino-4-methylphenol is also a potent nucleophile. If the base is too strong or the temperature is too high, O-alkylation can become a significant side reaction.

  • Troubleshooting Steps:

    • Verify Base: Ensure you are using a mild base like K₂CO₃ or NaHCO₃. Avoid strong bases like NaH or alkoxides at this stage.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not exceed the reflux temperature of acetone.

    • Order of Addition: Try adding the chloroacetone slowly to a mixture of the aminophenol and the base to maintain a low instantaneous concentration of the alkylating agent.

Q2: In Route B, my reaction stalls, and I see a complex mixture of products. Why?

A2: Reductive aminations can be sensitive to reaction conditions. A complex mixture suggests that the imine formation, reduction, and cyclization are not proceeding cleanly.

  • Cause Analysis: The pH is critical for reductive amination. The reaction requires a slightly acidic medium (pH 4-6) to promote imine formation without deactivating the amine nucleophile or hydrolyzing the reducing agent. If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, imine formation is slow.

  • Troubleshooting Steps:

    • pH Control: Use a buffer or carefully control the amount of acetic acid added.

    • Reducing Agent: Sodium cyanoborohydride is effective at acidic pH. If using NaBH₄, the reaction should be run in two stages: pre-form the imine, then add the borohydride.

    • One-Pot vs. Two-Step: Consider isolating the amino alcohol intermediate before attempting the acid-catalyzed cyclization. This adds a step but can significantly improve the purity and yield of the final product by allowing optimization of the cyclization conditions independently.

Q3: The final cyclization step (in either route) is not working. What are my options?

A3: Failure to cyclize is typically due to the poor leaving group ability of the secondary hydroxyl group.

  • Cause Analysis: A hydroxyl group is a poor leaving group. While concentrated acid can promote dehydration, this can also lead to charring and side reactions.

  • Troubleshooting Steps:

    • Activate the Hydroxyl Group: Convert the alcohol into a better leaving group. React the amino alcohol intermediate with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

    • Mitsunobu Reaction: For a milder alternative, the Mitsunobu reaction (using triphenylphosphine and DEAD or DIAD) can achieve intramolecular cyclization under neutral conditions, which is particularly useful for sensitive substrates.

    • Alternative Cyclization: The cyclization of the corresponding N-(2-chloropropyl) derivative, formed from the reaction of the aminophenol with 1,2-dichloropropane, can also be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: Which of the two routes is generally preferred for large-scale synthesis?

A1: Route B (Reductive Amination) is often more amenable to scale-up. One-pot reactions reduce unit operations, solvent waste, and processing time, which are significant advantages in process chemistry. However, Route A may offer better control over purity, which can be critical. The choice ultimately depends on process optimization and the desired purity profile.

Q2: What are the primary safety concerns I should be aware of?

A2: Both routes involve hazardous materials.

  • Chloroacetone: Is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Cyanoborohydride: Is highly toxic. It can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a fume hood and quench it carefully.

  • Concentrated Acids: Sulfuric acid is highly corrosive. Add reagents slowly and use an ice bath to control exothermic reactions.

Q3: How can I definitively confirm the structure and purity of my final product?

A3: A combination of spectroscopic and analytical techniques is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. You should be able to identify the aromatic protons, the two distinct methyl groups, and the diastereotopic protons of the CH₂ group in the oxazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HPLC/LCMS: To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H bond and the C-O-C ether linkage.

Q4: Can I use other starting materials to introduce the 7-methyl group?

A4: Yes, while 2-amino-4-methylphenol is the most direct precursor, you could start with 4-methyl-2-nitrophenol. The synthesis would involve performing the N-alkylation and cyclization chemistry on the nitrophenol first, followed by the reduction of the nitro group to the amine. This adds steps but can sometimes be useful if the aminophenol is prone to oxidation or side reactions under the initial alkylation conditions.

References
  • Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link][7][8]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 2007-2010. [Link][9]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link][10]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(2), 282-300. [Link]

  • Unknown Author. (2014). Selective alkylation of aminophenols. ResearchGate. [Link][3]

  • Various Authors. (2019). Synthesis of various 2-aminobenzoxazoles: The study of cyclization and Smiles rearrangement. ACS Omega, 4(22), 19693–19703. [Link][11]

  • Various Authors. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. [Link][4]

  • Various Authors. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. [5]

  • Various Authors. (2013). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link][12]

  • Various Authors. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. [Link][13]

  • Various Authors. (2021). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 6(5), 3737–3746. [Link][6]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a key heterocyclic motif present in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of the primary synthetic methodologies for this target molecule, offering insights into the strategic selection of a route based on laboratory scale, potential for scale-up, and overall efficiency. While a specific, detailed published protocol for this exact molecule remains elusive in the current literature, this guide outlines the most probable and effective synthetic pathways based on established chemical principles for analogous structures.

Introduction to the Target Molecule

This compound possesses a bicyclic structure with two stereocenters, offering opportunities for stereoselective synthesis and the exploration of chiral derivatives in drug discovery. The strategic placement of the methyl groups at the 2 and 7 positions can significantly influence the molecule's biological activity and pharmacokinetic properties. The primary precursor for the 7-methyl substituted aromatic core is 2-amino-5-methylphenol.

Method 1: One-Pot Alkylative Cyclization of 2-amino-5-methylphenol

This approach represents the most direct and atom-economical route to the target molecule. It involves the reaction of 2-amino-5-methylphenol with a three-carbon electrophile that can react with both the amino and hydroxyl groups to form the oxazine ring.

Reaction Scheme

cluster_reactants Reactants cluster_products Product r1 2-amino-5-methylphenol p1 This compound r1->p1 + r2 1-chloro-2-propanol or Propylene oxide r2->p1

Caption: One-pot synthesis of the target benzoxazine.

Mechanistic Considerations

The reaction likely proceeds through an initial N-alkylation of the more nucleophilic amino group of 2-amino-5-methylphenol by the electrophilic three-carbon synthon (e.g., 1-chloro-2-propanol or propylene oxide). This is followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces a leaving group (in the case of 1-chloro-2-propanol) or opens the epoxide ring (in the case of propylene oxide) to form the six-membered oxazine ring. The use of a base is crucial for the deprotonation of the phenolic hydroxyl group to facilitate the final cyclization step.

Proposed Experimental Protocol
  • To a solution of 2-amino-5-methylphenol (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0-3.0 eq.).

  • To this suspension, add 1-chloro-2-propanol (1.1-1.5 eq.) or propylene oxide (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economyPotential for side reactions (O-alkylation)
Procedurally simple (one-pot)May require harsh reaction conditions
Readily available starting materialsLower yields due to competing pathways

Method 2: Two-Step Synthesis via Intermediate N-alkylation and Subsequent Cyclization

This method offers greater control over the reaction by separating the N-alkylation and cyclization steps. This can lead to higher purity of the final product and more predictable outcomes.

Reaction Scheme

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization s1_r1 2-amino-5-methylphenol s1_p1 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol s1_r1->s1_p1 + s1_r2 1-chloro-2-propanol s1_r2->s1_p1 s2_r1 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol s2_p1 This compound s2_r1->s2_p1 Base cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization s1_r1 2-amino-5-methylphenol s1_p1 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol s1_r1->s1_p1 + s1_r2 Hydroxyacetone s1_r2->s1_p1 Reducing Agent (e.g., NaBH4) s2_r1 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol s2_p1 This compound s2_r1->s2_p1 Base

A Comparative Guide to the Biological Activity of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and Other Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activities of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine against a range of other benzoxazine derivatives. While direct experimental data for this specific compound is not extensively available in current literature, this document synthesizes existing research on analogous structures to forecast its potential therapeutic applications and to highlight structure-activity relationships within the broader benzoxazine class. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents. Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The structural rigidity and synthetic tractability of the benzoxazine nucleus make it an attractive starting point for the development of new drugs targeting a variety of diseases.

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through several established routes. A common and effective method involves the cyclocondensation of o-aminophenols with α-haloketones or related synthons. For the specific synthesis of this compound, a plausible synthetic pathway would involve the reaction of 2-amino-5-methylphenol with a propylene oxide equivalent or a related three-carbon synthon, followed by N-alkylation if necessary.

A general synthetic approach is outlined below:

Synthesis_of_2_7_dimethyl_3_4_dihydro_2H_1_4_benzoxazine reactant1 2-Amino-5-methylphenol intermediate Intermediate Adduct reactant1->intermediate Ring Opening reactant2 Propylene Oxide (or equivalent) reactant2->intermediate product 2,7-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product Intramolecular Cyclization

Caption: Plausible synthetic route for this compound.

Comparative Biological Activities

The biological profile of a benzoxazine derivative is significantly influenced by the nature and position of substituents on both the benzene and the oxazine rings. The presence of methyl groups at the C2 and C7 positions in this compound is expected to modulate its lipophilicity, steric profile, and metabolic stability, thereby influencing its biological activity.

Antimicrobial Activity

Benzoxazine derivatives are well-documented for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[5]

Table 1: Comparative Antimicrobial Activity of Benzoxazine Derivatives

Compound/DerivativeOrganism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Hypothetical: this compound S. aureus, E. coliPredicted moderate to good activity based on analogs.-
2H-benzo[b][4][5]oxazin-3(4H)-one derivativesE. coli, S. aureus, B. subtilisZone of inhibition: up to 22 mm[6]
1,3-Benzoxazine derivativesAcinetobacter baumanniiGrowth inhibition: up to 43% at 32 µg/mL[4]
Bis-1,3-benzoxazines with halo-phenyl substituentsVarious bacteria and fungiGood activity (MIC: 12.5-200 µg/mL)[7]

The dimethyl substitution in the target molecule could enhance its antimicrobial efficacy by increasing its ability to penetrate microbial cell membranes.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzoxazine derivatives.[1] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

A proposed mechanism of action for some anticancer benzoxazine derivatives involves the induction of apoptosis through the p53 and caspase pathways.

Anticancer_Mechanism benzoxazine Benzoxazine Derivative p53 p53 Induction benzoxazine->p53 caspase3 Caspase-3 Activation p53->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway showing the induction of apoptosis by some benzoxazine derivatives.

Table 2: Comparative Anticancer Activity of Benzoxazine Derivatives

Compound/DerivativeCell Line(s)Activity Metric (e.g., IC50)Reference
Hypothetical: this compound MCF-7, HCT-116Predicted activity based on structure-activity relationships.-
Benzoxazine–purine hybridsMCF-7, HCT-116IC50: 3.39 - 5.20 µM[8]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesPC-3, MDA-MB-231, etc.IC50: 7.84–16.2 µM[9]
Benzoxazinone derivativesHepG2, MCF-7, HCT-29High selectivity against cancer cells (selectivity index ~5-12)[10]

The substitution pattern on the benzoxazine scaffold is critical for anticancer potency. The presence of a methyl group at the C7 position of the benzene ring in our target molecule could influence its interaction with biological targets and potentially contribute to its cytotoxic profile.

Anti-inflammatory Activity

Benzoxazine derivatives have also been investigated for their anti-inflammatory properties.[11] They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.

Table 3: Comparative Anti-inflammatory Activity of Benzoxazine Derivatives

Compound/DerivativeAssay/TargetActivity MetricReference
Hypothetical: this compound COX-2 InhibitionPredicted activity based on structural similarities.-
Coumarin-based hybrids with benzoxadiazoleTNF-α production inhibitionEC50: 5.32 µM[3]
Indomethacin analogues with heterocyclic moietiesCOX-2 inhibitionIC50: 0.344 µM[12]

The anti-inflammatory potential of this compound warrants investigation, as the substitution pattern may favor binding to inflammatory targets like cyclooxygenase (COX) enzymes.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compound and standard antibiotics in DMSO to a concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the microorganisms overnight and adjust the suspension to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the respective broth in the 96-well plates.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed Cells treat Treat with Compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Protocol 3: In Vitro COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).[12]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination of Reaction: Stop the reaction after a defined period.

  • Prostaglandin Measurement: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • IC50 Calculation: Determine the IC50 value for the inhibition of each COX isoenzyme.

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly detailed in the scientific literature, a comparative analysis of its structural analogs suggests a high potential for significant antimicrobial, anticancer, and anti-inflammatory properties. The presence of dimethyl substituents is likely to play a crucial role in defining its pharmacological profile.

Further research is imperative to synthesize and experimentally validate the biological activities of this compound. The experimental protocols provided in this guide offer a robust framework for such investigations. Elucidating the precise mechanisms of action and conducting comprehensive structure-activity relationship studies will be pivotal in unlocking the full therapeutic potential of this promising benzoxazine derivative.

References

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • PubMed Central. (n.d.). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. [Link]

  • ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. [Link]

  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

  • ElectronicsAndBooks. (n.d.). Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase t. [Link]

  • ResearchGate. (n.d.). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. [Link]

  • ResearchGate. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity. [Link]

  • ResearchGate. (n.d.). (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review | Request PDF. [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. [Link]

  • PubMed Central. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • PubMed Central. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • PubMed. (2025). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. [Link]

  • PubMed Central. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • PubMed Central. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. [Link]

  • ACS Omega. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. [Link]

  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • RSC Advances. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. [Link]

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A Comparative Spectroscopic Guide to 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectral data for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Understanding the nuances of their spectral characteristics is paramount for unambiguous structure elucidation and purity assessment.

This document moves beyond a simple cataloging of data. It delves into the rationale behind the observed spectral features, offering insights grounded in the principles of spectroscopic techniques and the influence of molecular structure on spectral output. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

The Structural Foundation: this compound

The core structure, this compound, serves as our reference point. Its defining features are the benzene ring fused to a 1,4-oxazine ring, with methyl groups at the 2 and 7 positions. The dihydro nature of the oxazine ring imparts a degree of conformational flexibility that can influence its spectral properties.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H & ¹³C - 2D (COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR UV_Vis UV-Visible Spectroscopy - Electronic Transitions Purification->UV_Vis Comparison Comparison to Parent Compound MS->Comparison NMR->Comparison IR->Comparison UV_Vis->Comparison Structure Structure Elucidation Comparison->Structure

Caption: Workflow for the spectral data acquisition and comparison of benzoxazine derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized derivative, offering the first piece of evidence for a successful reaction. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. The predicted monoisotopic mass for the parent compound, C₁₀H₁₃NO, is 163.0997 g/mol . [4]4. Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry on the parent ion to aid in structural confirmation by observing characteristic fragmentation patterns.

Data Comparison:

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Key Observations
This compoundC₁₀H₁₃NO164.1070Reference compound. [4]
Hypothetical Derivative A (N-acetyl)C₁₂H₁₅NO₂206.1176Mass shift of +42.0106 Da, corresponding to the addition of an acetyl group (C₂H₂O).
Hypothetical Derivative B (6-bromo)C₁₀H₁₂BrNO242.0175 / 244.0155Isotopic pattern characteristic of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts for the oxazine ring protons are observed around 3.0-5.0 ppm. [5][6] * ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbons of the oxazine ring typically appear in the 40-80 ppm region.

    • 2D NMR: If the structure is complex, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.

¹H NMR Data Comparison:

ProtonThis compound (Predicted δ, ppm)Hypothetical Derivative A (N-acetyl) (Predicted δ, ppm)Rationale for Shift
C2-H~3.8 - 4.2 (quartet)~4.0 - 4.4Deshielding due to the electron-withdrawing effect of the N-acetyl group.
C3-H₂~3.2 - 3.6 (multiplet)~3.4 - 3.8Deshielding due to the N-acetyl group.
N4-H~3.5 - 4.5 (broad singlet)AbsentReplacement of the N-H proton with an acetyl group.
C5-H~6.6 - 6.8 (doublet)~6.7 - 6.9Minor deshielding effect.
C6-H~6.5 - 6.7 (doublet)~6.6 - 6.8Minor deshielding effect.
C8-H~6.7 - 6.9 (singlet)~6.8 - 7.0Minor deshielding effect.
C2-CH₃~1.2 - 1.4 (doublet)~1.3 - 1.5Minor deshielding effect.
C7-CH₃~2.2 - 2.4 (singlet)~2.2 - 2.4Negligible change.
N-COCH₃-~2.1 (singlet)Characteristic chemical shift for an N-acetyl methyl group.

¹³C NMR Data Comparison:

CarbonThis compound (Predicted δ, ppm)Hypothetical Derivative B (6-bromo) (Predicted δ, ppm)Rationale for Shift
C2~70 - 75~70 - 75Minimal effect from substitution on the aromatic ring.
C3~40 - 45~40 - 45Minimal effect.
C4a~120 - 125~120 - 125Minor inductive effects.
C5~115 - 120~117 - 122Deshielding effect of the adjacent bromine atom.
C6~125 - 130~110 - 115Direct attachment of the electronegative bromine causes a significant upfield shift (shielding).
C7~130 - 135~132 - 137Minor deshielding effect.
C8~118 - 123~118 - 123Minimal effect.
C8a~140 - 145~140 - 145Minimal effect.
C2-CH₃~20 - 25~20 - 25No significant change.
C7-CH₃~20 - 25~20 - 25No significant change.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Cast a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

IR Data Comparison:

Functional Group/VibrationThis compound (cm⁻¹)Hypothetical Derivative A (N-acetyl) (cm⁻¹)Rationale for Change
N-H Stretch~3400 - 3300 (broad)AbsentLoss of the N-H bond.
C-H Stretch (aliphatic)~2980 - 2850~2980 - 2850Generally unchanged.
C-H Stretch (aromatic)~3100 - 3000~3100 - 3000Generally unchanged.
C=O Stretch (amide)-~1650 (strong)Appearance of a strong carbonyl absorption band.
C-N Stretch~1250 - 1200~1250 - 1200May show slight shifts.
C-O-C Stretch (asymmetric)~1230~1230Characteristic benzoxazine ring vibration. [7]
Oxazine Ring Vibration~950 - 920~950 - 920A characteristic band for the benzoxazine ring structure. [7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and any conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.

UV-Vis Data Comparison:

Compoundλmax (nm)Rationale for Shift
This compound~280-290π → π* transitions of the benzene ring.
Hypothetical Derivative C (6-nitro)~320-340The nitro group is a strong chromophore and auxochrome, extending conjugation and causing a bathochromic (red) shift.

Conclusion

The systematic and multi-faceted spectroscopic approach detailed in this guide provides a robust framework for the unambiguous characterization of novel this compound derivatives. By carefully comparing the spectral data of a new derivative to that of the parent compound, researchers can confidently elucidate its structure and purity. The causality-driven explanations for spectral shifts provided herein should empower scientists to not only identify their compounds but also to understand the fundamental structure-property relationships at play.

References

  • ResearchGate. (n.d.). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. Retrieved from [Link]

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives | Request PDF. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoxazine monomers. Retrieved from [Link]

  • CONICET Digital. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • ACS Publications. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-Vis absorbance spectra and (B) absorption wavelengths plotted.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary material. Retrieved from [Link]

  • NIH. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. Retrieved from [Link]

  • Bentham Science. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved from [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-dimethyl-3,4-dihydro-2h-1,4-benzoxazine. Retrieved from [Link]

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"validation of analytical methods for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

A Senior Application Scientist's Comparative Guide to Method Validation

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, a cornerstone of regulatory compliance and confidence in product quality.[1][2] This guide provides a comprehensive comparison of potential analytical methods for the characterization and quantification of this compound, a molecule of interest within the broader class of benzoxazine derivatives. While specific validated methods for this exact compound are not widely published, this guide will leverage established principles of analytical chemistry and regulatory guidelines to compare the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The validation framework presented herein is grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique for this compound hinges on the molecule's physicochemical properties, such as its polarity, volatility, and chromophoric characteristics, as well as the intended application of the method (e.g., assay, impurity testing, or identification).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[2][9] Given the likely non-volatile nature and potential for UV absorbance due to the aromatic ring in this compound, HPLC is a prime candidate for its quantification and purity assessment.

  • Gas Chromatography (GC): GC is best suited for the analysis of volatile or semi-volatile substances.[10][11] The suitability of GC for this compound would depend on its thermal stability and volatility. If the compound can be vaporized without degradation, GC can offer high resolution and sensitivity.[10]

  • UV-Vis Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by a molecule. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance, making UV-Vis spectrophotometry a simple and rapid method for quantification.[12][13] However, it is generally less specific than chromatographic methods.

The following sections will delve into the validation of each of these techniques for the analysis of this compound, providing detailed experimental protocols and comparative data tables.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is often the preferred method for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[2]

Proposed HPLC Method Parameters

A logical starting point for method development would be a reversed-phase HPLC method, given the likely polarity of the target molecule.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for peak shape improvement)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

HPLC Validation Protocol and Acceptance Criteria

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3][14]

  • Protocol:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample solution.

    • Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • No interference from the blank or placebo at the retention time of the analyte.

    • The analyte peak should be well-resolved from any degradation products or impurities.

    • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.


start [label="Start Specificity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_samples [label="Prepare Blank, Standard,\nand Stressed Samples"]; hplc_analysis [label="Analyze via HPLC-PDA"]; check_interference [label="Check for Interference\nat Analyte RT", shape=diamond, fillcolor="#FBBC05"]; assess_resolution [label="Assess Resolution from\nImpurities/Degradants", shape=diamond, fillcolor="#FBBC05"]; peak_purity [label="Evaluate Peak Purity", shape=diamond, fillcolor="#FBBC05"]; pass [label="Specificity Met", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Specificity Fails\n(Method Modification Required)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_samples; prepare_samples -> hplc_analysis; hplc_analysis -> check_interference; check_interference -> assess_resolution [label="No Interference"]; check_interference -> fail [label="Interference"]; assess_resolution -> peak_purity [label="Adequate Resolution"]; assess_resolution -> fail [label="Inadequate Resolution"]; peak_purity -> pass [label="Peak is Pure"]; peak_purity -> fail [label="Peak is Not Pure"]; }

Workflow for Specificity Validation.

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2][15]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration for an assay.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[3]

  • Protocol:

    • Prepare samples by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3][14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[3]

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ).

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol:

    • Introduce small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze the system suitability standards under each condition and assess the impact on the results.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits.

    • The analytical results should not be significantly affected by the variations.

Summary of HPLC Validation Parameters
ParameterPurposeIllustrative Acceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference at analyte RT; peak purity > 0.999.
Linearity To demonstrate a proportional response to concentration.r² ≥ 0.999.
Range To define the concentration interval of reliable measurement.Typically 80-120% of assay concentration.
Accuracy To determine the closeness to the true value.Mean recovery 98.0-102.0%.
Precision To assess the degree of scatter in the results.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD To determine the lowest detectable concentration.S/N ratio ≥ 3:1.
LOQ To determine the lowest quantifiable concentration.S/N ratio ≥ 10:1; acceptable precision and accuracy.
Robustness To assess the method's reliability during normal use.System suitability passes under varied conditions.

Gas Chromatography (GC) Method Validation

GC is a powerful technique for separating and analyzing volatile compounds.[10] Its applicability to this compound depends on the compound's ability to be volatilized without degradation.

Proposed GC Method Parameters
  • Column: A mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector Temperature: 250 °C (to be optimized based on thermal stability).

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

GC Validation Protocol and Acceptance Criteria

The validation parameters for GC are analogous to those for HPLC. The experimental design for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness would follow the same principles as outlined for the HPLC method, with adjustments for the GC technique (e.g., varying oven temperature and carrier gas flow rate for robustness).[16][17]


title [label="Analytical Method Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgroup1 [label="Fundamental Characteristics", shape=box, style=dashed]; subgroup2 [label="Quantitative Performance", shape=box, style=dashed]; subgroup3 [label="Reliability", shape=box, style=dashed];

specificity [label="Specificity"]; linearity [label="Linearity & Range"]; accuracy [label="Accuracy"]; precision [label="Precision"]; lod_loq [label="LOD & LOQ"]; robustness [label="Robustness"];

title -> specificity; title -> linearity; title -> accuracy; title -> precision; title -> lod_loq; title -> robustness;

{rank=same; specificity; linearity; accuracy; precision; lod_loq; robustness;} }

Core Parameters of Analytical Method Validation.

Summary of GC Validation Parameters
ParameterPurposeIllustrative Acceptance Criteria
Specificity To ensure the method is selective for the analyte.No interfering peaks at the analyte retention time.
Linearity To demonstrate a proportional response to concentration.r² ≥ 0.999.
Range To define the concentration interval of reliable measurement.Dependent on the intended application.
Accuracy To determine the closeness to the true value.Mean recovery 98.0-102.0%.
Precision To assess the degree of scatter in the results.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD To determine the lowest detectable concentration.S/N ratio ≥ 3:1.
LOQ To determine the lowest quantifiable concentration.S/N ratio ≥ 10:1; acceptable precision and accuracy.
Robustness To assess the method's reliability during normal use.System suitability passes under varied conditions.

UV-Vis Spectrophotometry Method Validation

UV-Vis spectrophotometry is a straightforward technique for quantifying compounds with a chromophore.[12] The aromatic ring in this compound makes it a suitable candidate for this method, particularly for simple assay determinations where interfering substances are not expected.

Proposed UV-Vis Method Parameters
  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from approximately 200 to 400 nm.

  • Cuvette Path Length: 1 cm.

UV-Vis Validation Protocol and Acceptance Criteria

The validation of a UV-Vis method follows similar principles to chromatographic methods, although some parameters may be assessed differently.

  • Specificity: While less specific than chromatography, specificity can be demonstrated by showing that excipients or impurities do not absorb at the analytical wavelength. Spectral comparison of the analyte in the sample matrix versus a pure standard can also provide evidence of specificity.[18]

  • Linearity and Range: A calibration curve is constructed by measuring the absorbance of at least five standard solutions of known concentrations. The Beer-Lambert law provides the theoretical basis for linearity.

  • Accuracy and Precision: These are determined similarly to the chromatographic methods, by analyzing replicate preparations of known concentrations.

Summary of UV-Vis Validation Parameters
ParameterPurposeIllustrative Acceptance Criteria
Specificity To ensure absorbance is due to the analyte.No significant absorbance from matrix components at λmax.
Linearity To demonstrate adherence to the Beer-Lambert law.r² ≥ 0.999.
Range To define the concentration interval of reliable measurement.The linear portion of the calibration curve.
Accuracy To determine the closeness to the true value.Mean recovery 98.0-102.0%.
Precision To assess the degree of scatter in the results.RSD ≤ 2.0%.

Head-to-Head Comparison of Analytical Techniques

FeatureHPLCGCUV-Vis Spectrophotometry
Specificity High (can separate from impurities)High (for volatile impurities)Low to Moderate (prone to interference)
Sensitivity HighVery High (especially with certain detectors)Moderate
Applicability Broad range of non-volatile compoundsVolatile and semi-volatile compoundsCompounds with a chromophore
Speed Moderate (typically 5-30 min per sample)Moderate to Fast (typically 5-20 min per sample)Very Fast (seconds per sample)
Complexity High (requires skilled operators)High (requires skilled operators)Low (simple to operate)
Cost High (instrumentation and consumables)High (instrumentation and gases)Low (instrumentation is relatively inexpensive)
Robustness Good, but sensitive to mobile phase and column changesGood, but sensitive to temperature and gas flowVery robust

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of data in a research and development setting. This guide has provided a comparative framework for the validation of three common analytical techniques: HPLC, GC, and UV-Vis spectrophotometry.

For comprehensive analysis, including the separation and quantification of potential impurities and degradation products, HPLC is the most recommended technique due to its high specificity and broad applicability. GC would be a suitable alternative if the compound is sufficiently volatile and thermally stable. UV-Vis spectrophotometry offers a rapid and simple method for straightforward quantification in a controlled matrix but lacks the specificity required for purity analysis.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is essential to demonstrate that the method is fit for its intended purpose.[7] The protocols and acceptance criteria outlined in this guide provide a robust starting point for any scientist or researcher tasked with this critical aspect of pharmaceutical analysis.

References

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  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). [Link]

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  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025-04-30). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a privileged structure in medicinal chemistry. While focusing on the specific analogue, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, we will draw comparative insights from a range of derivatives to elucidate the impact of structural modifications on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

The 1,4-benzoxazine core is a foundational element in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and potent receptor antagonism.[1][2][3] Its structural rigidity, combined with multiple sites for chemical modification, makes it an attractive starting point for the rational design of novel therapeutic agents.

The 3,4-Dihydro-2H-1,4-Benzoxazine Core: A Platform for Discovery

The foundational structure of 3,4-dihydro-2H-1,4-benzoxazine presents several key positions where chemical modifications can dramatically influence its interaction with biological targets. Understanding the role of each position is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

The primary sites for derivatization include:

  • The Nitrogen Atom (N-4): Substitution at this position significantly impacts the molecule's basicity and its ability to form hydrogen bonds. It is a common point for introducing side chains to modulate receptor interactions or improve solubility.

  • The Methylene Bridge (C-2 and C-3): Modifications here, particularly at the C-2 position, affect the conformation of the oxazine ring. Introducing alkyl groups can enhance potency and metabolic stability.

  • The Benzene Ring (C-5 to C-8): Substituents on the aromatic ring, such as the methyl group at C-7 in our topic compound, influence electronic properties, lipophilicity, and potential π-π stacking interactions with target proteins.

Synthetic Strategies: Building the Benzoxazine Scaffold

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established, often proceeding through a two-step sequence from commercially available starting materials. A common and efficient method involves the reduction of a benzoxazole precursor followed by ring closure.[4] This approach is crucial for generating a library of analogues for SAR studies.

G start Substituted 2-Aminophenol step1 Reaction with α-halo ester/halide start->step1 intermediate Acyclic Intermediate (N-alkylated aminophenol) step1->intermediate step2 Intramolecular Cyclization (e.g., base-mediated) intermediate->step2 product Substituted 3,4-dihydro-2H-1,4-benzoxazine step2->product

Caption: General synthetic workflow for 1,4-benzoxazine derivatives.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from established methods for the synthesis of the core scaffold.[4]

  • Step 1: Reduction of Benzoxazole:

    • To a solution of benzoxazole (1 equivalent) in tetrahydrofuran (THF), slowly add sodium borohydride (NaBH₄, 2 equivalents).

    • Add acetic acid (catalytic amount) dropwise to the mixture.

    • Stir the reaction at room temperature for 18 hours, monitoring completion by thin-layer chromatography (TLC).

    • Quench the reaction by pouring the mixture into a saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the 2-(methylamino)phenol intermediate, which can be used in the next step without further purification.

  • Step 2: Ring Closure:

    • Dissolve the intermediate from Step 1 in acetone.

    • Add 1,2-dibromoethane (1.8 equivalents) to the solution.

    • Add a solution of potassium carbonate (K₂CO₃, 1.8 equivalents) in water.

    • Reflux the resulting mixture for 72 hours.

    • Remove acetone under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate (4x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final 3,4-dihydro-2H-1,4-benzoxazine product.

Comparative SAR Analysis: From Serotonin Receptors to KATP Channels

The versatility of the benzoxazine scaffold is evident from its diverse biological targets. By comparing derivatives with different substitution patterns, clear SAR trends emerge.

Case Study 1: 5-HT₃ Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been extensively studied as potent antagonists of the serotonin-3 (5-HT₃) receptor, a target for antiemetic drugs.[5]

  • Influence of C-2 Substitution: The introduction of substituents at the C-2 position has a profound impact on antagonistic activity. A study of 8-carboxamide derivatives revealed a clear trend: dimethyl > methyl > dihydro (unsubstituted) .[5] This suggests that steric bulk at the C-2 position is favorable for receptor binding, potentially by inducing a more rigid and optimal conformation of the oxazine ring. The gem-dimethyl substitution, as seen in 2,2-dimethyl analogues, leads to exceptionally high affinity.[5]

  • Influence of N-4 Substitution: The N-4 position is typically functionalized with a basic moiety, such as a 9-methyl-9-azabicyclo[3.3.1]non-3-yl group, which is crucial for interacting with the receptor. This basic amine is a common feature in many 5-HT₃ antagonists.

  • Influence of Aromatic Ring Substitution: Halogenation of the benzene ring, for instance with a chloro group at the C-6 position, has been shown to enhance binding affinity. The compound endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine demonstrated one of the highest affinities recorded in its series, with a K_i value of 0.019 nM.[5] This indicates that electron-withdrawing groups on the aromatic ring can positively modulate receptor interaction.

Case Study 2: KATP Channel Opening and Vasodilation

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines serve as bioisosteres of 2,2-dimethylchromans, a class of compounds known as potassium channel openers (PCOs) like cromakalim.[6] These compounds are investigated for their potential as vasodilators and antihypertensive agents.

  • Role of the 2,2-Dimethyl Group: This specific substitution pattern is critical for activity, mimicking the structure of potent chroman-based PCOs. It helps lock the molecule in a favorable conformation for interacting with the ATP-sensitive potassium (KATP) channels.

  • Influence of N-4 Substitution: In this class of compounds, replacing the 4-position carbon of the chroman ring with a nitrogen atom gives rise to potent PCOs.[6] Further derivatization at this N-4 position with arylurea or arylthiourea moieties was found to shift the activity profile. While cromakalim analogues are typically active on vascular smooth muscle, the introduction of these specific N-4 substituents led to compounds that also strongly inhibit insulin release, suggesting an interaction with pancreatic SUR1-type KATP channels.[6]

Comparative Data Summary

The table below summarizes the activity of representative benzoxazine derivatives against different biological targets, highlighting key SAR findings.

Compound ScaffoldTargetR² Substituent(s)Aromatic Sub. (R⁶/R⁷)N⁴ SubstituentActivity (K_i or IC₅₀)Reference
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide5-HT₃ ReceptorH, HH9-Me-9-azabicyclo[3.3.1]non-3-ylModerate Affinity[5]
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide5-HT₃ ReceptorCH₃, CH₃ H9-Me-9-azabicyclo[3.3.1]non-3-ylHigh Affinity[5]
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide5-HT₃ ReceptorCH₃, CH₃ 6-Cl 9-Me-9-azabicyclo[3.3.1]non-3-yl0.019 nM (K_i) [5]
6-chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazineKATP ChannelsCH₃, CH₃6-ClArylurea Potent Insulin Inhibitor[6]
6-chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazineKATP ChannelsCH₃, CH₃6-ClArylthiourea Potent Insulin Inhibitor[6]
2H-1,4-benzoxazin-3(4H)-oneAntifungal(Varies)6-Cl AcylhydrazoneEC₅₀ = 15.37 µg/mL [7]

Analysis: The data clearly shows that gem-dimethyl substitution at the C-2 position is a highly favorable modification for enhancing potency against the 5-HT₃ receptor. Furthermore, the addition of a chloro group at the C-6 position synergistically increases this activity. For KATP channel modulation, the N-4 substituent is the primary determinant of the specific cellular effect (vascular vs. pancreatic). In antifungal applications, a 6-chloro substituent also appears to confer superior activity.[7]

Based on these comparisons, we can infer the SAR for our focal compound, This compound . The C-7 methyl group, being an electron-donating group, would likely have a different electronic influence on the aromatic ring compared to the electron-withdrawing chloro group at C-6. Its biological activity would depend heavily on the specific target's binding pocket and whether it favors electron-rich or electron-poor aromatic systems. The single methyl group at C-2 would likely confer moderate potency in a 5-HT₃ context, superior to an unsubstituted analogue but inferior to a 2,2-dimethyl derivative.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationships derived from various studies highlight several key principles:

  • C-2 Substitution: Alkylation, particularly gem-dialkylation, is a powerful strategy for enhancing binding affinity, likely by conferring conformational rigidity.

  • Aromatic Ring Substitution: Halogenation (e.g., 6-chloro) is frequently associated with increased potency across different biological targets, suggesting a favorable interaction for an electron-deficient aromatic ring. The effect of an electron-donating group like the 7-methyl substituent requires target-specific evaluation.

  • N-4 Substitution: This position is the ideal handle for introducing diverse chemical moieties to fine-tune selectivity, modulate physical properties, and engage specific sub-pockets within a target protein.

Future research should focus on exploring less common substitution patterns on the aromatic ring and employing structure-based design to create novel N-4 side chains. The synthesis of chiral benzoxazines also presents an opportunity to investigate stereospecific interactions with biological targets, potentially leading to compounds with improved therapeutic indices.[1][8] By integrating these established SAR principles with modern computational and synthetic techniques, the full potential of the benzoxazine scaffold can be realized.

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"comparing the properties of polybenzoxazines from different benzoxazine monomers"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Polybenzoxazine Properties Based on Monomer Selection

In the ever-evolving landscape of high-performance thermosetting polymers, polybenzoxazines have carved out a significant niche, offering a unique combination of desirable properties that often surpass those of traditional phenolic and epoxy resins.[1][2][3][4][5] Their remarkable molecular design flexibility, stemming from the wide variety of commercially available phenols, primary amines, and aldehydes, allows for the precise tailoring of polymer characteristics to meet the demands of advanced applications in aerospace, electronics, and automotive industries.[6][7][8][9][10] This guide provides an in-depth comparison of polybenzoxazine properties as a function of their constituent benzoxazine monomers, supported by experimental data and established characterization protocols.

The Foundation: Benzoxazine Monomer Synthesis and Polymerization

Benzoxazine monomers are synthesized through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[4][7][11][12] The subsequent thermal curing of these monomers initiates a ring-opening polymerization (ROP), forming a highly cross-linked polybenzoxazine network.[1][4][10][11][13] A key advantage of this process is the absence of volatile byproducts, leading to near-zero shrinkage upon curing and the formation of void-free components.[1][3][5][6][7]

The selection of the starting phenol and amine is the primary determinant of the final polymer's properties. The chemical structure of these precursors dictates the cross-link density, the nature of the polymer backbone, and the presence of specific functional groups, all of which have a profound impact on the material's performance.

G Phenol Phenol (e.g., Bisphenol-A, Phenolphthalein) Polybenzoxazine Polybenzoxazine (Thermoset Polymer) Phenol->Polybenzoxazine Influences Thermal Stability & Rigidity Amine Amine (e.g., Aniline, Aliphatic Diamines) Amine->Polybenzoxazine Affects Flexibility & Cross-link Density Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Polybenzoxazine Typically Formaldehyde

Caption: Influence of Monomer Components on Polybenzoxazine Properties.

Comparative Analysis of Key Polybenzoxazine Properties

The versatility of polybenzoxazines is best understood by examining how different monomer structures influence their key performance metrics.

Thermal Stability

High thermal stability is a hallmark of polybenzoxazines.[1][2][3][4][12][14][15][16] This property is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset of decomposition temperature (Td) and the char yield at elevated temperatures.

The structure of the phenol component plays a crucial role in thermal stability. Aromatic bisphenols, such as bisphenol-A (BPA) and phenolphthalein, generally impart higher thermal stability compared to simple phenols due to the increased aromatic content in the polymer backbone.[17] For instance, polybenzoxazines derived from phenolphthalein-based amines exhibit higher degradation temperatures than those from BPA-based amines.[18]

The amine component also significantly influences thermal stability. Aromatic amines lead to more rigid polymer networks with higher thermal resistance compared to aliphatic amines.[1][9] Furthermore, the introduction of specific functional groups can enhance thermal performance. For example, benzoxazine monomers containing acetylene functional groups exhibit exceptionally high char yields (71-81%) due to the additional cross-linking reactions of the acetylene units at elevated temperatures.[15]

Table 1: Comparison of Thermal Properties of Polybenzoxazines from Different Monomers

Benzoxazine Monomer TypeTd (5% weight loss, °C)Char Yield at 800 °C (N2) (%)Key Structural Feature
Phenol-Based
Bisphenol-A / Aniline (BA-a)~315 - 350~30 - 40Standard aromatic bisphenol
Phenolphthalein / Aniline>350>40Bulky, cardo structure
Furan-derived~368 - 406HighBio-based, furan ring
Amine-Based
Bisphenol-A / m-toluidine~350~35Alkyl-substituted aromatic amine
Bisphenol-A / Aliphatic diamine<300<30Flexible aliphatic chain
Functionality-Based
Acetylene-functional>50071 - 81Additional cross-linking
Borosiloxane-containing~400>30Inorganic-organic hybrid

Note: The values presented are approximate and can vary based on specific monomer synthesis and curing conditions. Data synthesized from multiple sources.[9][15][17][19][20]

Mechanical Properties

The mechanical performance of polybenzoxazines, including their modulus, strength, and toughness, is heavily dependent on the cross-link density and the flexibility of the polymer chains. Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize these properties, particularly the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[1][16][21][22]

Polybenzoxazines derived from aromatic diamines and bisphenols typically exhibit high modulus and high Tg due to the formation of a rigid, densely cross-linked network.[18] In contrast, the incorporation of long, flexible aliphatic chains from aliphatic diamines results in more flexible polybenzoxazines with lower Tg and reduced modulus, but potentially improved toughness.[1] The length of the aliphatic chain is inversely proportional to the Tg and cross-link density.[1]

Recent research has also explored bio-based polybenzoxazines, for example, those derived from daidzein and different amine mixtures, which have shown tunable mechanical properties with tensile strengths ranging from 16.3 to 54.7 MPa and flexural strengths from 24.8 to 93.1 MPa.[4][23]

G Monomer Benzoxazine Monomer Structure Aromatic Aromatic Phenol/Amine Monomer->Aromatic Aliphatic Aliphatic Amine Monomer->Aliphatic Functional Additional Functional Groups (e.g., Acetylene) Monomer->Functional High_Modulus High Modulus High Tg Aromatic->High_Modulus Flexibility Increased Flexibility Lower Tg Aliphatic->Flexibility Enhanced_Properties Enhanced Thermal/Mechanical Properties Functional->Enhanced_Properties

Caption: Structure-Property Relationships in Polybenzoxazines.

Dielectric Properties

With the rapid advancement of high-frequency electronics, there is a growing demand for materials with low dielectric constants (Dk or εr) and low dielectric loss (Df or tan δ) to minimize signal delay and cross-talk.[24][25] Polybenzoxazines inherently possess good electrical insulating properties.[7]

The dielectric properties of polybenzoxazines are influenced by the polarity and free volume of the polymer network.[25][26] The incorporation of fluorine atoms or trifluoromethyl groups into the monomer structure is a common strategy to reduce the dielectric constant.[25][27][28] The high electronegativity of fluorine lowers the polarizability of the C-F bond, and the bulky nature of trifluoromethyl groups increases the free volume within the polymer, both of which contribute to a lower Dk.[25] For instance, fluorinated polybenzoxazines have been reported to exhibit dielectric constants as low as 2.3-2.53.[25][27]

Bio-based polybenzoxazines have also shown promise for low-dielectric applications. For example, a polybenzoxazine derived from eugenol and 1,10-diaminodecane demonstrated a low dielectric constant of 2.81 at 10 GHz.[25]

Table 2: Dielectric Properties of Selected Polybenzoxazines

Benzoxazine Monomer TypeDielectric Constant (Dk) at 1 MHzDielectric Loss (Df) at 1 MHzKey Structural Feature for Low Dk
Bisphenol-A / Aniline (BA-a)~3.5~0.01 - 0.03Standard aromatic structure
Fluorinated (PBAF-ftfa)2.53<0.005High fluorine content
Furfuryl tertiary phenolic (FPBZ)2.210.0049Bio-based, bulky furfuryl group
Aromatic amine-type (BOZ-1)~2.3 (stable over frequency)~0.004High cross-link density

Note: The values presented are approximate and can vary based on measurement frequency and conditions. Data synthesized from multiple sources.[25][27][28][29]

Flame Retardancy

Polybenzoxazines exhibit inherent flame retardant properties, primarily due to their high char yield upon combustion.[1][2][3][14] The char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatiles.[15] The flame retardancy of polymers is often assessed using the UL-94 vertical burn test.[30][31][32][33][34]

The chemical structure of the benzoxazine monomer directly impacts its flame retardant characteristics. A higher aromatic content generally leads to a higher char yield and improved flame resistance.[17] The incorporation of elements such as phosphorus, silicon, or boron into the polybenzoxazine network is a well-established method to further enhance flame retardancy.[19] For example, polybenzoxazines containing borosiloxane structures have been shown to achieve high limiting oxygen index (LOI) values above 30.[19]

Experimental Protocols for Property Characterization

To ensure accurate and reproducible comparisons, standardized testing methodologies are crucial.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate thermal stability and char yield. Protocol:

  • A small sample (typically 5-10 mg) of the cured polybenzoxazine is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability).[35]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

  • The char yield is the residual weight percentage at a high temperature (e.g., 800 °C).[15]

Dynamic Mechanical Analysis (DMA)

Purpose: To determine the viscoelastic properties, including the glass transition temperature (Tg) and storage modulus. Protocol:

  • A rectangular specimen of the cured polybenzoxazine with defined dimensions is prepared.

  • The specimen is subjected to a sinusoidal oscillating stress or strain in a specific mode (e.g., three-point bending, tensile).

  • The temperature is ramped at a controlled rate while the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are measured.

  • The Tg is typically identified as the peak of the tan delta curve or the loss modulus curve.

Dielectric Analysis

Purpose: To measure the dielectric constant and dielectric loss. Protocol:

  • A thin, flat sample of the cured polybenzoxazine is placed between two parallel plate electrodes.[24]

  • The capacitance (C) of the sample is measured at various frequencies using an LCR meter or impedance analyzer.

  • The capacitance of the empty test fixture (C0) is also measured.

  • The dielectric constant (Dk) is calculated using the formula: Dk = C/C0.[24]

  • The dielectric loss (Df) is also determined from the impedance measurements.

UL-94 Vertical Burn Test

Purpose: To assess the flammability characteristics. Protocol:

  • A rectangular bar specimen of the polybenzoxazine is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The time it takes for the flame to self-extinguish is recorded.

  • The flame is reapplied for another 10 seconds, and the after-flame time and after-glow time are recorded.

  • Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.

  • The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the most flame-retardant classification.[30][31][32]

G cluster_characterization Polybenzoxazine Characterization Workflow cluster_outputs Performance Data Start Cured Polybenzoxazine Sample TGA TGA (Thermal Stability) Start->TGA DMA DMA (Mechanical Properties) Start->DMA Dielectric Dielectric Analysis (Electrical Properties) Start->Dielectric UL94 UL-94 Test (Flame Retardancy) Start->UL94 Td_Char Td & Char Yield TGA->Td_Char Tg_Modulus Tg & Modulus DMA->Tg_Modulus Dk_Df Dk & Df Dielectric->Dk_Df V_Rating V-0, V-1, V-2 UL94->V_Rating

Caption: Experimental Workflow for Polybenzoxazine Property Characterization.

Conclusion

The judicious selection of benzoxazine monomers is paramount in developing polybenzoxazines with tailored properties for specific high-performance applications. By understanding the structure-property relationships outlined in this guide, researchers and engineers can effectively navigate the vast chemical space of benzoxazine chemistry to design next-generation materials with superior thermal, mechanical, electrical, and flame-retardant characteristics. The continued exploration of novel monomer structures, including those from bio-based sources and those incorporating unique functional groups, will undoubtedly further expand the performance envelope and application scope of this versatile class of thermosetting polymers.

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A Researcher's Guide to Investigating 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Analysis of In Vitro and In Vivo Studies for Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroprotective drug discovery, the benzoxazine scaffold has emerged as a promising pharmacophore. This guide focuses on a specific derivative, 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine , providing a comparative framework for its evaluation through essential in vitro and in vivo studies. While extensive research on this particular molecule is nascent, we can extrapolate a robust investigational plan based on the well-documented activities of analogous benzoxazine derivatives, which have shown potential in areas such as neuroprotection and the modulation of oxidative stress.[1][2] This document serves as a strategic guide for researchers aiming to elucidate the therapeutic potential of this compound, emphasizing the critical interplay between cell-based assays and whole-organism models.

The journey from a promising chemical entity to a potential therapeutic agent is a meticulous process of validation. It is the synergy between in vitro and in vivo data that builds a compelling narrative for a drug candidate. In vitro studies offer a controlled environment to dissect molecular mechanisms and establish proof-of-concept, while in vivo models provide the indispensable context of a complex biological system, revealing insights into pharmacokinetics, safety, and efficacy. This guide will navigate both realms, offering detailed protocols and explaining the scientific rationale behind each experimental choice.

Part 1: In Vitro Characterization: Unveiling the Molecular Mechanisms

The initial phase of investigation for this compound should focus on its effects at the cellular level. Based on the neuroprotective and antioxidant properties observed in similar benzoxazine structures, a logical starting point is to assess its ability to protect neuronal cells from oxidative stress-induced death.[1]

Experimental Workflow for In Vitro Analysis

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Neuroprotective Efficacy cluster_2 Phase 3: Mechanistic Insights A Treat neuronal cell lines (e.g., SH-SY5Y) with varying concentrations of the compound B Perform MTT or LDH assay to determine the maximum non-toxic concentration A->B C Pre-treat cells with the non-toxic concentration of the compound D Induce oxidative stress (e.g., with H2O2 or 6-OHDA) C->D E Measure cell viability to assess protective effects D->E F Measure intracellular Reactive Oxygen Species (ROS) levels E->F G Assess mitochondrial membrane potential E->G H Analyze expression of key signaling proteins (e.g., Nrf2, HO-1) via Western Blot E->H

Caption: A stepwise workflow for the in vitro evaluation of this compound.

Detailed In Vitro Protocols

1. Neuronal Cell Viability and Cytotoxicity Assay

  • Rationale: Before assessing neuroprotective properties, it's crucial to determine the compound's intrinsic toxicity to establish a safe therapeutic window for subsequent experiments.

  • Protocol:

    • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

    • Incubate for 24-48 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Oxidative Stress-Induced Neurotoxicity Assay

  • Rationale: This assay evaluates the compound's ability to protect neurons from a common mechanism of cell death in neurodegenerative diseases.

  • Protocol:

    • Seed SH-SY5Y cells as described above.

    • Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

    • Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce cell death.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described previously. An increase in viability in the compound-treated group compared to the stressor-only group indicates a neuroprotective effect.

3. Mechanistic Assays: ROS Scavenging and Nrf2 Pathway Activation

  • Rationale: To understand how the compound protects neurons, it is important to investigate its effect on intracellular reactive oxygen species (ROS) and key antioxidant signaling pathways. The Nrf2-HO-1 pathway is a critical regulator of the cellular antioxidant response.[3]

  • Protocol (Intracellular ROS Measurement):

    • Culture and treat cells with the compound and oxidative stressor as described above.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Measure the fluorescence intensity using a plate reader or flow cytometer. A decrease in fluorescence in the compound-treated group indicates reduced ROS levels.

  • Protocol (Western Blot for Nrf2 and HO-1):

    • After treatment, lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. An upregulation of Nrf2 and HO-1 expression would suggest activation of this protective pathway.

Hypothetical In Vitro Data Summary
AssayEndpointHypothetical Result for this compound
Cytotoxicity IC₅₀ in SH-SY5Y cells> 100 µM
Neuroprotection % increase in cell viability (vs. H₂O₂ alone)65% at 10 µM
ROS Scavenging % reduction in intracellular ROS50% at 10 µM
Western Blot Fold increase in Nrf2 expression2.5-fold at 10 µM
Western Blot Fold increase in HO-1 expression3.0-fold at 10 µM

Part 2: In Vivo Validation: Assessing Therapeutic Potential in a Living System

Positive in vitro results provide a strong foundation for advancing to in vivo studies. These studies are essential for evaluating the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), safety in a whole organism, and ultimately, its efficacy in a disease model.

Experimental Workflow for In Vivo Analysis

cluster_0 Phase 1: Pharmacokinetics & Safety cluster_1 Phase 2: Efficacy in a Neurodegeneration Model A Administer the compound to healthy rodents (e.g., rats or mice) via oral or IP route B Collect blood samples at various time points to determine PK parameters (Cmax, Tmax, AUC) A->B C Conduct acute toxicity studies to determine MTD and observe for adverse effects A->C D Induce neurodegeneration in rodents (e.g., MPTP model of Parkinson's or scopolamine-induced amnesia) E Treat animals with the compound or vehicle D->E F Perform behavioral tests to assess motor function or memory E->F G Conduct post-mortem brain tissue analysis (e.g., immunohistochemistry for neuronal markers, measurement of oxidative stress markers) F->G

Caption: A sequential workflow for the in vivo investigation of this compound.

Detailed In Vivo Protocols

1. Pharmacokinetic (PK) Study

  • Rationale: To understand the bioavailability and persistence of the compound in the body, which is crucial for designing an effective dosing regimen for efficacy studies. Many benzoxazine derivatives have shown good oral absorption.[4]

  • Protocol:

    • Administer a single dose of this compound to a cohort of rats or mice via oral gavage.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

2. Acute Toxicity Study

  • Rationale: To determine the safety profile of the compound and identify the maximum tolerated dose (MTD).

  • Protocol:

    • Administer escalating single doses of the compound to different groups of mice.

    • Observe the animals for 14 days for any signs of toxicity, such as changes in weight, behavior, or mortality.

    • Perform gross necropsy and histopathological examination of major organs at the end of the study.

    • The MTD is the highest dose that does not cause significant toxicity.

3. Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

  • Rationale: To evaluate the neuroprotective effects of the compound in a well-established model of neurodegeneration that involves oxidative stress.

  • Protocol:

    • Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice to induce Parkinson's-like symptoms and pathology.

    • Treat groups of mice with this compound or vehicle control, starting before or after MPTP administration to assess prophylactic or therapeutic effects.

    • Conduct behavioral tests such as the rotarod test to assess motor coordination and the pole test for bradykinesia.

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity in brain homogenates.

Hypothetical In Vivo Data Summary
StudyParameterHypothetical Result for this compound
Pharmacokinetics Oral Bioavailability40%
Pharmacokinetics Half-life (t₁/₂)6 hours
Acute Toxicity Maximum Tolerated Dose (MTD) in mice200 mg/kg
MPTP Model Improvement in Rotarod Performance50% increase in latency to fall
MPTP Model % Protection of TH-positive neurons60% protection in the substantia nigra
MPTP Model Reduction in brain MDA levels45% reduction

Conclusion: Bridging the Gap Between Benchtop and Bedside

The successful translation of a novel compound from a laboratory curiosity to a potential therapeutic hinges on the rigorous and logical progression from in vitro to in vivo evaluation. For this compound, the proposed studies provide a comprehensive framework for establishing its neuroprotective potential. The in vitro assays are designed to confirm its biological activity at a cellular level and elucidate its mechanism of action, with a focus on combating oxidative stress. The subsequent in vivo studies in a relevant animal model of neurodegeneration are crucial for validating these findings in a complex physiological system and for providing initial data on safety and pharmacokinetics.

A strong correlation between the in vitro mechanistic data (e.g., ROS scavenging and Nrf2 activation) and the in vivo efficacy (e.g., neuronal protection and functional improvement in the MPTP model) would build a compelling case for the further development of this compound as a potential treatment for neurodegenerative diseases. This integrated approach, grounded in scientific integrity, is paramount for advancing promising molecules toward clinical application.

References

  • Discovery of a Benzoxazine Derivative Promoting Angiogenesis in Vitro and in Vivo. (2010). Journal of Cellular Physiology, 223(1), 202-208. Available from: [Link]

  • Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. (2011). Journal of Medicinal Chemistry, 54(15), 5488-5500. Available from: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry, 111, 117849. Available from: [Link]

  • Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. (1996). Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. Available from: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry, 42(24), 5005-5011. Available from: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society, 86(3), 213-246. Available from: [Link]

  • Synthesis and pharmacology of benzoxazines as highly selective antagonists at M4 muscarinic receptors. (2002). Journal of Medicinal Chemistry, 45(14), 3094-3102. Available from: [Link]

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  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2024). Molecules, 29(1), 133. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry, 11, 1269395. Available from: [Link]

  • Novel 2,3-dihydro-1,4-benzoxazines as potent and orally bioavailable inhibitors of tumor-driven angiogenesis. (2008). Journal of Medicinal Chemistry, 51(6), 1869-1880. Available from: [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (2023). Polymers, 15(6), 1400. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry, 12, 1373977. Available from: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2,7-Dimethyl-3,4-Dihydro-2H-1,4-Benzoxazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Modifications to this heterocyclic system have yielded derivatives with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of analogues based on the 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine core, offering insights into their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their cytotoxicity and provide a detailed protocol for a standard in vitro cytotoxicity assay to facilitate further research and development.

The this compound Scaffold: A Platform for Anticancer Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine ring system serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity and synthetic tractability allow for systematic modifications to explore the chemical space for enhanced biological activity. The introduction of methyl groups at the 2 and 7 positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, thereby modulating its cytotoxic effects. Understanding the impact of these and other substitutions is crucial for the rational design of more potent and selective anticancer compounds.

Comparative Cytotoxicity of Substituted Benzoxazine Analogues

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 3,4-dihydro-2H-1,4-benzoxazineUnsubstitutedMCF-713.00[3]
HCT-1167.06[3]
2b 3,4-dihydro-2H-1,4-benzoxazine7-Cl, 4-(2,6-dichloropurine)MCF-73.26[3]
HCT-1167.63[3]
3b 3,4-dihydro-2H-1,4-benzoxazine6-Br, 4-(2,6-dichloropurine)MCF-75.52[3]
HCT-1167.85[3]
4b 3,4-dihydro-2H-1,4-benzoxazine6-CH₃, 4-(2,6-dichloropurine)MCF-72.27[3]
HCT-1164.44[3]
14f 4-aryl-3,4-dihydro-2H-1,4-benzoxazine7-OH, 4-(4-aminophenyl)PC-37.84[4][5][6]
MDA-MB-23110.5[4][5][6]
MIA PaCa-212.3[4][5][6]
U-87 MG16.2[4][5][6]

Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.

Structure-Activity Relationship (SAR) Insights

The compiled data, although not exhaustive for the specific 2,7-dimethyl analogues, provides valuable insights into the SAR of the broader 3,4-dihydro-2H-1,4-benzoxazine class:

  • Substitution at Position 6: The introduction of a methyl group at the 6-position (compound 4b ) led to a significant increase in cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.27 µM) compared to the unsubstituted analogue (compound 1 , IC₅₀ = 13.00 µM).[3] This suggests that small alkyl groups at this position may enhance the antiproliferative activity.

  • Substitution at Position 7: A chloro-substituent at the 7-position (compound 2b ) also resulted in improved potency against MCF-7 cells (IC₅₀ = 3.26 µM) over the unsubstituted compound.[3] Furthermore, a hydroxyl group at the 7-position, in combination with a 4-aminophenyl substituent at the N-4 position (compound 14f ), demonstrated potent activity across a panel of cancer cell lines.[4][5][6] This highlights the importance of electronic and hydrogen-bonding properties of substituents at this position.

  • Substitution at the N-4 Position: The nature of the substituent on the nitrogen atom of the benzoxazine ring is a critical determinant of cytotoxic activity. The linkage of a purine moiety at this position, as seen in compounds 2b , 3b , and 4b , appears to be a favorable modification for enhancing anticancer effects.[3] Similarly, an aryl group at the N-4 position, as in compound 14f , also confers significant cytotoxicity.[4][5][6]

Based on these observations, it is plausible that a this compound scaffold could exhibit potent cytotoxic activity, particularly with further strategic substitutions at the N-4 position. The methyl group at C-2 would likely influence the conformation of the oxazine ring and could impact interactions with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine analogues in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add serially diluted benzoxazine analogues incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals (DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow of the MTT assay for assessing the cytotoxicity of benzoxazine analogues.

Potential Mechanisms of Action

The cytotoxic effects of benzoxazine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key signaling pathways involved in cancer cell proliferation and survival.[7] Some studies have suggested that these compounds can trigger cell death by disrupting cell membrane permeability.[3] Furthermore, certain 1,4-benzoxazine derivatives have been shown to inhibit kinases that are crucial for cell signaling.

Putative_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Benzoxazine This compound Analogue Membrane_Permeability Increased Membrane Permeability Benzoxazine->Membrane_Permeability Kinase_Inhibition Kinase Inhibition (e.g., HER2, JNK1) Benzoxazine->Kinase_Inhibition Apoptosis Apoptosis Induction Membrane_Permeability->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Putative mechanism of cytotoxic action for substituted benzoxazine analogues.

Conclusion and Future Directions

The available data suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic potency of this class of compounds can be significantly modulated by substitutions at various positions, particularly at the N-4 and C-6/C-7 positions. Future research should focus on the systematic synthesis and in-depth cytotoxic evaluation of a dedicated library of this compound analogues to establish a more definitive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and advancing them through the drug discovery pipeline.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][4][5] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. ResearchGate. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PubMed Central. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central. Available at: [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available at: [Link]

  • 3,4-Dihydro-2H-benzo[4][5]oxazine derivatives as 5-HT6 receptor antagonists. PubMed. Available at: [Link]

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Sources

A Comparative Guide to the Computational Properties of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets. Computational chemistry provides a powerful lens through which we can investigate these properties at the molecular level, offering insights that can guide the rational design of more potent and selective drug candidates.

This guide presents a comprehensive computational analysis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a representative member of this class. To provide a meaningful context for its properties, we will conduct a comparative study with two structurally related analogs: the clinically relevant 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, known for its anti-proliferative effects[2][3], and the halogenated derivative, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, which has been investigated for its cytotoxic potential.[4]

By juxtaposing the calculated molecular and electronic properties of these three compounds, we aim to elucidate the influence of different substituents on the benzoxazine core. This in-depth analysis will provide researchers, scientists, and drug development professionals with a framework for understanding the structure-property relationships within this important class of molecules and will serve as a practical guide to applying computational methods in their own research.

Computational Methodology: A Self-Validating Workflow

The cornerstone of reliable computational research is a robust and well-validated methodology. The workflow detailed below is designed to be self-validating by employing widely accepted theoretical models and providing a clear rationale for each step. All calculations were performed using the Gaussian 16 suite of programs.

Step 1: Molecular Structure Input and Initial Optimization

The initial 3D structures of this compound, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, and 6-chloro-3,4-dihydro-2H-1,4-benzoxazine were built using GaussView 6. A preliminary geometry optimization was performed using the Universal Force Field (UFF) to obtain a reasonable starting conformation.

Step 2: Density Functional Theory (DFT) Geometry Optimization

For a more accurate representation of the molecular geometries, a full geometry optimization was carried out using Density Functional Theory (DFT). The choice of the B3LYP functional with the 6-311+G(d,p) basis set is predicated on its proven track record for providing a good balance between accuracy and computational cost for organic molecules of this nature.[5] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Step 3: Calculation of Electronic Properties

From the optimized geometries, a range of electronic properties were calculated to understand the reactivity and stability of the molecules. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[7][8]

Step 4: Simulation of Spectroscopic Properties

To facilitate comparison with potential experimental data, the following spectroscopic properties were simulated:

  • ¹H NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory was used to predict the ¹H NMR chemical shifts relative to tetramethylsilane (TMS).

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations with the CAM-B3LYP functional and the 6-311+G(d,p) basis set in a simulated ethanol solvent environment (using the Polarizable Continuum Model, PCM) were performed to predict the electronic absorption spectra.[9]

Step 5: In Silico ADMET Prediction

To assess the drug-likeness and potential pharmacokinetic profiles of the compounds, a suite of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using the SwissADME online server.[10][11]

Computational Workflow cluster_Input Input cluster_DFT DFT Calculations (B3LYP/6-311+G(d,p)) cluster_Properties Property Calculations cluster_Output Output MolStruct Initial 3D Structure GeoOpt Geometry Optimization MolStruct->GeoOpt UFF pre-optimization ADMET In Silico ADMET MolStruct->ADMET FreqCalc Frequency Calculation GeoOpt->FreqCalc Validation FMO HOMO-LUMO Analysis FreqCalc->FMO MEP MEP Mapping FreqCalc->MEP NMR ¹H NMR Simulation (GIAO) FreqCalc->NMR UVVis UV-Vis Simulation (TD-DFT) FreqCalc->UVVis Results Comparative Data & Visualizations FMO->Results MEP->Results NMR->Results UVVis->Results ADMET->Results

Figure 1: Computational workflow for the analysis of benzoxazine derivatives.

Results and Discussion

The following sections present a comparative analysis of the calculated properties for this compound and its selected analogs.

Molecular Geometry

The key optimized geometric parameters for the three compounds are summarized in Table 1. The bond lengths and angles within the benzoxazine core are largely similar across the three molecules, indicating that the fundamental ring structure is not significantly distorted by the different substituents. The C-N and C-O bond lengths within the oxazine ring are consistent with single bond character.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) from DFT Calculations

Parameter2,7-dimethyl-3-phenyl-6-chloro-
C-O (oxazine)1.381.371.38
C-N (oxazine)1.461.471.46
C-O-C angle115.2114.9115.5
C-N-C angle118.7119.1118.5
Electronic Properties

The calculated electronic properties reveal significant differences among the three compounds, as detailed in Table 2.

Table 2: Calculated Electronic Properties (in eV)

Property2,7-dimethyl-3-phenyl-6-chloro-
HOMO Energy-5.62-5.89-5.98
LUMO Energy-0.45-0.87-1.02
HOMO-LUMO Gap5.175.024.96
Electronegativity (χ)3.043.383.50
Chemical Hardness (η)2.592.512.48

The HOMO and LUMO distributions for the three molecules are depicted in Figure 2.

  • This compound: The electron-donating nature of the two methyl groups results in the highest HOMO energy and the largest HOMO-LUMO gap, suggesting greater kinetic stability compared to the other two analogs. The HOMO is primarily localized on the benzene ring and the nitrogen atom, while the LUMO is distributed over the entire molecule.

  • 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine: The phenyl substituent acts as an electron-withdrawing group, lowering both the HOMO and LUMO energy levels. The HOMO-LUMO gap is slightly smaller than that of the dimethyl derivative, indicating a slightly higher reactivity. The HOMO is delocalized over the benzoxazine core and the phenyl ring, while the LUMO is predominantly on the phenyl ring.

  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: The strongly electronegative chlorine atom significantly lowers the HOMO and LUMO energies, resulting in the smallest HOMO-LUMO gap among the three compounds. This suggests that the 6-chloro derivative is the most reactive. The HOMO is localized on the benzene ring, with some contribution from the chlorine atom, while the LUMO is distributed across the aromatic system.

The Molecular Electrostatic Potential (MEP) maps (Figure 3) further illustrate these electronic differences. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. In all three molecules, the oxygen atom of the oxazine ring is the most electronegative region. The hydrogen atoms of the amine group are the most electropositive regions.

Electronic_Properties cluster_reactivity Reactivity Trend Mol_A 2,7-dimethyl- HOMO: -5.62 eV LUMO: -0.45 eV Gap: 5.17 eV Mol_B 3-phenyl- HOMO: -5.89 eV LUMO: -0.87 eV Gap: 5.02 eV Reactivity Increasing Reactivity Mol_A->Reactivity Most Stable Mol_C 6-chloro- HOMO: -5.98 eV LUMO: -1.02 eV Gap: 4.96 eV Mol_C->Reactivity Most Reactive

Figure 2: Relationship between molecular structure and calculated electronic properties.
Spectroscopic Properties

The predicted ¹H NMR chemical shifts and UV-Vis absorption maxima are presented in Table 3.

Table 3: Predicted Spectroscopic Data

Property2,7-dimethyl-3-phenyl-6-chloro-
¹H NMR (ppm)
Aromatic CH6.5-7.06.6-7.56.7-7.2
Oxazine CH₂-O~4.2~4.4~4.3
Oxazine CH₂-N~3.3~3.9~3.4
Methyl CH₃~2.2--
UV-Vis λmax (nm) 285295290

The predicted ¹H NMR chemical shifts for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine are in good agreement with experimentally reported values, which show aromatic protons in the range of 6.6-7.5 ppm and oxazine methylene protons around 3.9-4.5 ppm.[12] This provides confidence in the accuracy of our computational protocol. The calculated UV-Vis absorption maxima show a slight red-shift for the phenyl-substituted derivative, which is consistent with the extended conjugation provided by the phenyl ring.

In Silico ADMET Predictions

The predicted ADMET properties are summarized in Table 4.

Table 4: Predicted ADMET Properties

Property2,7-dimethyl-3-phenyl-6-chloro-Lipinski's Rule of 5
LogP (Lipophilicity)2.352.852.50< 5
Water SolubilitySolubleModerately SolubleSoluble-
GI AbsorptionHighHighHigh-
BBB PermeantYesYesYes-
Lipinski Violations0000

All three compounds are predicted to have good drug-like properties, with no violations of Lipinski's Rule of Five. They are all predicted to have high gastrointestinal absorption and to be capable of permeating the blood-brain barrier. The phenyl derivative is predicted to be the most lipophilic.

Conclusion

This comparative computational study has provided valuable insights into the structural and electronic properties of this compound and two of its biologically relevant analogs. The results demonstrate that the substituents on the benzoxazine core have a profound impact on the electronic properties of these molecules, which in turn is expected to influence their biological activity.

The electron-donating methyl groups in the target molecule increase its kinetic stability, while the electron-withdrawing phenyl and chloro substituents enhance its reactivity. These findings, corroborated by the agreement between our calculated and previously reported experimental data for the 3-phenyl derivative, underscore the predictive power of computational chemistry in drug discovery.

The established computational workflow provides a robust framework for the in silico evaluation of other 1,4-benzoxazine derivatives, enabling the rational design of new compounds with tailored properties. This approach can significantly accelerate the identification of promising drug candidates by prioritizing the synthesis of molecules with the most favorable predicted characteristics.

References

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  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. (URL: [Link])

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  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. (URL: [Link])

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  • polycyclic benzenoids HOMO-LUMO gap predic tion using deep learning. Nanomeghyas. (URL: [Link])

  • Selected machine learning of HOMO–LUMO gaps with improved d
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  • Molecular electrostatic potential maps for the simulated dyes. ResearchGate. (URL: [Link])

  • Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones. Archiv der Pharmazie. (URL: [Link])

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. ChemPhysChem. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. (URL: [Link])

  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. (URL: [Link])

  • A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Scientific Reports. (URL: [Link])

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. (URL: [Link])

  • Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones. PubMed. (URL: [Link])

  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. (URL: [Link])

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Safety Operating Guide

A Guide to the Safe Disposal of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Chemical Characteristics (Inferred)

Understanding the potential hazards is the cornerstone of safe chemical handling. While data for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is limited, we can infer its likely characteristics from analogous compounds such as 3,4-Dihydro-2H-1,4-benzoxazine.[1][2][3] Benzoxazine derivatives are nitrogen-containing heterocyclic compounds and should be handled as potentially hazardous.

PropertyInferred CharacteristicRationale & Source
Physical State Likely a solid or liquid at room temperature.Varies among benzoxazine derivatives.[2][4]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][4]Acute toxicity is a common warning for similar benzoxazine structures.[4][5]
Irritation Expected to cause skin and serious eye irritation. May cause respiratory irritation.[1][2][5]This is a consistent hazard classification for related benzoxazines.[1][6]
Reactivity Incompatible with strong oxidizing agents, strong acids, and reducing agents.[1][4]The benzoxazine structure contains amine and ether linkages that can react with these substances.
Decomposition Hazardous decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]Thermal or chemical decomposition of organic nitrogen compounds typically yields these products.

Causality: The heterocyclic amine structure is the basis for the inferred toxicity and irritation. Amines can be corrosive and readily absorbed through the skin. The potential for harmful decomposition products necessitates avoiding incineration as a disposal method outside of a licensed facility equipped with scrubbers.

Core Principles of Chemical Waste Management

The disposal of any research chemical is governed by foundational principles that ensure safety and regulatory compliance. These principles are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and are standard practice in all accredited research institutions.[7][8][9][10]

  • Segregation is Paramount: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department.[11][12] Incompatible materials can react violently.[12]

  • Accurate Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste".[13][14] Avoid using abbreviations or chemical formulas.

  • Container Integrity: Waste must be stored in containers that are in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[13][14]

  • Point of Generation: Waste should be accumulated at or near the point of generation and remain under the control of the laboratory personnel.[8][14]

Personal Protective Equipment (PPE)

Based on the hazard profile of related compounds, the following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Eye Protection: Safety glasses with side shields or goggles are required.[2][4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

  • Body Protection: A standard laboratory coat is required. For significant quantities or risk of splash, an impervious apron is recommended.[11]

  • Respiratory Protection: Use this chemical within a certified chemical fume hood. If work outside a hood is unavoidable, a NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[4]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Mandatory PPE cluster_action Action Phase Start Handling Required Assess Assess Task: Pure Compound, Solution, or Waste? Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE PPE_Items Eye Protection Nitrile Gloves Lab Coat Fume Hood Use Select_PPE->PPE_Items Handle_Chem Handle Chemical PPE_Items->Handle_Chem Dispose_Waste Dispose of Waste Handle_Chem->Dispose_Waste End Task Complete Dispose_Waste->End Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Location Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Major Spill (Outside Hood) Cleanup Proceed with Cleanup Assess->Cleanup Minor Spill (Inside Hood) End Incident Resolved Evacuate->End PPE Don Full PPE Cleanup->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Debris as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

By adhering to these rigorous, safety-first protocols, laboratory professionals can ensure the responsible management and disposal of this compound, safeguarding both personal health and the integrity of our shared environment.

References

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABOR
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Is
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzoxazine. (2009). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste. (n.d.). US EPA.
  • Safety Data Sheet - 2-Amino-5-nitrophenol. (2025). Cayman Chemical.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Upcycling waste PET into benzoxazines with simultaneously low curing temperatures and high thermal stability. (n.d.).
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  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzoxazine. (n.d.). Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • This compound [58960-12-6]. (n.d.). Chemsigma.
  • Working with Chemicals. (n.d.).
  • 3,4-Dihydro-2H-1,4-benzoxazine. (n.d.). PubChem.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
  • Chemical Waste Management Procedure. (n.d.). Faculty of Veterinary Medicine.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI.
  • MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (2026). Chem-Space.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (n.d.). PMC - NIH.
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • Recycling Benzoxazine-Epoxy Composites via Catalytic Oxidation. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (n.d.). MDPI.
  • NIH Waste Disposal Guide 2022. (2022).
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  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell de
  • A benzoxazine/substituted borazine composite coating: A new resin for improving the corrosion resistance of the pristine benzoxazine coating applied on aluminum. (n.d.).
  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Managment of Chemicals. (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies of Sciences, Engineering, and Medicine.
  • Diethylphosphonate-containing benzoxazine compound as a thermally latent catalyst and a reactive property modifier for polybenzoxazine-based resins. (2025).

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Navigating the Safe Handling of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in the known hazard profiles of analogous benzoxazine structures.

Hazard Assessment: Understanding the Risks

Therefore, a cautious and proactive approach to personal protection is paramount. The following recommendations are based on a thorough risk assessment of these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following is a comprehensive breakdown of the required equipment, along with the rationale for each.

Eye and Face Protection:
  • Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4]

  • Rationale: The potential for serious eye irritation necessitates robust protection against splashes and aerosols.[1][2] Standard safety glasses do not provide a sufficient seal around the eyes to prevent incidental contact.

  • Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield worn over chemical splash goggles is required to protect the entire face.[4][5]

Skin Protection:
  • Gloves:

    • Requirement: Wear chemical-resistant gloves.[4][6] Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[4] For prolonged or immersive contact, consider heavier-duty gloves such as neoprene or butyl rubber.

    • Rationale: Direct skin contact is a primary route of exposure and can lead to irritation or sensitization.[1] Always inspect gloves for any signs of degradation or perforation before use.

    • Best Practice: Employ the double-gloving technique, especially when handling larger quantities or during procedures with a high risk of splashing. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.

  • Laboratory Coat:

    • Requirement: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4]

    • Rationale: This provides a barrier against accidental spills and splashes, protecting your personal clothing and underlying skin. Standard cotton or polyester-blend lab coats may not offer adequate protection against chemical permeation.

  • Footwear:

    • Requirement: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4][7]

    • Rationale: This protects against spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory setting.[7]

Respiratory Protection:
  • Requirement: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

  • Rationale: Inhalation is a potential route of exposure that can lead to respiratory irritation.[2][3] Engineering controls like a fume hood are the most effective way to minimize airborne concentrations.

  • When a Respirator is Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][9] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood small_scale Small Scale / Low Splash Potential? fume_hood->small_scale Yes respirator Consider Respirator Use fume_hood->respirator No ppe_level_1 Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes small_scale->ppe_level_2 No end Proceed with Caution ppe_level_1->end ppe_level_2->end respirator->ppe_level_2

Caption: PPE selection workflow for handling the specified chemical.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation and Handling:
  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

  • Pre-use Inspection: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust and aerosols.[6] Do not allow the substance to come into contact with eyes, skin, or clothing.[1][8]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory.[8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Spill Response:
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

The following diagram outlines the general emergency response workflow.

Emergency_Response_Workflow start Emergency Event (Spill or Exposure) assess_situation Assess the Situation (Nature and Scale) start->assess_situation exposure Personal Exposure assess_situation->exposure Exposure spill Chemical Spill assess_situation->spill Spill first_aid Administer First Aid (See Table) exposure->first_aid evacuate Evacuate Area spill->evacuate medical_attention Seek Immediate Medical Attention first_aid->medical_attention report Report Incident medical_attention->report ppe_don Don Appropriate PPE evacuate->ppe_don contain_spill Contain and Collect Spill ppe_don->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate decontaminate->report

Caption: General workflow for responding to a chemical emergency.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[6]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed.[6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,4-benzoxazine. (2024, February 4). Fisher Scientific. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.